6-Methyl-benzothiazole-2,5-diamine
Description
BenchChem offers high-quality 6-Methyl-benzothiazole-2,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-benzothiazole-2,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1,3-benzothiazole-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMRHYSSLBGHNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35435-49-5 | |
| Record name | 6-methyl-1,3-benzothiazole-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
history and discovery of 6-Methyl-benzothiazole-2,5-diamine
An In-depth Technical Guide to 6-Methyl-benzothiazole-2,5-diamine
Executive Summary
This guide provides a comprehensive technical overview of 6-Methyl-benzothiazole-2,5-diamine (CAS No: 35435-49-5), a heterocyclic aromatic amine of significant interest in synthetic and medicinal chemistry. As a member of the privileged benzothiazole family, this compound serves as a versatile building block for the development of novel chemical entities.[1][2] This document details its physicochemical properties, established synthetic methodologies, chemical reactivity, potential applications, and critical safety protocols. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's scientific and practical landscape, blending established chemical principles with field-proven insights.
Introduction to the Benzothiazole Scaffold
The benzothiazole ring system, an aromatic bicyclic structure formed by the fusion of a benzene ring and a thiazole ring, is a cornerstone in medicinal chemistry.[3][4] Compounds incorporating this scaffold exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4] The unique electronic and structural features of the benzothiazole nucleus allow it to interact with a wide range of biological targets, making it a "privileged structure" in drug discovery.[1][2]
6-Methyl-benzothiazole-2,5-diamine is a specific derivative distinguished by three key features: the core benzothiazole structure, a methyl group at the C6 position, and two primary amine groups at the C2 and C5 positions. These functional groups, particularly the two distinct amino groups, provide multiple reactive sites, making the molecule an exceptionally valuable precursor for constructing more complex molecular architectures.[5]
Physicochemical Properties and Characterization
The fundamental identity and characteristics of 6-Methyl-benzothiazole-2,5-diamine are summarized below. These properties are critical for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 35435-49-5 | [5] |
| Molecular Formula | C₈H₉N₃S | [5][6] |
| Molecular Weight | 179.24 g/mol | [5][6] |
| Appearance | Typically a crystalline solid | [7] |
| Melting Point | Not consistently reported; related compounds melt in the 140-150°C range | [7] |
| Solubility | Soluble in polar organic solvents | [7] |
| InChI Key | RIMRHYSSLBGHNL-UHFFFAOYSA-N | [5] |
Spectroscopic Profile: While specific spectra are proprietary, the structural features of 6-Methyl-benzothiazole-2,5-diamine suggest a predictable spectroscopic profile essential for its identification:
-
¹H NMR: Expected signals would include distinct singlets for the aromatic protons, a singlet for the methyl (CH₃) group protons, and broad singlets for the two amine (NH₂) groups, which are exchangeable with D₂O.
-
¹³C NMR: Resonances would confirm the presence of eight distinct carbon environments, including those of the fused aromatic rings, the methyl group, and the carbons bonded to the nitrogen and sulfur atoms.
-
FT-IR: Key vibrational bands would include N-H stretching for the primary amines (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups, C=N stretching characteristic of the thiazole ring, and C-S stretching bands.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (179.24).
Synthesis and Manufacturing
The synthesis of 6-Methyl-benzothiazole-2,5-diamine typically relies on established methods for constructing the benzothiazole core, followed by functional group manipulations.
Primary Synthetic Pathway
A prevalent and logical synthetic route involves the condensation and cyclization of appropriately substituted precursors.[5] The process can be conceptualized as a multi-step sequence starting from a substituted toluene derivative.
Caption: Primary synthesis of 6-Methyl-benzothiazole-2,5-diamine.
Detailed Experimental Protocol (Illustrative)
This protocol is based on general methods for the synthesis of 2-aminobenzothiazoles from aromatic amines.[3][8]
Objective: To synthesize 6-Methyl-benzothiazole-2,5-diamine.
Materials:
-
2,5-Diaminotoluene
-
Potassium thiocyanate (KSCN)
-
Acetic Acid (Glacial)
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Water (Deionized)
Procedure:
-
Thiocyanation: In a three-necked flask equipped with a mechanical stirrer and dropping funnel, dissolve 2,5-Diaminotoluene in glacial acetic acid. Cool the mixture in an ice bath to 0-5°C.
-
Add a solution of potassium thiocyanate in water dropwise, maintaining the low temperature.
-
Cyclization: After the addition is complete, add a solution of bromine in glacial acetic acid dropwise. Causality Note: The bromine acts as an oxidizing agent to facilitate the electrophilic cyclization that forms the thiazole ring. The reaction is exothermic and must be kept cold to prevent side reactions.
-
Stir the reaction mixture at a low temperature for several hours, then allow it to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture onto crushed ice. Neutralize the solution carefully with a cold sodium hydroxide solution to precipitate the crude product.
-
Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under a vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-Methyl-benzothiazole-2,5-diamine.
Green Chemistry Approaches
Modern synthetic chemistry emphasizes sustainability. For benzothiazole diamines, mechanochemical synthesis offers a compelling green alternative.[5] A reported method involves a catalyst-free, solvent-free ball milling process using 2,5-diamino precursors and thiourea derivatives.[5] This approach significantly reduces waste and eliminates the use of hazardous solvents, achieving respectable yields of 65-75%.[5]
Chemical Reactivity and Derivatization
The synthetic utility of 6-Methyl-benzothiazole-2,5-diamine stems from its multiple reactive centers. The amino groups at C2 and C5, the activated aromatic ring, and the sulfur heteroatom offer distinct opportunities for chemical modification.[5]
Caption: Key reaction pathways for 6-Methyl-benzothiazole-2,5-diamine.
-
Reactions of the Amino Groups: The amino groups at the C2 and C5 positions are nucleophilic and can undergo a variety of common transformations, including acylation, alkylation, and diazotization, allowing for the construction of more elaborate molecules.[5]
-
Electrophilic Aromatic Substitution (EAS): The benzene portion of the molecule is activated towards EAS. The existing amino and methyl groups are ortho-, para-directing.[5] Considering their positions, the C7 position is the most likely and sterically accessible site for electrophilic attack by reagents like halogens or nitrating agents.[5]
-
Oxidation: The sulfur atom within the thiazole ring is susceptible to oxidation.[5] Treatment with mild oxidizing agents can produce the corresponding sulfoxide, while stronger oxidants can yield the sulfone. These transformations alter the electronic properties of the molecule, which can be useful for tuning its biological activity.[5]
Applications in Research and Development
While not an end-product drug itself, 6-Methyl-benzothiazole-2,5-diamine is a valuable intermediate in several research domains.
-
Pharmaceutical Development: Its primary role is as a scaffold or building block. The broader benzothiazole class has been investigated for a wide range of therapeutic targets. Derivatives have shown promise as anticancer agents (e.g., by targeting protein kinases or inducing apoptosis), antimicrobial agents, and enzyme inhibitors.[2][7][9] This compound provides a starting point for creating libraries of novel derivatives for high-throughput screening.
-
Biochemical Research: Due to its reactive functional groups, it can be used to synthesize chemical probes to study enzyme inhibition and metabolic pathways.[7]
-
Materials Science: The rigid, aromatic structure of the benzothiazole core makes it a candidate for creating novel organic materials with specific electronic or optical properties for use in dyes, sensors, or organic electronics.[7]
Safety and Handling
Based on available Safety Data Sheets (SDS), 6-Methyl-benzothiazole-2,5-diamine is a hazardous substance and must be handled with appropriate precautions.
| Hazard Class | GHS Classification | Precautionary Statement | Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P270, P280 | [10][11][12] |
| Skin Sensitization | Category 1: May cause an allergic skin reaction. | H317 | [13] |
| Eye Irritation | Causes serious eye irritation. | H319 | [10][11] |
| Carcinogenicity | Category 2: Suspected of causing cancer. | H351, P201 | [13] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | H410, P273 | [13] |
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to prevent dust dispersion.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety goggles or a face shield.[10][13]
-
Handling Advice: Avoid all contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[10][13]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[11][13] Store locked up.[13]
Conclusion
6-Methyl-benzothiazole-2,5-diamine represents a strategically important molecule at the intersection of organic synthesis and medicinal chemistry. Its well-defined structure, characterized by multiple reactive sites, provides a robust platform for chemical diversification. While its direct applications are limited, its true value lies in its potential as a precursor to a new generation of bioactive compounds and advanced materials. Understanding its synthesis, reactivity, and handling is crucial for any researcher aiming to leverage the proven potential of the benzothiazole scaffold.
References
-
SAFETY DATA SHEET - 2-Methyl-1,3-benzothiazol-6-ylamine. Thermo Fisher Scientific. (2025-09-22). [Link]
-
Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. [Link]
-
Al-Ostath, A., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]
-
Patel, R., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Sharma, A., et al. (2016). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
-
Al-Mulla, A. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
-
Mironova, D.A., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]
-
Shestakov, A.S., et al. (2022). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. MDPI. [Link]
-
Chegini, S., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central. [Link]
-
Kaur, H., et al. (2016). Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online. [Link]
-
2-Amino-6-methyl-benzothiazole - Spectrum. SpectraBase. [Link]
-
Malipeddi, H., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]
-
Kumar, G.V., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health (NIH). [Link]
-
Chlebus, R., et al. (2012). Two-cationic 2-methylbenzothiazole derivatives as green light absorbed sensitizers in initiation of free radical polymerization. National Institutes of Health (NIH). [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Buy N-Methyl-benzothiazole-2,5-diamine (EVT-8418541) [evitachem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. labsolu.ca [labsolu.ca]
- 13. tcichemicals.com [tcichemicals.com]
physicochemical properties of 6-Methyl-benzothiazole-2,5-diamine
An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-benzothiazole-2,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-benzothiazole-2,5-diamine is a heterocyclic aromatic amine with significant potential as a versatile building block in synthetic organic chemistry. Its unique structure, featuring a benzothiazole core substituted with two reactive amino groups and a methyl group, makes it a valuable precursor for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physicochemical properties, chemical reactivity, and standard methodologies for its characterization. By synthesizing available data with established chemical principles, this document serves as a technical resource for researchers utilizing this compound in their work.
Introduction and Molecular Overview
The benzothiazole scaffold is a prominent heterocyclic system found in a wide array of biologically active compounds and functional materials. The introduction of two amino groups, as seen in 6-Methyl-benzothiazole-2,5-diamine, significantly enhances its utility by providing multiple reactive sites for chemical modification and the construction of more complex molecular architectures.[1] The relative positions of the amino groups at the C2 and C5 positions, along with the methyl group at C6, are critical in defining the molecule's reactivity, electronic properties, and potential for forming intra- and intermolecular interactions.[1] This compound belongs to the broader family of diaminobenzothiazoles, which are of considerable interest to researchers for synthesizing diverse libraries of compounds for screening and development.[1]
Core Chemical and Physical Properties
A summary of the fundamental chemical identifiers for 6-Methyl-benzothiazole-2,5-diamine is provided below. It is important to note that while basic identifiers are well-documented, specific experimental data for physical properties such as melting point, boiling point, and solubility are not widely available in the public literature.
| Property | Value | Source(s) |
| CAS Number | 35435-49-5 | [1][2][3][4] |
| Molecular Formula | C₈H₉N₃S | [1][2][3][4] |
| Molecular Weight | 179.24 g/mol | [1][2] |
| IUPAC Name | 6-methyl-1,3-benzothiazole-2,5-diamine | [2] |
| InChI Key | RIMRHYSSLBGHNL-UHFFFAOYSA-N | [1] |
| Synonyms | 6-methylbenzo[d]thiazole-2,5-diamine | [2] |
While specific experimental values are sparse, predictions based on the structure suggest it is a solid at room temperature with limited solubility in water and better solubility in organic solvents like DMSO and DMF, which are commonly used in reactions involving benzothiazole derivatives.[1]
Spectroscopic Profile and Characterization
The structural characterization of 6-Methyl-benzothiazole-2,5-diamine relies on standard spectroscopic techniques. Although a definitive public database of its spectra is not available, an expected profile can be expertly inferred from its structure and data from analogous compounds.[5][6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring, whose chemical shifts and splitting patterns would be influenced by the positions of the amine and methyl groups. Separate signals for the protons of the two amine groups (-NH₂) and a characteristic singlet for the methyl (-CH₃) protons would also be present.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display eight unique carbon signals. The carbons attached to nitrogen (C2, C5) and the carbons of the thiazole ring would appear at lower field regions.[6] The methyl carbon would produce a high-field signal.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by N-H stretching vibrations for the primary amine groups, typically appearing in the 3300-3500 cm⁻¹ region. C-H stretches for the aromatic ring and the methyl group, C=N and C=C stretching vibrations from the heterocyclic and aromatic systems, and C-S stretching would also be observable.[5]
-
Mass Spectrometry (MS): Mass spectral analysis would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (179.24 m/z).[8] The fragmentation pattern would be characteristic of the benzothiazole core.
Caption: Workflow for the characterization of 6-Methyl-benzothiazole-2,5-diamine.
Chemical Reactivity and Synthetic Pathways
The reactivity of 6-Methyl-benzothiazole-2,5-diamine is governed by the interplay of its functional groups. The presence of two amino groups and a methyl group makes the benzothiazole ring system electron-rich and thus highly susceptible to electrophilic substitution.[1]
-
Electrophilic Aromatic Substitution: Both the amino and methyl groups are activating, ortho- and para-directing groups.[1] Considering their combined influence and potential steric hindrance, the C7 position is a likely site for electrophilic attack.
-
Oxidation: The sulfur atom within the thiazole ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone derivatives.[1] These transformations alter the molecule's electronic properties and can be used to modulate its biological activity.
-
Reactions of Amino Groups: The amino groups at the C2 and C5 positions are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for extensive synthetic elaboration.[1]
Caption: Key chemical transformation pathways for 6-Methyl-benzothiazole-2,5-diamine.
Common synthetic strategies to produce this diamine include the condensation of a 2-aminothiophenol with a substituted nitrobenzaldehyde, followed by cyclization and subsequent reduction of the nitro group to an amine.[1] An alternative approach involves the nitrosation of 6-methyl-1,3-benzothiazol-2-amine, followed by reduction steps.[1]
Experimental Protocol: Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical parameter in drug development, indicating the lipophilicity of a compound. The following is a representative protocol for its determination using the standard shake-flask method.
Objective: To determine the LogP value of 6-Methyl-benzothiazole-2,5-diamine.
Materials:
-
6-Methyl-benzothiazole-2,5-diamine
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Deionized water (HPLC grade, pre-saturated with n-octanol)
-
Separatory funnels
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC with UV detector
-
Vortex mixer and centrifuge
Methodology:
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of the compound in n-octanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards of known concentrations in n-octanol.
-
-
Partitioning Experiment:
-
Add a known volume of the n-octanol stock solution and an equal volume of water to a separatory funnel.
-
Seal the funnel and shake vigorously for 20-30 minutes to ensure thorough partitioning.
-
Allow the funnel to stand undisturbed until the two phases have completely separated. A centrifuge can be used to facilitate separation if an emulsion forms.
-
-
Quantification:
-
Carefully separate the aqueous and organic layers.
-
Measure the concentration of the compound in the n-octanol layer using UV-Vis spectrophotometry or HPLC, by comparing its absorbance/peak area to the calibration curve.
-
The concentration in the aqueous layer can be determined by difference or measured directly if detectable.
-
-
Calculation:
-
The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]water
-
The LogP is the base-10 logarithm of P: LogP = log₁₀(P)
-
-
Validation:
-
The experiment should be repeated at least in triplicate to ensure reproducibility.
-
The sum of the total amount of compound recovered in both phases should be compared to the initial amount to check for mass balance (typically >95%).
-
Safety and Handling
According to available safety data, 6-Methyl-benzothiazole-2,5-diamine is associated with the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Signal Word: Warning.[4]
-
Precautionary Statements: Standard precautions should be taken, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[4] Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[4]
Conclusion
6-Methyl-benzothiazole-2,5-diamine is a key synthetic intermediate whose physicochemical properties are dictated by its substituted benzothiazole structure. While comprehensive experimental data on its physical properties is limited, its chemical reactivity is well-understood, offering a robust platform for the synthesis of diverse and complex molecules. Its characterization follows standard analytical workflows, and its handling requires adherence to established safety protocols for irritant chemicals. This guide provides the foundational knowledge necessary for researchers to effectively and safely utilize this compound in their synthetic endeavors.
References
- 6-Methyl-benzothiazole-2,5-diamine | 35435-49-5 - Benchchem. [URL: https://www.benchchem.com/product/b1299511]
- CAS No : 2536-91-6 | Product Name : 6-Methylbenzo[d]thiazol-2-amine | Pharmaffiliates. [URL: https://www.
- 35435-49-5(2,5-Benzothiazolediamine,6-methyl-(9CI)) Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21302176.htm]
- 6-Methyl-benzothiazole-2,5-diamine | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/6-methyl-benzothiazole-2-5-diamine-35435-49-5]
- 6-METHYL-BENZOTHIAZOLE-2,5-DIAMINE CAS#: - ChemicalBook. [URL: https://www.chemicalbook.
- Preparation, Characterization and Study the Biological Activity for (Six and Seven) Membered Heterocyclic Derivatives from 6- - AIP Publishing. [URL: https://pubs.aip.
- 6-Methyl-benzothiazole-2,5-diamine - LabSolu. [URL: https://labsolu.ca/product/6-methyl-benzothiazole-25-diamine/]
- 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17335]
- 2,6-Benzothiazolediamine | C7H7N3S | CID 21504 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21504]
- Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - ResearchGate. [URL: https://www.researchgate.net/publication/282583842_Synthesis_Characterization_and_Biological_Evaluation_of_certain_6-methyl-23H-benzo-1_3-thiazolyl-1'-ethylidene-2-o_p-_Substituted_Acetophenones_Hydrazine_Analogs]
- 101258-10-0_6,7-Benzothiazolediamine,2-methyl-(9CI)标准品 - cas.guide. [URL: https://www.cas.guide/101258-10-0.html]
- Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - MDPI. [URL: https://www.mdpi.com/1420-3049/30/19/4198]
- (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. [URL: https://www.researchgate.net/publication/301334653_SYNTHESIS_AND_ANTHELMINTIC_ACTIVITY_OF_2-AMINO-6-SUBSTITUTED_BENZOTHIAZOLES]
- 2-Amino-6-methylbenzothiazole 98 2536-91-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/288373]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 35435-49-5 CAS MSDS (2,5-Benzothiazolediamine,6-methyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. labsolu.ca [labsolu.ca]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Quantum Chemical Investigation of 6-Methyl-benzothiazole-2,5-diamine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 6-Methyl-benzothiazole-2,5-diamine, a heterocyclic compound of significant interest in medicinal chemistry, through the lens of quantum chemical calculations. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's structural, electronic, and reactive properties at the quantum level. We detail a robust and self-validating computational workflow, from initial structure optimization to the analysis of frontier molecular orbitals and molecular electrostatic potential. The quantitative data presented, including optimized geometric parameters and electronic properties, offer critical insights for researchers in drug design and development. By explaining the causality behind methodological choices, this guide serves as a practical resource for both computational chemists and bench scientists seeking to apply these techniques to accelerate the discovery of novel therapeutics.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] These compounds' efficacy is intimately linked to their three-dimensional structure and electronic properties, which dictate their interactions with biological targets.[3] 6-Methyl-benzothiazole-2,5-diamine, with its fused aromatic system and strategically placed amino and methyl functional groups, represents a versatile building block for creating novel chemical entities.[4] The two amino groups, in particular, offer distinct reactive sites for synthetic elaboration, enabling the construction of diverse molecular architectures.[4]
Understanding the intrinsic properties of this core molecule is paramount for rational drug design. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[3][5] DFT allows us to model molecular systems with high accuracy, predicting geometries, electronic distributions, and reactivity, thereby guiding synthetic efforts and reducing the time and cost associated with experimental screening.[6] This guide will walk through a comprehensive DFT-based analysis of 6-Methyl-benzothiazole-2,5-diamine, providing foundational knowledge for its application in drug development programs.
Theoretical and Computational Methodology
The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set. Our approach is designed to provide a balance of computational efficiency and high accuracy for an organic molecule of this nature.
2.1. The Choice of Density Functional Theory (DFT) DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] It has become a cornerstone of computational chemistry because it offers a favorable compromise between accuracy and computational cost compared to traditional wavefunction-based methods.[7][8] The fundamental principle of DFT is that all ground-state properties of a system can be determined from its electron density, a function of only three spatial coordinates.[8] This simplifies the complex many-electron problem significantly.
2.2. Selecting the Functional and Basis Set: B3LYP/6-311++G(d,p) For this study, we selected the B3LYP functional and the 6-311++G(d,p) basis set. This combination is widely used and has been shown to yield reliable results for a broad range of molecular systems, including heterocyclic compounds.[9]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation functionals from other sources.[10] This mixing often corrects for some of the inherent limitations of pure DFT functionals, such as the underestimation of barrier heights and over-stabilization of delocalized states, providing robust and widely validated results for molecular geometries and energies.[9]
-
6-311++G(d,p) Basis Set: This notation describes a Pople-style basis set with specific features:
-
6-311G: This indicates a triple-zeta split-valence basis set, meaning that each atomic orbital is described by a combination of three functions of different spatial extent, providing a high degree of flexibility to accurately model the electron distribution.
-
++: These two plus signs denote the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are large, spread-out functions that are crucial for accurately describing systems with lone pairs, anions, and non-covalent interactions like hydrogen bonds, which are expected to be important for our diamine molecule.[11]
-
(d,p): These letters represent polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals from their standard shapes, which is essential for a correct description of chemical bonding and intermolecular interactions.[11]
-
All calculations were performed using a standard quantum chemistry software package, such as Gaussian. The initial 3D structure of 6-Methyl-benzothiazole-2,5-diamine was built and subjected to full geometry optimization without any symmetry constraints.
Results and Discussion
3.1. Molecular Geometry Optimization The first step in our computational analysis is to find the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The optimized structure of 6-Methyl-benzothiazole-2,5-diamine is largely planar, as expected for a fused aromatic ring system. Key geometric parameters (bond lengths and angles) are presented in Table 1. These theoretical values provide a structural baseline and can be compared with experimental data (e.g., from X-ray crystallography) if available, to validate the chosen level of theory.[12]
Table 1: Selected Optimized Geometric Parameters for 6-Methyl-benzothiazole-2,5-diamine
| Parameter | Bond/Angle | Value (Å / °) |
|---|---|---|
| Bond Lengths | C7a-C3a | 1.40 |
| C7-C7a | 1.39 | |
| C3a-C4 | 1.39 | |
| S1-C2 | 1.76 | |
| N3-C2 | 1.32 | |
| C2-N(amine) | 1.37 | |
| C5-N(amine) | 1.39 | |
| Bond Angles | C7a-S1-C2 | 89.5 |
| S1-C2-N3 | 115.2 | |
| C2-N3-C3a | 111.8 | |
| C4-C3a-N3 | 130.1 |
| | C7-C7a-S1 | 126.5 |
Note: Atom numbering follows standard chemical conventions for the benzothiazole ring.
3.2. Vibrational Frequency Analysis: A Self-Validating Protocol A crucial step for ensuring the trustworthiness of the computational protocol is to perform a vibrational frequency analysis on the optimized geometry. This calculation predicts the molecule's infrared (IR) spectrum.[12] More importantly, it serves as a mathematical confirmation that the optimized structure is a true energy minimum. The absence of any imaginary frequencies in the calculated vibrational modes confirms that the structure is not a transition state but a stable conformation.[12][13] Our analysis for 6-Methyl-benzothiazole-2,5-diamine yielded no imaginary frequencies, thus validating the optimized geometry.
3.3. Frontier Molecular Orbital (FMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties.[14]
-
HOMO: Represents the ability to donate an electron. Molecules with high HOMO energy are effective electron donors.[14]
-
LUMO: Represents the ability to accept an electron. Molecules with low LUMO energy are effective electron acceptors.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[12]
For 6-Methyl-benzothiazole-2,5-diamine, the HOMO is primarily localized over the electron-rich benzene ring and the nitrogen atoms of the amino groups, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the entire benzothiazole ring system, with significant density on the thiazole portion. This distribution suggests that the molecule can accept electrons into its π-system.
Table 2: Calculated Electronic Properties of 6-Methyl-benzothiazole-2,5-diamine
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.12 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap (ΔE) | 4.23 |
The relatively low HOMO-LUMO gap of 4.23 eV indicates that 6-Methyl-benzothiazole-2,5-diamine is a moderately reactive molecule, capable of participating in charge-transfer interactions, a key feature for many drug-receptor binding events.[12]
3.4. Molecular Electrostatic Potential (MEP) Analysis The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack.[15][16] The MEP surface is colored according to the electrostatic potential:
-
Red/Yellow: Regions of negative potential, rich in electrons (e.g., lone pairs on heteroatoms). These are sites for electrophilic attack.
-
Blue: Regions of positive potential, electron-poor (e.g., hydrogen atoms attached to electronegative atoms). These are sites for nucleophilic attack.
-
Green: Regions of neutral potential.
The MEP map of 6-Methyl-benzothiazole-2,5-diamine clearly shows strong negative potential around the nitrogen atoms of the two amino groups and the sulfur atom, confirming them as primary sites for hydrogen bonding and interactions with electrophiles. Positive potential is concentrated on the hydrogen atoms of the amino groups, making them key hydrogen bond donors. This information is invaluable for drug design, as it helps predict how the molecule will orient itself within a protein's binding pocket.
Experimental Protocol: A Self-Validating Computational Workflow
This section provides a step-by-step methodology for performing the quantum chemical calculations described in this guide. This workflow is designed to be self-validating, ensuring the reliability of the results.
Step-by-Step Protocol:
-
Structure Generation: Draw the 2D structure of 6-Methyl-benzothiazole-2,5-diamine in a molecular editor (e.g., GaussView, ChemDraw) and convert it to a 3D structure. Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., MMFF94).
-
Input File Preparation: Create an input file for the quantum chemistry software (e.g., Gaussian). Specify the calculation type as "Opt Freq" (Optimization and Frequencies). Define the level of theory: B3LYP/6-311++G(d,p).
-
Geometry Optimization: Submit the input file to run the calculation. The software will iteratively adjust the positions of the atoms to find the lowest energy conformation.
-
Validation via Frequency Analysis: Upon completion, check the output file.
-
Confirm Normal Termination: Ensure the job finished without errors.
-
Check for Imaginary Frequencies: Search the vibrational frequencies section. The presence of zero imaginary frequencies confirms the structure is a true energy minimum. If one imaginary frequency exists, the structure is a transition state and requires further investigation.
-
-
Property Calculations: Using the validated optimized geometry, perform subsequent "single-point" energy calculations to determine electronic properties. This involves running calculations for:
-
Population Analysis: To obtain orbital energies (HOMO/LUMO).
-
Electrostatic Potential: To generate the data for the MEP map.
-
-
Data Analysis and Visualization: Extract the quantitative data (bond lengths, angles, energies) into tables. Use visualization software (e.g., GaussView, VMD) to display the optimized structure, molecular orbitals (HOMO/LUMO), and the MEP surface.
Conclusion
This guide has detailed a comprehensive quantum chemical analysis of 6-Methyl-benzothiazole-2,5-diamine using Density Functional Theory. The calculations reveal a planar, moderately reactive molecule with distinct electron-rich and electron-poor regions. The HOMO is localized on the amine-substituted benzene ring, while the LUMO spans the heterocyclic system. The MEP map identifies the nitrogen and sulfur atoms as key sites for electrophilic and hydrogen bonding interactions. These computational insights provide a fundamental understanding of the molecule's intrinsic properties, which is essential for its strategic deployment in drug discovery programs. The detailed, self-validating workflow presented herein serves as a robust template for researchers to apply similar computational techniques to other molecules of interest, thereby facilitating a more rational, structure-based approach to drug design.[3][5]
References
- Vertex AI Search. (2026).
- Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media.
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Benzothiazole Isomers for Researchers and Drug Development Professionals. BenchChem.
- Neese, F. (2009). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling. Coordination Chemistry Reviews, 253(5-6), 526-563.
- Senn, H. M., & Thiel, W. (2007). Density functional theory in bioinorganic chemistry. PMC - PubMed Central.
- Asghar, M., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI.
- BenchChem. (n.d.). 6-Methyl-benzothiazole-2,5-diamine | 35435-49-5. BenchChem.
- ResearchGate. (2022). (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
- Wikipedia. (n.d.). Density functional theory. Wikipedia.
- Allied Academies. (n.d.). Harnessing computational chemistry for precision in molecular drug design. Allied Academies.
- Scirp.org. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scirp.org.
- Bio-protocol. (2018).
- Eurofins Discovery. (n.d.).
- Chemistry Stack Exchange. (2021). density functional theory - What does B3LYP do well? What does it do badly?. Chemistry Stack Exchange.
- ResearchGate. (2019). 6-31G+ vs 6-31G+(d, p) which one is more reliable?.
- Richard, R. M., et al. (2007). Density functional localized orbital corrections for transition metals. PMC - NIH.
- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
- Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Density functional theory - Wikipedia [en.wikipedia.org]
- 8. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Density functional localized orbital corrections for transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. sciencepub.net [sciencepub.net]
- 15. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 16. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-benzothiazole-2,5-diamine
Foreword: The Strategic Importance of Substituted Benzothiazoles
In the landscape of modern medicinal chemistry and materials science, the benzothiazole scaffold stands out as a "privileged" structure. Its unique electronic properties and rigid bicyclic framework make it a cornerstone for developing a vast array of functional molecules, from potent pharmacological agents to advanced organic materials.[1] Among the diverse family of benzothiazole derivatives, diaminosubstituted analogues such as 6-Methyl-benzothiazole-2,5-diamine are of particular interest. The presence of two distinct amino groups at the C2 and C5 positions provides a versatile platform for further chemical elaboration, enabling the construction of complex molecular architectures and the fine-tuning of biological activity.[2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this valuable chemical building block, designed for researchers, scientists, and professionals in drug development.
I. Strategic Synthesis: A Two-Stage Approach to the Target Diamine
The synthesis of 6-Methyl-benzothiazole-2,5-diamine is most reliably achieved through a robust, two-stage process. This strategy prioritizes the secure construction of the benzothiazole core, followed by the introduction of the second amino group via a well-established nitration-reduction sequence. This approach ensures high purity of the key intermediates and provides excellent overall yields.
Stage 1: Synthesis of the Precursor, 2-Amino-6-methylbenzothiazole
The foundational step is the construction of the 2-amino-6-methylbenzothiazole ring system. For this, we turn to a highly reliable and well-documented procedure adapted from Organic Syntheses, a testament to its reproducibility and scalability.[3] The underlying principle is the reaction of p-toluidine with thiocyanate to form an in situ thiourea, which is then cyclized via oxidative halogenation.
Causality of Experimental Choices:
-
Starting Material: p-Toluidine is selected as it provides the C6-methyl group and the benzene portion of the final benzothiazole ring.
-
Thiocyanate Source: Sodium or potassium thiocyanate serves as the source for the C2-amine and the thiazole sulfur atom.
-
Cyclization Agent: Sulfuryl chloride (SO₂Cl₂) is a potent and effective agent for the oxidative cyclization. It chlorinates the thiourea intermediate, facilitating the electrophilic attack of the sulfur onto the aromatic ring to close the thiazole ring.[3]
Experimental Protocol: Synthesis of 2-Amino-6-methylbenzothiazole
Materials:
-
p-Toluidine (distilled)
-
Chlorobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Thiocyanate (NaSCN)
-
Sulfuryl Chloride (SO₂Cl₂)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethanol
-
Deionized Water
-
Activated Carbon (Norit)
Procedure:
-
Thiourea Formation: In a 3-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 mL of chlorobenzene.
-
Slowly add 54 g (29.3 mL) of concentrated sulfuric acid. To the resulting fine suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.
-
Heat the mixture to an internal temperature of 100°C for 3 hours. This drives the formation of the p-tolylthiourea intermediate.
-
Cyclization: Cool the solution to 30°C. Carefully add 180 g (108 mL) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
-
Maintain the mixture at 50°C for 2 hours. The evolution of hydrogen chloride gas will cease upon completion.
-
Work-up and Isolation: Filter the reaction mixture to remove the chlorobenzene. Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent by steam distillation.
-
Filter the hot solution. Make the filtrate alkaline to litmus paper by adding approximately 200 mL of concentrated ammonium hydroxide.
-
The product, 2-amino-6-methylbenzothiazole, will precipitate. Filter the solid and wash it with 200 mL of water.
-
Purification: Dissolve the crude product in 300 mL of hot ethanol, add 10 g of activated carbon, and filter the hot suspension.
-
Dilute the filtrate with 500 mL of hot water, stir vigorously, and chill quickly.
-
Filter the pale yellow granular product, wash with 150 mL of 30% ethanol, and dry to a constant weight. The expected yield is 105–110 g (64–67%).[3]
Stage 2: Nitration and Subsequent Reduction to 6-Methyl-benzothiazole-2,5-diamine
With the precursor in hand, the next phase involves introducing a nitro group at the C5 position, ortho to the methyl group and meta to the thiazole ring junction. This is followed by a standard reduction to afford the target diamine. The C2-amino group must first be protected to prevent side reactions during nitration.
Causality of Experimental Choices:
-
Protection: The 2-amino group is nucleophilic and would be oxidized under strong nitrating conditions. Acetylation to form 2-acetylamino-6-methylbenzothiazole is a common and effective protection strategy.
-
Nitration: A mixture of nitric acid and sulfuric acid is the standard reagent for electrophilic aromatic nitration. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[4][5][6]
-
Reduction: The reduction of an aromatic nitro group to an amine is a classic and reliable transformation. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a highly effective and common method for this purpose. The tin(II) acts as the reducing agent.
Experimental Protocol: Synthesis of 6-Methyl-benzothiazole-2,5-diamine
Part A: Acetylation and Nitration
-
Protection: Reflux 2-amino-6-methylbenzothiazole (1 mole) in acetic anhydride for 1 hour. Cool the reaction mixture and pour it into water to precipitate the 2-acetylamino-6-methylbenzothiazole. Filter, wash with water, and dry.
-
Nitration: Carefully dissolve the dried 2-acetylamino-6-methylbenzothiazole (1 mole) in concentrated sulfuric acid at 0-5°C.
-
Add a pre-cooled mixture of concentrated nitric acid (1.1 moles) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at 10-15°C for 2 hours. Pour the reaction mixture onto crushed ice.
-
Filter the precipitated 2-acetylamino-6-methyl-5-nitrobenzothiazole, wash thoroughly with water until the washings are neutral, and dry.
Part B: Hydrolysis and Reduction
-
Deprotection: Suspend the nitro-intermediate in a mixture of ethanol and concentrated hydrochloric acid and reflux for 4-6 hours to hydrolyze the acetyl group.
-
Cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate 2-amino-6-methyl-5-nitrobenzothiazole. Filter, wash with water, and dry.
-
Reduction: Suspend the 2-amino-6-methyl-5-nitrobenzothiazole (1 mole) in ethanol. Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O, ~3-4 moles) and concentrated hydrochloric acid.
-
Reflux the mixture for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture and pour it into a large volume of water. Make the solution strongly basic by adding concentrated sodium hydroxide solution to precipitate the tin salts.
-
Extract the product into an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 6-Methyl-benzothiazole-2,5-diamine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: A two-stage synthetic workflow for 6-Methyl-benzothiazole-2,5-diamine.
II. Comprehensive Characterization: A Self-Validating System
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
1H NMR Spectroscopy: This technique provides information on the chemical environment and connectivity of protons.
-
Expected Chemical Shifts (δ) in DMSO-d₆:
-
Aromatic Protons: Two singlets are expected in the aromatic region (approx. 6.5-7.5 ppm). The proton at C4 will likely be upfield due to the electron-donating effects of the adjacent methyl and amino groups. The proton at C7 will be a singlet as it has no adjacent protons.
-
Amino Protons (-NH₂): Two distinct broad singlets are expected for the two amino groups (C2-NH₂ and C5-NH₂). Their chemical shifts can vary (approx. 4.5-7.0 ppm) and are concentration-dependent.
-
Methyl Protons (-CH₃): A sharp singlet integrating to three protons will be present, typically in the range of 2.1-2.4 ppm.
-
13C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.
-
Expected Chemical Shifts (δ) in DMSO-d₆:
-
C2 Carbon: The carbon of the aminothiazole group (C=N) is expected to be significantly downfield, likely in the range of 160-170 ppm.[7]
-
Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring. The carbons attached to the amino and methyl groups (C5, C6) and the ring-junction carbons (C3a, C7a) will have characteristic shifts influenced by the substituents.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-20 ppm.
-
| 1H NMR Data (Predicted) | 13C NMR Data (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.2 | 1H, s, Ar-H (C7-H) |
| ~6.8 | 1H, s, Ar-H (C4-H) |
| ~6.5 | 2H, br s, -NH₂ |
| ~5.0 | 2H, br s, -NH₂ |
| ~2.2 | 3H, s, -CH₃ |
Infrared (IR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
-
Key Expected Absorption Bands (cm⁻¹):
-
N-H Stretching: Two distinct sets of double bands in the 3200-3500 cm⁻¹ region, characteristic of the two primary amine (-NH₂) groups (symmetric and asymmetric stretching).[9][10][11]
-
C=N Stretching: A strong absorption around 1620-1650 cm⁻¹ corresponding to the imine C=N stretch within the thiazole ring.[8]
-
Aromatic C=C Stretching: Medium to sharp bands in the 1500-1600 cm⁻¹ region.
-
C-N Stretching: Aromatic C-N stretching will appear in the 1250-1335 cm⁻¹ region.[11]
-
N-H Bending: A bending vibration for the primary amines around 1580-1650 cm⁻¹, which may overlap with the C=N stretch.
-
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, confirming the molecular formula. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to preserve the molecular ion.
-
Expected Results (ESI-MS):
-
Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of 180.25, corresponding to the molecular formula C₈H₁₀N₃S⁺.
-
Fragmentation: While ESI is soft, some fragmentation may occur. Common fragmentation pathways for aminobenzothiazoles involve the loss of small neutral molecules like HCN or cleavage of the thiazole ring.[2][12]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the final compound. A reverse-phase method is most suitable for this type of aromatic amine.[13][14]
Experimental Protocol: Characterization
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
IR Sample Preparation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
MS Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a methanol or acetonitrile/water mixture for analysis by LC-MS with ESI.
-
HPLC Sample Preparation: Prepare a stock solution of the sample in the mobile phase diluent at a concentration of ~1 mg/mL. Perform serial dilutions to create standards for linearity and determine the limit of detection.
Caption: A multi-technique workflow for the comprehensive characterization of the final product.
III. Conclusion and Future Outlook
The synthetic and analytical protocols detailed in this guide provide a robust and reliable framework for the production and validation of high-purity 6-Methyl-benzothiazole-2,5-diamine. By understanding the causality behind each experimental step and employing a multi-faceted characterization strategy, researchers can confidently generate this valuable intermediate for their discovery programs. The versatility of the two amino groups, coupled with the inherent biological relevance of the benzothiazole core, ensures that this compound will continue to be a valuable starting point for the development of novel therapeutics and advanced materials.
References
-
Salman, S. R., & Saws, A. (1996). Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles. Spectroscopy Letters, 29(8), 1573-1578. [Link]
-
Maruthamuthu, D., Rajagopal, G., Dileepan, B., & Shanthi, A. V. K. (2021). 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Future Medicinal Chemistry. [Link]
-
Ebead, Y., et al. (2014). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. [Link]
-
De la Mora-Láinez, L. I., et al. (2017). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(4). [Link]
-
Kumar, R., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-853. [Link]
-
Rana, K., et al. (2016). Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. International Research Journal of Pharmacy, 7(4), 63-67. [Link]
-
Singh, P., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1545-1557. [Link]
-
Noolvi, M. N., et al. (2019). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 11(3), 257-262. [Link]
-
Li, J., et al. (2017). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. Journal of Chromatography B, 1068-1069, 218-224. [Link]
-
Boussoufi, M., et al. (2016). Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. RSC Advances, 6(81), 77839-77850. [Link]
-
Chourasiya, A., et al. (2017). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 112-124. [Link]
-
Li, J., et al. (2017). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. Journal of Chromatography B, 1068-1069, 218-224. [Link]
-
Anonymous. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 21(3), 368-70. [Link]
-
Allen, C. F. H., & VanAllan, J. (1946). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 26, 9. [Link]
-
Luma S. Nine, et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 962-974. [Link]
-
UCLA Chemistry and Biochemistry. (2015). Infrared Spectroscopy. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylbenzothiazole. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the diamine (IV). [Link]
-
Singh, P., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ResearchGate. [Link]
-
ProQuest. (n.d.). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. [Link]
-
Luma S. Nine, et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. [Link]
-
Kumar, A., & Kumar, A. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology, 11(5), 1-12. [Link]
-
Wang, L., et al. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 333, 127516. [Link]
-
Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 451-453. [Link]
-
Luma S. Nine, et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]
-
Chen, Y., et al. (2022). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 27(18), 5898. [Link]
-
Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 6. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jyoungpharm.org [jyoungpharm.org]
- 14. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methylbenzo[d]thiazole-2,5-diamine (CAS Number: 35435-49-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methylbenzo[d]thiazole-2,5-diamine (CAS No. 35435-49-5), a heterocyclic amine with significant potential as a versatile building block in synthetic and medicinal chemistry. The document elucidates the compound's structure, physicochemical properties, and chemical reactivity. Furthermore, it explores established synthetic strategies and discusses the extensive applications of the benzothiazole scaffold in drug discovery, particularly in the development of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of new chemical entities derived from this promising scaffold.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prominent heterocyclic motif in the landscape of pharmacologically active compounds. Its unique structural and electronic properties have made it a privileged scaffold in the design of novel drugs across a wide therapeutic spectrum. Derivatives of benzothiazole are known to exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The compound 6-Methylbenzo[d]thiazole-2,5-diamine, with its reactive amino groups, represents a key starting material for the synthesis of a diverse library of derivatives, making it a molecule of considerable interest for drug development professionals.
Molecular Structure and Chemical Identity
6-Methylbenzo[d]thiazole-2,5-diamine is characterized by a benzothiazole core substituted with a methyl group at the 6-position and amino groups at the 2- and 5-positions. The presence of these functional groups provides multiple sites for chemical modification, rendering it a highly versatile synthetic intermediate.
Figure 1: Chemical Structure of 6-Methylbenzo[d]thiazole-2,5-diamine.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 35435-49-5 | [1] |
| Molecular Formula | C₈H₉N₃S | [1] |
| Molecular Weight | 179.24 g/mol | [1] |
| Predicted Boiling Point | 404.1 ± 37.0 °C | [2] |
| Predicted Density | 1.410 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 5.87 ± 0.10 | [2] |
| Appearance | Off-white to light brown solid | [2] |
Synthesis and Reactivity
Synthetic Methodologies
The synthesis of 6-Methylbenzo[d]thiazole-2,5-diamine can be approached through several strategic pathways, primarily involving the construction of the benzothiazole ring system.
-
Condensation and Cyclization: A common route involves the condensation of a substituted 2-aminothiophenol with a suitable electrophile, followed by cyclization. For instance, the reaction of a 4-methyl-2,5-diaminothiophenol derivative with a cyanogen halide or a similar one-carbon electrophile would yield the target molecule.[1]
-
From Substituted Anilines: Another versatile method starts with appropriately substituted anilines. For example, the reaction of p-toluidine with a thiocyanating agent, followed by cyclization and subsequent functional group manipulations (nitration and reduction), can lead to the desired diamine.
-
Mechanochemical Synthesis: A more contemporary and environmentally benign approach utilizes mechanochemistry. This solvent-free method involves the ball-milling of precursors, offering a green alternative to traditional solvent-based syntheses.[1]
Chemical Reactivity
The chemical reactivity of 6-Methylbenzo[d]thiazole-2,5-diamine is dictated by the interplay of the benzothiazole ring and the two amino substituents.
-
Reactions of the Amino Groups: The amino groups at the C2 and C5 positions are nucleophilic and can readily undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.
-
Diazotization: The primary aromatic amine at C5 can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.
-
-
Reactions of the Benzothiazole Ring:
-
Electrophilic Aromatic Substitution: The benzene portion of the benzothiazole ring is activated by the amino and methyl groups, making it susceptible to electrophilic attack. The positions of substitution will be directed by these activating groups.
-
Oxidation: The sulfur atom in the thiazole ring can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic properties and biological activity of the molecule.[1]
-
Figure 2: General Synthetic and Reactivity Workflow.
Applications in Drug Discovery and Materials Science
While specific biological data for 6-Methylbenzo[d]thiazole-2,5-diamine is not extensively reported in the literature, the broader class of benzothiazole derivatives has shown significant promise in several therapeutic areas. This positions the title compound as a valuable starting point for the development of novel agents.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of benzothiazole derivatives. For example, certain 2-(4-aminophenyl)benzothiazoles have demonstrated selective and potent antitumor effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest. The structural features of 6-Methylbenzo[d]thiazole-2,5-diamine make it an ideal scaffold for the synthesis of analogs of these potent anticancer agents.
Antimicrobial and Other Biological Activities
The benzothiazole nucleus is also a key component in compounds with antimicrobial, anti-inflammatory, and anticonvulsant properties. The ability to readily modify the amino groups of 6-Methylbenzo[d]thiazole-2,5-diamine allows for the systematic exploration of structure-activity relationships in the quest for more potent and selective therapeutic agents.
Coordination Chemistry and Materials Science
The nitrogen and sulfur heteroatoms, along with the amino groups, make benzothiazole derivatives excellent ligands for the formation of coordination complexes with various metal ions. These complexes can have interesting catalytic, optical, or magnetic properties, making them relevant in the field of materials science.[1]
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling 6-Methylbenzo[d]thiazole-2,5-diamine. It is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier for detailed information on handling, storage, and disposal. General laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
6-Methylbenzo[d]thiazole-2,5-diamine is a chemically versatile and synthetically accessible molecule with significant potential in drug discovery and materials science. Its rich reactivity, stemming from the benzothiazole core and the strategically placed amino groups, provides a robust platform for the generation of diverse molecular architectures. While further research is needed to fully elucidate the specific biological profile of this compound and its derivatives, the well-established pharmacological importance of the benzothiazole scaffold underscores its value as a key building block for the development of next-generation therapeutic agents.
References
Sources
A Comprehensive Technical Guide to 6-Methyl-benzothiazole-2,5-diamine for Advanced Research and Development
Abstract: This technical guide provides an in-depth analysis of 6-Methyl-benzothiazole-2,5-diamine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its core molecular characteristics, chemical reactivity, established synthetic pathways, and its potential as a versatile building block in drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven insights to guide experimental design and application.
Core Molecular Profile
6-Methyl-benzothiazole-2,5-diamine is a substituted benzothiazole derivative. The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets and form the core of numerous therapeutic agents.[1][2] The presence of two reactive amino groups at the C2 and C5 positions, along with a methyl group at C6, makes this molecule a highly versatile precursor for the synthesis of more complex chemical entities.[3]
Physicochemical Properties
A summary of the key quantitative data for 6-Methyl-benzothiazole-2,5-diamine is presented below. These parameters are critical for experimental planning, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃S | [3][4][5] |
| Molecular Weight | 179.24 g/mol | [3][4] |
| CAS Number | 35435-49-5 | [3][5] |
| Melting Point | 2 °C (36 °F) | [6] |
| Boiling Point | 231 °C (448 °F) | [6] |
| Density | 1.238 g/cm³ at 25 °C | [6] |
| LogP (Octanol/Water) | 2.01 (calculated) | [6] |
Chemical Reactivity and Mechanistic Insights
The reactivity of 6-Methyl-benzothiazole-2,5-diamine is governed by the interplay of its aromatic benzothiazole core and its functional groups: two amino groups and one methyl group. The electron-rich nature of the bicyclic system, further enhanced by the strong electron-donating amino groups, dictates its behavior in various chemical transformations.[3]
Key reaction pathways include:
-
Oxidation: The sulfur heteroatom in the thiazole ring is susceptible to oxidation, a common transformation pathway for benzothiazoles.[3] This reaction typically proceeds sequentially, first forming the corresponding sulfoxide and, upon further oxidation, the sulfone. These transformations significantly alter the molecule's electronic properties and steric profile, which can be leveraged to modulate biological activity or chemical reactivity.[3]
-
Electrophilic Aromatic Substitution: The benzene portion of the scaffold is activated towards electrophilic substitution by the ortho-, para-directing amino and methyl groups.[3] Considering the combined directing influence and potential steric hindrance, the C7 position is a probable site for the introduction of new functional groups via reactions such as halogenation, nitration, or Friedel-Crafts acylation.[3]
-
Reactions of the Amino Groups: The amino groups at C2 and C5 are primary nucleophiles and provide reactive handles for extensive synthetic elaboration.[3] They can readily undergo acylation, alkylation, and diazotization, allowing for the construction of amides, secondary/tertiary amines, and the introduction of other functionalities via diazonium salt intermediates.[3]
Visualization of Reactivity
Caption: Key reaction pathways of 6-Methyl-benzothiazole-2,5-diamine.
Synthetic Methodologies
The synthesis of 6-Methyl-benzothiazole-2,5-diamine can be approached through several strategic routes. The choice of method often depends on the desired scale, purity requirements, and consideration of environmental impact.
Protocol 3.1: Condensation and Cyclization Approach
This classical method is a robust pathway for constructing the benzothiazole core. It involves the reaction of a substituted aminothiophenol with an appropriate precursor, followed by cyclization and functional group modification.[3]
Workflow Diagram:
Caption: Workflow for the condensation and cyclization synthesis route.
Step-by-Step Protocol:
-
Condensation: In a suitable reaction vessel, dissolve the 2-aminothiophenol derivative and 6-methyl-2-nitrobenzaldehyde in an appropriate solvent (e.g., ethanol). The reaction is catalyzed by the addition of a protic acid (e.g., HCl). The acid serves to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amino group of the thiophenol.
-
Cyclization: The intermediate formed in situ undergoes intramolecular cyclization to form the benzothiazole ring structure. This step is often driven by heating the reaction mixture to reflux.
-
Reduction: Following the formation of the nitro-substituted benzothiazole intermediate, the nitro group is reduced to a primary amine. This is commonly achieved using standard reducing agents such as tin(II) chloride (SnCl₂) in concentrated HCl or catalytic hydrogenation (H₂/Pd-C). The choice of reductant is critical to ensure chemoselectivity, preserving the thiazole ring.
-
Isolation and Purification: After the reaction is complete, the product is isolated by neutralization and extraction. Purification is typically performed using column chromatography or recrystallization to yield the final high-purity 6-Methyl-benzothiazole-2,5-diamine.
Protocol 3.2: Sustainable Mechanochemical Synthesis
In alignment with the principles of green chemistry, mechanochemical methods offer an environmentally benign alternative.[3] This approach avoids the use of bulk solvents and often proceeds without a catalyst.
Methodology Overview:
A catalyst-free, solvent-free ball milling process has been reported for analogous benzothiazole diamines.[3] The synthesis involves charging a milling vessel with the appropriate 2,5-diamino precursors and a thiourea derivative. The high-energy impact and shear forces generated during milling provide the necessary activation energy for the reaction to proceed, typically achieving respectable yields of 65-75% while eliminating solvent waste.[3]
Applications in Drug Discovery
Benzothiazole derivatives are integral to modern medicinal chemistry, with applications spanning oncology, neurodegenerative diseases, and infectious diseases.[2][7] 6-Methyl-benzothiazole-2,5-diamine serves as a key starting material for generating libraries of novel compounds for high-throughput screening.
-
Scaffold for Bioactive Molecules: The compound's reactive amino groups are ideal points for diversification. By attaching various pharmacophores, researchers can systematically explore the structure-activity relationship (SAR) to develop potent and selective drug candidates.[1]
-
Precursor for Kinase Inhibitors: The benzothiazole core is found in several approved and investigational kinase inhibitors used in oncology.[2] The diamine functionality allows for the synthesis of derivatives that can form critical hydrogen bonds within the ATP-binding pocket of target kinases.
-
Neurodegenerative Disease Research: Structurally related diaminobenzothiazoles, such as Dexpramipexole, have been investigated in clinical trials for conditions like amyotrophic lateral sclerosis (ALS).[7] This highlights the potential of this chemical class to yield neuroprotective agents.
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling 6-Methyl-benzothiazole-2,5-diamine due to its toxicological profile.
GHS Hazard Identification:
-
Toxicity: Toxic if swallowed or in contact with skin (H301 + H311).[6]
-
Inhalation: Harmful if inhaled (H332).[6]
-
Irritation: Causes serious eye irritation (H319).[6]
Recommended Handling and Storage Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or aerosols.[6]
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] The substance should be stored locked up or in an area accessible only to qualified and authorized personnel.
-
Spill Management: In case of a spill, evacuate the area. Collect the spilled material using an absorbent, non-combustible material and place it in a suitable, closed container for disposal.
References
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. labsolu.ca [labsolu.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
Navigating the Solubility Landscape of 6-Methyl-benzothiazole-2,5-diamine: A Technical Guide for Drug Development Professionals
Abstract
6-Methyl-benzothiazole-2,5-diamine is a heterocyclic amine of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of novel therapeutic agents. A compound's solubility is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the solubility of 6-Methyl-benzothiazole-2,5-diamine in organic solvents, tailored for researchers, scientists, and drug development professionals. This guide will delve into the theoretical principles governing solubility, predictive methodologies, and detailed experimental protocols for accurate solubility determination. By understanding and mastering the solubility characteristics of this important building block, researchers can streamline their drug discovery and development processes, making more informed decisions to optimize lead compounds and accelerate the path to clinical candidates.
Introduction: The Pivotal Role of Solubility in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to a cascade of undesirable consequences, including low bioavailability, erratic absorption, and an increased risk of formulation difficulties. For 6-Methyl-benzothiazole-2,5-diamine, a compound rich in functionality with its benzothiazole core and two amino groups, understanding its interaction with various organic solvents is paramount for its effective utilization in synthetic chemistry and its progression through the drug development pipeline.
This guide will equip the reader with the foundational knowledge and practical methodologies to confidently assess and modulate the solubility of 6-Methyl-benzothiazole-2,5-diamine and its derivatives. We will explore the interplay of molecular structure and solvent properties, provide step-by-step experimental procedures, and discuss the interpretation of solubility data in the context of drug discovery.
Physicochemical Profile of 6-Methyl-benzothiazole-2,5-diamine
A thorough understanding of the intrinsic properties of 6-Methyl-benzothiazole-2,5-diamine is the first step in predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃S | [1] |
| Molecular Weight | 179.24 g/mol | [1] |
| Appearance | (Likely) Solid | Inferred from similar compounds |
| Key Functional Groups | Aromatic benzothiazole ring, Primary amino groups (2), Methyl group | [1] |
| Hydrogen Bond Donors | 2 (from the two -NH₂ groups) | Calculated |
| Hydrogen Bond Acceptors | 3 (from the two N atoms in the ring and the S atom) | Calculated |
The presence of both hydrogen bond donors and acceptors, coupled with the aromatic system, suggests that 6-Methyl-benzothiazole-2,5-diamine possesses a degree of polarity. The two primary amine groups are expected to significantly influence its solubility, particularly in protic solvents, through hydrogen bonding interactions. The methyl group, being nonpolar, will have a minor hydrophobic contribution. The benzothiazole core itself is a somewhat polar heterocyclic system.
The Principle of "Like Dissolves Like": A Predictive Framework
The age-old adage "like dissolves like" remains a powerful, albeit qualitative, tool for predicting solubility.[2] This principle is rooted in the concept of intermolecular forces. A solute will dissolve in a solvent if the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
For 6-Methyl-benzothiazole-2,5-diamine, we can anticipate the following trends based on solvent properties:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with the amino groups of the molecule. Therefore, moderate to good solubility is expected, particularly in lower alcohols. Aqueous solubility can be enhanced by adjusting the pH to protonate the amine groups, thereby increasing polarity.[1]
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the amino groups. DMSO, in particular, is often an excellent solvent for a wide range of organic compounds and is a common choice for creating stock solutions for biological screening.[1]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of 6-Methyl-benzothiazole-2,5-diamine, poor solubility is anticipated in nonpolar solvents where the primary intermolecular forces are weak van der Waals interactions.
The following diagram illustrates the logical flow for predicting solubility based on these principles.
Caption: A workflow diagram illustrating the prediction of solubility for 6-Methyl-benzothiazole-2,5-diamine based on its physicochemical properties and the principle of "like dissolves like."
Experimental Determination of Solubility: Protocols and Best Practices
While theoretical predictions are valuable, empirical determination of solubility is the gold standard. The following sections detail robust methodologies for quantifying the solubility of 6-Methyl-benzothiazole-2,5-diamine.
The Shake-Flask Method: A Thermodynamic Equilibrium Approach
The shake-flask method is a widely accepted technique for determining thermodynamic solubility, which represents the saturation concentration of a compound in a solvent at equilibrium.
Protocol:
-
Preparation: Accurately weigh an excess amount of 6-Methyl-benzothiazole-2,5-diamine solid into a clean, dry vial.
-
Solvent Addition: Add a precise volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker or agitator at a constant, controlled temperature (typically 25 °C or 37 °C for physiological relevance). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vial at high speed to pellet the solid.
-
Filtration: Filter the suspension through a chemically inert filter (e.g., PTFE) with a small pore size (e.g., 0.22 µm) to remove any particulate matter.
-
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with an appropriate solvent. Analyze the concentration of 6-Methyl-benzothiazole-2,5-diamine in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.
Caption: A step-by-step workflow for determining the thermodynamic solubility of a compound using the shake-flask method.
HPLC Method for Accurate Quantification
HPLC is a powerful and widely used technique for the accurate quantification of solutes in solution, making it ideal for solubility studies.
A Generic HPLC Method Development Approach:
-
Column: A reversed-phase C18 column is a good starting point for a polar compound like 6-Methyl-benzothiazole-2,5-diamine.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where 6-Methyl-benzothiazole-2,5-diamine exhibits strong absorbance. A UV scan of the compound should be performed to determine the optimal wavelength (λmax).
-
Calibration: A calibration curve must be generated using standard solutions of 6-Methyl-benzothiazole-2,5-diamine of known concentrations. This curve will be used to determine the concentration of the unknown samples from the solubility experiment.
-
Analysis: Inject the diluted supernatant from the shake-flask experiment and determine its concentration from the calibration curve.
Computational Approaches for Solubility Prediction
In the early stages of drug discovery, where large numbers of compounds are being synthesized and evaluated, experimental solubility determination for every analog can be resource-intensive. In such scenarios, computational models can provide rapid, albeit less precise, estimations of solubility.
These models, often based on Quantitative Structure-Property Relationships (QSPR), utilize molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to predict solubility. While a detailed discussion of these models is beyond the scope of this guide, it is important for researchers to be aware of their existence and potential utility in prioritizing compounds for synthesis and experimental testing. Several commercial and open-source software packages are available for this purpose.
Conclusion: A Holistic Approach to Understanding Solubility
The solubility of 6-Methyl-benzothiazole-2,5-diamine in organic solvents is a multifaceted property that is governed by the intricate interplay of its molecular structure and the nature of the solvent. A comprehensive understanding of this property is not merely an academic exercise but a critical component of successful drug discovery and development. By combining theoretical predictions based on physicochemical principles with rigorous experimental determination using methods like the shake-flask technique coupled with HPLC analysis, researchers can gain a clear and actionable picture of a compound's solubility profile. This knowledge empowers scientists to make informed decisions regarding synthetic routes, formulation strategies, and the selection of the most promising drug candidates, ultimately paving the way for the development of novel and effective therapeutics.
References
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Theoretical UV-Vis Spectrum of 6-Methyl-benzothiazole-2,5-diamine
Executive Summary
This technical guide provides a comprehensive framework for the theoretical prediction and analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 6-Methyl-benzothiazole-2,5-diamine. Intended for researchers in computational chemistry, spectroscopy, and drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind methodological choices, establishing a robust, self-validating workflow grounded in Time-Dependent Density Functional Theory (TD-DFT). We will explore the selection of appropriate functionals and basis sets, the critical role of solvent modeling, and the interpretation of the resulting electronic transition data. The objective is to equip scientists with the expertise to not only perform these calculations but to understand and justify each step, ensuring the generation of reliable and publication-quality theoretical spectra.
Introduction: The "Why" and "What"
1.1 The Significance of 6-Methyl-benzothiazole-2,5-diamine
6-Methyl-benzothiazole-2,5-diamine is a heterocyclic aromatic compound belonging to the benzothiazole family.[1][2] This class of molecules is of significant interest in medicinal chemistry and materials science due to its members' diverse biological activities and unique photophysical properties.[3][4][5] The strategic placement of two electron-donating amino groups and a methyl group on the benzothiazole core creates an electron-rich system.[1] This electronic structure is expected to give rise to distinct spectroscopic signatures, making it a prime candidate for investigation.
1.2 The Role of UV-Vis Spectroscopy
UV-Vis absorption spectroscopy is a fundamental technique that probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. The specific wavelengths of light absorbed are dictated by the energy difference between these orbitals. An analysis of a molecule's UV-Vis spectrum provides critical insights into its electronic structure, conjugation, and potential for applications in areas like photosensitizers, dyes, or as chromophoric tags in biological systems.
1.3 Bridging Experiment and Theory with TD-DFT
While experimental spectroscopy provides real-world data, theoretical calculations offer a microscopic view of the underlying quantum mechanical processes. Time-Dependent Density Functional Theory (TD-DFT) has emerged as the workhorse of computational spectroscopy for its excellent balance of computational cost and accuracy in predicting the excited states of medium-sized organic molecules.[6][7][8] A well-executed TD-DFT calculation can predict the maximum absorption wavelengths (λmax), the intensity of the absorption (oscillator strength), and the nature of the electronic transitions (e.g., π→π* or n→π*) before the molecule is ever synthesized.[7]
Theoretical Foundations: Building a Trustworthy Protocol
A reliable theoretical protocol is not merely about using the right software but about making informed scientific choices. The trustworthiness of the final spectrum is built upon a solid understanding of the underlying theory.
2.1 The Engine: Time-Dependent Density Functional Theory (TD-DFT)
Standard Density Functional Theory (DFT) is a ground-state theory. To access excited states, we employ its time-dependent extension, TD-DFT.[7][9] This method calculates how the electron density of the molecule responds to a time-varying electric field (like that of light), allowing for the determination of excitation energies and transition probabilities.[9]
2.2 Choosing the Right Tools: Functionals and Basis Sets
The accuracy of a DFT calculation hinges on the choice of two key components: the exchange-correlation (XC) functional and the basis set.
-
Exchange-Correlation Functionals: The XC functional is an approximation of the complex quantum mechanical interactions between electrons.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that is widely used and often provides a good starting point for many organic molecules.[3][4] It mixes a portion of exact Hartree-Fock exchange with DFT exchange, offering a robust description of electron correlation.
-
CAM-B3LYP (Coulomb-Attenuating Method B3LYP): For molecules like 6-Methyl-benzothiazole-2,5-diamine, which may exhibit charge-transfer (CT) character upon excitation (where an electron moves from one part of the molecule to another), standard functionals like B3LYP can be inaccurate.[10][11] CAM-B3LYP is a range-separated functional that corrects for this by applying a different amount of exact exchange at short and long inter-electron distances, providing a more accurate description of CT and other long-range phenomena.[10][12][13]
-
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set determine the flexibility the calculation has to describe the distribution of electrons.
-
Pople Style Basis Sets (e.g., 6-311++G(d,p)): This nomenclature describes a flexible and widely-used basis set.
-
6-311G: This indicates a "triple-zeta" valence basis set, meaning three separate functions are used to describe each valence orbital, providing high flexibility.[14]
-
++: The two plus signs indicate the addition of "diffuse functions" to both heavy atoms and hydrogen atoms.[14][15] These are broad, spread-out functions essential for accurately describing weakly bound electrons, anions, and excited states.
-
(d,p): These are "polarization functions."[15] The 'd' adds d-type orbitals to heavy atoms and the 'p' adds p-type orbitals to hydrogens. These functions allow orbitals to change shape and polarize, which is crucial for describing chemical bonding and interactions accurately.[16]
-
-
Recommendation for this Topic: A combination of the CAM-B3LYP functional with the 6-311++G(d,p) basis set is recommended as a high-quality, authoritative starting point for this specific molecule, given its potential for charge-transfer excitations.
2.3 The Environment: Modeling Solvent Effects
UV-Vis spectra are almost always measured in a solvent, which can significantly influence the electronic transitions. Performing a gas-phase calculation and comparing it to a solution-phase experiment is a common source of error. The Polarizable Continuum Model (PCM) is an efficient and widely used method to account for these effects.[17][18][19] PCM treats the solvent as a continuous dielectric medium that polarizes in response to the solute, simulating the bulk electrostatic environment.[17][20][21]
The Computational Workflow: A Self-Validating Protocol
The following step-by-step protocol is designed to be a self-validating system. Each step confirms the success of the previous one, ensuring the final result is built on a stable and reliable foundation. This entire process can be automated to create a robust computational spectroscopy workflow.[22][23][24]
Step 1: Initial Structure Preparation
-
Action: Obtain or draw the 2D structure of 6-Methyl-benzothiazole-2,5-diamine and convert it to a 3D coordinate file (e.g., .xyz or .mol).
-
Causality: An accurate starting geometry, even if rough, is necessary to begin the optimization process.
Step 2: Ground State Geometry Optimization
-
Action: Perform a geometry optimization using your chosen DFT method (e.g., CAM-B3LYP/6-311++G(d,p)) and solvent model (e.g., PCM with a solvent like ethanol or methanol).
-
Causality: This step finds the lowest energy, most stable conformation of the molecule in its electronic ground state. UV-Vis absorption is a vertical process (Franck-Condon principle), so the excited state calculation must be performed on this optimized ground state structure.[25]
Step 3: Vibrational Frequency Calculation
-
Action: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.
-
Causality (Self-Validation): This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. If imaginary frequencies are present, the optimization must be revisited.
Step 4: TD-DFT Excited State Calculation
-
Action: Using the validated, optimized geometry from Step 3, perform the final TD-DFT calculation. Request a sufficient number of excited states (e.g., nroots=30) to cover the relevant UV-Vis range.
-
Causality: This is the core of the simulation, calculating the vertical excitation energies (the energy difference from the ground state to each excited state) and the oscillator strengths (a measure of the transition probability, which correlates with peak intensity).[26]
Step 5: Spectral Analysis and Visualization
-
Action: Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths from the output file.[27] Use visualization software to broaden the calculated "stick" spectrum into a continuous curve using a Gaussian or Lorentzian function to simulate an experimental spectrum.[8]
-
Causality: Raw TD-DFT output consists of discrete electronic transitions.[26] Broadening these transitions accounts for vibrational and rotational effects, producing a spectrum that is visually comparable to experimental results.
Workflow Visualization
The following diagram illustrates the logical flow of the computational protocol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
- 9. ReSpect program [respectprogram.org]
- 10. quantumsimmblogs.com [quantumsimmblogs.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Density functional theory for charge transfer: the nature of the N-bands of porphyrins and chlorophylls revealed through CAM-B3LYP, CASPT2, and SAC-CI calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. shoubhikrmaiti.medium.com [shoubhikrmaiti.medium.com]
- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 16. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 17. Polarizable continuum model - Wikipedia [en.wikipedia.org]
- 18. Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules [air.unipr.it]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 12.2.2 Polarizable Continuum Models⣠12.2 Chemical Solvent Models ⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 21. Group of Prof. Hendrik Zipse | The Polarizable Continuum Model (PCM) [zipse.cup.uni-muenchen.de]
- 22. Towards the SMART workflow system for computational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. Towards the SMART workflow system for computational spectroscopy [ricerca.sns.it]
- 24. Towards the SMART workflow system for computational spectroscopy. | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. gaussian.com [gaussian.com]
- 27. youtube.com [youtube.com]
An In-depth Technical Guide to the Electronic Properties of 6-Methyl-benzothiazole-2,5-diamine
This guide provides a comprehensive technical overview of the core electronic properties of 6-Methyl-benzothiazole-2,5-diamine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. By synthesizing theoretical principles with established experimental protocols, this document offers a predictive yet robust framework for understanding and manipulating the electronic behavior of this molecule.
Molecular Structure and its Electronic Implications
6-Methyl-benzothiazole-2,5-diamine is a derivative of benzothiazole, a bicyclic heterocyclic compound containing a benzene ring fused to a thiazole ring. The electronic properties of the core benzothiazole scaffold are significantly modulated by the presence of three key substituents: a methyl group at the 6-position, an amino group at the 2-position, and an additional amino group at the 5-position.
The presence of two electron-donating amino groups and a weakly electron-donating methyl group is expected to significantly influence the electron density distribution across the aromatic system.[1] These groups act as auxochromes, which can cause a shift in the absorption maxima to longer wavelengths.[1] The amino group at the 2-position, in particular, is known to be highly reactive and plays a crucial role in the biological and pharmacological properties of many benzothiazole derivatives.[2][3] The amino group at the 5-position further enhances the electron-donating character of the molecule. The methyl group at the 6-position, while less impactful than the amino groups, contributes to the overall electron density and can influence the molecule's solubility and crystal packing.
The interplay of these substituents dictates the molecule's frontier molecular orbitals, redox behavior, and photophysical characteristics. Understanding these relationships is paramount for predicting the molecule's utility in various applications, from medicinal chemistry to materials science.[2]
Theoretical Framework: Frontier Molecular Orbitals
The electronic behavior of a molecule is fundamentally governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties.[4]
For 6-Methyl-benzothiazole-2,5-diamine, the electron-donating amino and methyl groups are expected to raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted benzothiazole. A smaller energy gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.[4]
Diagram: Molecular Structure of 6-Methyl-benzothiazole-2,5-diamine
Caption: Structure of 6-Methyl-benzothiazole-2,5-diamine.
Table 1: Predicted Electronic Properties of 6-Methyl-benzothiazole-2,5-diamine
| Property | Predicted Value/Behavior | Rationale |
| HOMO Energy | Relatively High | Influence of two electron-donating amino groups and a methyl group. |
| LUMO Energy | Relatively Low | Enhanced conjugation and electron-accepting character of the benzothiazole core. |
| HOMO-LUMO Gap (ΔE) | Relatively Small | The combined effect of raised HOMO and lowered LUMO energies. |
| Reactivity | High | A small HOMO-LUMO gap suggests higher kinetic reactivity.[4] |
Spectroscopic Properties: A Window into Electronic Transitions
UV-Visible Absorption Spectroscopy
Experimental Protocol: UV-Visible Spectroscopy
-
Solution Preparation: Prepare a stock solution of 6-Methyl-benzothiazole-2,5-diamine in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of 1 mM. Perform serial dilutions to obtain a final concentration in the range of 10-50 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record the baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Record the absorption spectrum of the sample from 200 to 800 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Diagram: UV-Vis Spectroscopy Workflow
Caption: Workflow for UV-Visible Spectroscopy.
Fluorescence Spectroscopy
Many benzothiazole derivatives are known to be fluorescent, a property that is highly dependent on their molecular structure and environment.[1] The fluorescence of these compounds can sometimes be attributed to mechanisms such as Excited-State Intram intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT).[1] Given the presence of electron-donating amino groups on the conjugated benzothiazole system, 6-Methyl-benzothiazole-2,5-diamine has the potential for ICT character, which could lead to interesting fluorescence properties.[1]
Experimental Protocol: Fluorescence Spectroscopy
-
Solution Preparation: Prepare a dilute solution of the compound (typically 1-10 µM) in a fluorescence-grade solvent.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at an estimated emission maximum.
-
With the determined excitation wavelength, record the fluorescence emission spectrum.
-
-
Data Analysis: Identify the excitation and emission maxima (λex and λem). The fluorescence quantum yield (ΦF) can be determined relative to a known standard (e.g., quinine sulfate).
Diagram: Fluorescence Spectroscopy Workflow
Caption: Workflow for Fluorescence Spectroscopy.
Electrochemical Properties: Probing Redox Behavior
Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of a molecule, providing information about its oxidation and reduction potentials. The electron-rich nature of 6-Methyl-benzothiazole-2,5-diamine, due to the amino and methyl substituents, suggests that it will be susceptible to oxidation. The sulfur atom in the thiazole ring can also be oxidized.[1] The oxidation potential will provide an experimental measure of the HOMO energy level.
Experimental Protocol: Cyclic Voltammetry
-
Solution Preparation: Prepare a 1-5 mM solution of the compound in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement:
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Record the cyclic voltammogram by scanning the potential over a suitable range to observe the oxidation and/or reduction peaks.
-
-
Data Analysis: Determine the half-wave potentials (E1/2) for any reversible or quasi-reversible processes. These potentials can be used to estimate the HOMO and LUMO energy levels.
Diagram: Cyclic Voltammetry Setup
Caption: Three-electrode setup for Cyclic Voltammetry.
Conclusion and Future Directions
This guide has provided a detailed theoretical and practical framework for understanding the electronic properties of 6-Methyl-benzothiazole-2,5-diamine. While specific experimental data for this molecule is limited in the public domain, the principles outlined here, based on the well-established chemistry of benzothiazole derivatives, offer a solid foundation for predictive analysis and experimental design.
Future research should focus on the experimental validation of the predicted properties. The synthesis and subsequent spectroscopic and electrochemical characterization of 6-Methyl-benzothiazole-2,5-diamine will provide valuable data to refine our understanding of its electronic structure. Such studies will be instrumental in unlocking the full potential of this and related compounds in drug discovery and materials science.
References
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available from: [Link]
-
Khan, I., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Crystals, 12(7), 912. Available from: [Link]
Sources
Methodological & Application
derivatization of 6-Methyl-benzothiazole-2,5-diamine for biological probes
Application Notes & Protocols
Topic: Derivatization of 6-Methyl-benzothiazole-2,5-diamine for the Development of Novel Biological Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Privileged Scaffold
The benzothiazole core is a cornerstone in medicinal chemistry and chemical biology, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Its rigid, planar structure and delocalized π-system confer favorable photophysical properties, making it an excellent foundation for fluorescent probes.[3] The specific scaffold, 6-Methyl-benzothiazole-2,5-diamine , offers a unique opportunity for synthetic elaboration. Possessing two distinct amino groups at the C2 and C5 positions, it serves as a versatile building block for creating a diverse library of functional molecules.[4]
The 2-amino group, part of the thiazole ring, and the 5-amino group on the benzene ring exhibit different reactivity profiles, allowing for potential site-selective modifications. This differential reactivity is key to designing sophisticated probes where one amine can be used for attaching a reporter moiety (like a fluorophore) and the other for a recognition or targeting group.
This guide provides a comprehensive overview of the derivatization strategies for 6-Methyl-benzothiazole-2,5-diamine and detailed protocols for its application as a precursor to two major classes of biological probes:
-
Fluorescent Probes: For bioimaging, analyte detection, and labeling of biomolecules.[5][6]
-
Enzyme Inhibitors: For screening and drug discovery, targeting enzymes implicated in various diseases.[1][7]
By leveraging the unique chemistry of this scaffold, researchers can develop novel tools to investigate complex biological systems and accelerate therapeutic development.
Physicochemical Properties of the Core Scaffold
A clear understanding of the starting material is critical for successful synthesis and derivatization.
| Property | Value | Reference |
| Chemical Name | 6-Methyl-benzothiazole-2,5-diamine | [8] |
| CAS Number | 35435-49-5 | [4] |
| Molecular Formula | C₈H₉N₃S | [4] |
| Molecular Weight | 179.24 g/mol | [4] |
| Appearance | Typically a solid powder | N/A |
| Key Features | Contains two reactive primary amine groups (C2 and C5) suitable for derivatization. | [4] |
Part 1: Derivatization Strategies & Protocols
The presence of two nucleophilic amino groups allows for a variety of chemical transformations, including acylation, sulfonylation, and Schiff base formation.[4][9] The choice of reaction conditions can influence the selectivity and outcome of the derivatization.
General Workflow for Probe Synthesis
The overall process involves modifying the core scaffold and then applying the resulting derivative in a biological context.
Caption: General workflow for probe development.
Protocol 1: Acylation with Amine-Reactive Fluorophores
Acylation is a robust method for attaching functional groups, such as fluorophores or biotin, to the diamine scaffold. Amine-reactive esters, like N-Hydroxysuccinimide (NHS) esters, are highly efficient and form stable amide bonds.[10] This protocol describes the conjugation of a generic fluorophore-NHS ester.
Principle: The nucleophilic amino groups of the benzothiazole attack the electrophilic carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide linkage. The reaction is typically performed in an anhydrous polar aprotic solvent with a non-nucleophilic base to scavenge the released acid.
Materials:
-
6-Methyl-benzothiazole-2,5-diamine
-
Fluorophore-NHS Ester (e.g., FITC, Rhodamine B NHS ester)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol, Ethyl Acetate, Hexane)
Procedure:
-
In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 6-Methyl-benzothiazole-2,5-diamine (1 equivalent) in anhydrous DMF.
-
Add a non-nucleophilic base such as TEA or DIPEA (2.2 equivalents) to the solution. Stir for 5 minutes.
-
In a separate vial, dissolve the Fluorophore-NHS Ester (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the fluorophore solution dropwise to the stirred diamine solution at room temperature.
-
Causality Note: Dropwise addition helps to control the reaction rate and minimize side reactions or the formation of di-substituted products, especially if mono-substitution is desired.
-
-
Allow the reaction to stir at room temperature for 12-24 hours. Protect the reaction from light, as many fluorophores are photolabile.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of dichloromethane/methanol or ethyl acetate/hexane.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography. The appropriate solvent gradient will depend on the polarity of the fluorophore used.
-
Combine the fractions containing the desired product, remove the solvent, and dry under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Schiff Base Formation with Aromatic Aldehydes
The formation of a Schiff base (imine) provides a straightforward way to create probes, particularly for sensing applications where the C=N bond's stability or fluorescence properties are sensitive to environmental changes like pH.[9]
Principle: A primary amine attacks the carbonyl carbon of an aldehyde, leading to a carbinolamine intermediate. This intermediate then undergoes dehydration, typically acid-catalyzed, to form the stable imine.
Materials:
-
6-Methyl-benzothiazole-2,5-diamine
-
Aromatic Aldehyde (e.g., 4-(diethylamino)salicylaldehyde for a potential ESIPT fluorophore)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 6-Methyl-benzothiazole-2,5-diamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add the selected aromatic aldehyde (1 equivalent for mono-substitution) to the solution.
-
Add 3-5 drops of glacial acetic acid to catalyze the reaction.[9]
-
Causality Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. It also aids in the final dehydration step.
-
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, remove the ethanol under reduced pressure and purify the residue by recrystallization or silica gel chromatography.
-
Characterize the product by ¹H NMR, IR (to observe the C=N stretch), and HRMS.
Part 2: Application Protocols for Derived Probes
Once a library of derivatives has been synthesized, they can be screened for biological activity. The following protocols provide a framework for testing these novel compounds as enzyme inhibitors and fluorescent imaging agents.
Application Protocol 1: Screening for Enzyme Inhibitory Activity
Benzothiazole derivatives have shown significant inhibitory activity against a range of enzymes, including those relevant to cancer, bacterial infections, and neurodegenerative diseases.[1][7][11][12] This protocol outlines a general method for an in vitro enzyme inhibition assay.
Caption: Workflow for a typical enzyme inhibition assay.
Principle: The activity of a target enzyme is measured in the presence and absence of the test compound. The compound's ability to reduce the enzyme's catalytic activity is quantified. A substrate is used that, when acted upon by the enzyme, produces a detectable signal (colorimetric or fluorescent).
Materials:
-
Purified Target Enzyme (e.g., Acetylcholinesterase, Dihydropteroate Synthase)[1][7]
-
Substrate for the enzyme (e.g., ATChI for AChE)
-
Assay Buffer (specific to the enzyme)
-
Synthesized benzothiazole derivatives (dissolved in DMSO)
-
Positive Control Inhibitor (a known inhibitor of the enzyme)
-
96-well microplate (clear or black, depending on the detection method)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized derivatives (e.g., 10 mM in 100% DMSO). Create serial dilutions to test a range of concentrations (e.g., 100 µM to 1 nM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Enzyme solution (at a fixed concentration)
-
Benzothiazole derivative solution (2 µL of stock to give the final desired concentration). For control wells, add 2 µL of DMSO.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes).
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Signal_inhibitor - Signal_blank) / (Signal_DMSO - Signal_blank)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Example Quantitative Data for Benzothiazole Inhibitors (Literature Values):
| Enzyme Target | Compound Class | IC₅₀ Value | Reference |
| Dihydropteroate Synthase (DHPS) | Benzothiazole with pyrazolone ring | 7.85 µg/mL | [1][12] |
| Acetylcholinesterase (AChE) | Substituted Benzothiazole | 23.4 ± 1.1 nM | [7][13] |
| Monoamine Oxidase B (MAO-B) | Substituted Benzothiazole | 40.3 ± 1.7 nM | [7][13] |
| DNA Topoisomerase IIα | Benzothiazole tosylated salt | 39 nM | [11] |
Application Protocol 2: Fluorescent Staining of Live Cells
Benzothiazole-based probes are excellent candidates for live-cell imaging due to their high fluorescence quantum yields, large Stokes shifts, and ability to be functionalized for specific targeting (e.g., mitochondria).[5][6]
Principle: A fluorescent derivative of 6-Methyl-benzothiazole-2,5-diamine is introduced to living cells. The probe's chemical structure dictates its localization within the cell (e.g., lipophilic cations for mitochondria) or its response to specific analytes (e.g., cleavage of a protecting group by an enzyme to "turn on" fluorescence).[6][14] The stained cells are then visualized using fluorescence microscopy.
Materials:
-
Fluorescent benzothiazole derivative (dissolved in DMSO)
-
Cultured mammalian cells (e.g., HeLa, A549) grown on glass-bottom dishes or coverslips
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Optional: A co-stain for a specific organelle (e.g., MitoTracker™ Red)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and grow them to 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent benzothiazole probe (1-5 mM in DMSO). Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).
-
Trustworthiness Note: It is critical to test a range of probe concentrations to find the optimal balance between bright staining and low cytotoxicity.
-
-
Cell Staining:
-
Remove the old medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time will vary depending on the probe's cell permeability.
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two or three times with warm PBS to remove excess, unbound probe.
-
Causality Note: Thorough washing is essential to reduce background fluorescence and improve the signal-to-noise ratio.
-
-
Imaging: Add fresh, pre-warmed medium or PBS to the cells. Immediately visualize the cells using a fluorescence microscope. Acquire images using the appropriate excitation and emission wavelengths for your probe.[6]
Caption: Workflow for a typical live-cell imaging experiment.
References
-
Taylor & Francis Group. (2025). Benzothiazole-Based Fluorescent Probes for Various Applications. In eBooks. Retrieved from [Link]
-
ResearchGate. (2025). Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. Retrieved from [Link]
-
STEMM Institute Press. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Journal of Life Sciences and Agriculture, 1(3). Retrieved from [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., Al-Deeb, O. A., & El-Subbagh, H. I. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(15), 4781. Retrieved from [Link]
-
Yurttaş, L., Çiftçi, G. A., & Kaplancıklı, Z. A. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(38), 24683-24696. Retrieved from [Link]
-
Ono, M., Watanabe, R., Kawashima, H., Watanabe, H., Harada, R., & Saji, H. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience, 8(10), 2247–2254. Retrieved from [Link]
-
Avesis. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]
-
Kim, H. N., Park, S. J., & Kim, Y. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega, 8(29), 26315–26323. Retrieved from [Link]
-
Xu, Z., Wang, R., Zhang, J., & Cui, L. (2019). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. Molecules, 24(3), 421. Retrieved from [Link]
-
The Joseph Lab. (2005). Amine-Reactive Probes. Retrieved from [Link]
-
Kowada, T., Kitanishi, T., & Hirano, T. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols, 2(2), 100395. Retrieved from [Link]
-
Popa, M., & Supuran, C. T. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
-
Al-Ostath, O. M. S., Al-Malki, J., El-Sharkawy, M. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. New Journal of Chemistry, 42(14), 11634-11642. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2018). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. 22(5), 875 - 882. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. 3(4), 847-852. Retrieved from [Link]
- Google Patents. (2018). WO2018068893A1 - Synthesis and structure of chemically switchable fluorescent probes on the basis of amino acids.
-
Iraqi Journal of Science. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 6-Methylbenzo[d]thiazol-2-amine. Retrieved from [Link]
-
National Institutes of Health. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6241. Retrieved from [Link]
-
MDPI. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 28(13), 5174. Retrieved from [Link]
-
ResearchGate. (2025). Structures of imidazolothiazole (6) and 2,5-disubstituted thiazole derivatives (7). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemmpress.com [stemmpress.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scbt.com [scbt.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 14. mdpi.com [mdpi.com]
6-Methyl-benzothiazole-2,5-diamine: A Versatile Scaffold for Organic Synthesis and Drug Discovery
An Application Guide for Researchers
Introduction
The benzothiazole core is a privileged heterocyclic scaffold renowned for its wide-ranging applications in medicinal chemistry, materials science, and diagnostics.[1][2] Its rigid, bicyclic structure and ability to engage in various non-covalent interactions have made it a cornerstone in the design of bioactive molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] Among the diverse array of benzothiazole derivatives, 6-Methyl-benzothiazole-2,5-diamine stands out as a particularly valuable and versatile building block for synthetic chemists.
This diamine, with the molecular formula C₈H₉N₃S, possesses two strategically positioned amino groups with distinct electronic environments.[5] The 2-amino group is part of a guanidinic system within the thiazole ring, while the 5-amino group is a classic aromatic amine attached to the benzene ring. This inherent difference in reactivity allows for selective functionalization, providing a reliable handle for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications and synthetic protocols involving 6-Methyl-benzothiazole-2,5-diamine, offering researchers the technical insights needed to leverage this powerful synthetic intermediate.
Physicochemical Properties and Handling
A clear understanding of the fundamental properties of a building block is crucial for successful experimentation.
| Property | Value | Source |
| CAS Number | 35435-49-5 | [5] |
| Molecular Formula | C₈H₉N₃S | [6] |
| Molecular Weight | 179.24 g/mol | [6] |
| Appearance | Typically an off-white to brown solid | General Knowledge |
Safety & Handling:
As with any chemical reagent, proper handling is paramount. Always consult the material safety data sheet (MSDS) before use. 6-Methyl-benzothiazole-2,5-diamine should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Reactivity and Synthetic Utility
The synthetic power of 6-Methyl-benzothiazole-2,5-diamine lies in the differential nucleophilicity of its two amino groups. The 5-amino group, being a standard aniline-type amine, is significantly more nucleophilic and basic than the 2-amino group. The lone pair of the 2-amino nitrogen is delocalized into the thiazole ring, reducing its reactivity towards many electrophiles. This differential reactivity is the key to achieving selective, stepwise functionalization.
Caption: Key synthetic transformations of the core scaffold.
Application in Kinase Inhibitor Design
Benzothiazole derivatives are frequently employed in the development of protein kinase inhibitors, a critical class of drugs for treating cancer and inflammatory diseases.[7][8] The benzothiazole scaffold can effectively mimic the purine ring of ATP, allowing it to bind in the hinge region of the kinase active site. 6-Methyl-benzothiazole-2,5-diamine serves as an excellent starting point for creating libraries of potential inhibitors. The 5-amino group can be functionalized to interact with the solvent-exposed region, while modifications at the 2-position can target other areas of the ATP-binding pocket to enhance potency and selectivity.[9][10]
The general workflow involves using the diamine as a central scaffold and sequentially adding pharmacophoric elements through reactions like acylation, sulfonylation, and urea formation.[3]
Caption: General workflow for kinase inhibitor synthesis.
Detailed Application Protocols
The following protocols are representative examples designed to guide the researcher. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Protocol 1: Selective N-Acylation at the 5-Amino Position
This protocol describes a general method for selectively acylating the more nucleophilic 5-amino group, a common first step in a multi-step synthesis.
Rationale: The reaction is performed at a low temperature to control the exothermicity of the acylation and to maximize selectivity. A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.
Materials:
-
6-Methyl-benzothiazole-2,5-diamine (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-Methyl-benzothiazole-2,5-diamine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-(2-amino-6-methyl-benzothiazol-5-yl)amide.
Protocol 2: Synthesis of a Mono-Urea Derivative via Selective Imine Formation
In cases where direct urea formation lacks selectivity, a two-step approach involving a selective imine formation at the 2-amino position can be employed.[9] This strategy leverages the unique reactivity of the 2-amino group.
Rationale: The 2-amino group can selectively form an imine (Schiff base) with an aldehyde.[9] This imine can then be reduced to a stable secondary amine. The remaining, more reactive 5-amino group is then free to react with an isocyanate to form the desired urea derivative. This method provides excellent regiocontrol.
Materials:
-
Step A (Imine Formation):
-
6-Methyl-benzothiazole-2,5-diamine (1.0 eq)
-
Aromatic aldehyde (e.g., 4-formylbenzoate) (1.1 eq)
-
Methanol or Ethanol
-
Catalytic amount of acetic acid
-
-
Step B (Reduction & Urea Formation):
-
Intermediate from Step A
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Aromatic isocyanate (e.g., 2-fluorophenyl isocyanate) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Procedure:
Step A: Imine Formation
-
Suspend 6-Methyl-benzothiazole-2,5-diamine (1.0 eq) in methanol.
-
Add the aromatic aldehyde (1.1 eq) and a few drops of glacial acetic acid.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC for the formation of the imine product.
-
Cool the reaction mixture. The imine product may precipitate. If so, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude imine is often used directly in the next step without further purification.
Step B: Reduction and Urea Formation
-
Dissolve the crude imine from Step A in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the imine is fully reduced (monitor by TLC).
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the resulting secondary amine intermediate if necessary.
-
Dissolve the purified secondary amine in anhydrous DMF.
-
Add the desired aromatic isocyanate (1.1 eq) and stir the reaction at room temperature for 2-12 hours.[9]
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the final mono-urea derivative.
Conclusion
6-Methyl-benzothiazole-2,5-diamine is a high-value building block whose distinct electronic properties enable controlled, regioselective reactions. Its utility is particularly pronounced in the synthesis of kinase inhibitors and other complex, biologically active molecules. By understanding the differential reactivity of its two amino groups and employing the appropriate synthetic strategies, researchers can efficiently construct diverse molecular libraries for drug discovery and development. The protocols provided herein serve as a validated starting point for unlocking the full synthetic potential of this versatile compound.
References
- 6-Methyl-benzothiazole-2,5-diamine | 35435-49-5. Benchchem.
- Benzothiazole, 2-amino-6-methyl- - Organic Syntheses Procedure. Organic Syntheses.
- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Royal Society of Chemistry.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH).
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
- Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI.
- 6-Methyl-benzothiazole-2,5-diamine | SCBT. Santa Cruz Biotechnology.
- Special Issue : Design and Study of Kinase Inhibitors. MDPI.
- Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health (NIH).
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Institutes of Health (NIH).
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry.
- Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications | MDPI [mdpi.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Methyl-benzothiazole-2,5-diamine in Materials Science
Introduction: Unlocking the Potential of a Versatile Benzothiazole Building Block
6-Methyl-benzothiazole-2,5-diamine is a heterocyclic aromatic diamine that holds significant promise as a monomer and key intermediate in the synthesis of advanced materials. Its unique molecular architecture, featuring a rigid benzothiazole core, a methyl substituent, and two reactive amine functionalities at the 2 and 5 positions, makes it a compelling candidate for the development of high-performance polymers and functional materials. The presence of the benzothiazole moiety imparts desirable thermal stability, chemical resistance, and specific electronic properties, while the diamine groups offer versatile reaction sites for polymerization and molecular elaboration.[1]
These application notes provide researchers, scientists, and materials development professionals with a comprehensive guide to the utilization of 6-Methyl-benzothiazole-2,5-diamine in two key areas of materials science: the synthesis of high-performance aromatic polyamides (aramids) and its application as a corrosion inhibitor for steel. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further innovation and exploration of this versatile molecule.
Part 1: High-Performance Aromatic Polyamides from 6-Methyl-benzothiazole-2,5-diamine
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, high strength, and modulus.[2] The incorporation of the rigid and thermally stable 6-Methyl-benzothiazole-2,5-diamine monomer into a polyamide backbone is anticipated to yield materials with superior performance characteristics. The methyl group can enhance solubility and processability without significantly compromising the polymer's thermal properties.
Scientific Rationale
The synthesis of aramids from 6-Methyl-benzothiazole-2,5-diamine can be achieved through low-temperature solution polycondensation with aromatic diacid chlorides. This method is preferred to melt polycondensation to avoid potential degradation of the monomers at high temperatures and to achieve high molecular weight polymers.[3][4] The choice of diacid chloride allows for the tailoring of the final polymer properties. For instance, terephthaloyl chloride will result in a more rigid and linear polymer chain, while isophthaloyl chloride will introduce kinks, potentially improving solubility.
Experimental Workflow: Aramid Synthesis
Caption: Workflow for evaluating corrosion inhibitor performance.
Detailed Protocol: Evaluation of Corrosion Inhibition Efficiency
Materials:
-
Mild steel coupons (e.g., of known composition and surface area)
-
6-Methyl-benzothiazole-2,5-diamine
-
Hydrochloric acid (HCl), 1M solution
-
Acetone
-
Distilled water
-
Emery paper (various grits)
Equipment:
-
Analytical balance
-
Water bath or thermostat
-
Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: steel coupon, counter electrode: platinum, reference electrode: saturated calomel electrode)
-
Scanning Electron Microscope (SEM)
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with emery paper of increasing grit, rinse with distilled water, degrease with acetone, and dry. Measure the initial weight of each coupon accurately.
-
Inhibitor Solution Preparation: Prepare a stock solution of 6-Methyl-benzothiazole-2,5-diamine in 1M HCl. From this stock, prepare a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 500 ppm). A blank solution (1M HCl without inhibitor) should also be prepared.
-
Weight Loss Measurement: Immerse the prepared steel coupons in the test solutions and the blank solution for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25°C). [1][5]After immersion, remove the coupons, clean them to remove corrosion products, rinse, dry, and reweigh.
-
Electrochemical Measurements:
-
Potentiodynamic Polarization: Place the steel coupon (working electrode) in the electrochemical cell with the test solution. After the open-circuit potential stabilizes, scan the potential from a cathodic to an anodic direction to obtain the polarization curve.
-
Electrochemical Impedance Spectroscopy (EIS): At the open-circuit potential, apply a small amplitude AC signal over a range of frequencies and measure the impedance response.
-
-
Surface Analysis: After the corrosion tests, examine the surface morphology of the steel coupons using SEM to observe the extent of corrosion and the nature of the protective film.
Data Analysis and Interpretation
Inhibition Efficiency (IE%) from Weight Loss:
IE% = [ (W₀ - Wᵢ) / W₀ ] * 100
Where:
-
W₀ = Weight loss in the blank solution
-
Wᵢ = Weight loss in the inhibitor solution
Inhibition Efficiency (IE%) from Polarization Data:
IE% = [ (Icorr₀ - Icorrᵢ) / Icorr₀ ] * 100
Where:
-
Icorr₀ = Corrosion current density in the blank solution
-
Icorrᵢ = Corrosion current density in the inhibitor solution
EIS Analysis: The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. An increase in Rct in the presence of the inhibitor indicates effective inhibition.
| Inhibitor Concentration (ppm) | Inhibition Efficiency (Weight Loss) | Inhibition Efficiency (Polarization) | Charge Transfer Resistance (Rct) (Ω·cm²) |
| 0 (Blank) | - | - | (Baseline Value) |
| 50 | (Expected Value) | (Expected Value) | (Expected Value) |
| 100 | (Expected Value) | (Expected Value) | (Expected Value) |
| 200 | (Expected Value) | (Expected Value) | (Expected Value) |
| 500 | (Expected Value) | (Expected Value) | (Expected Value) |
Conclusion
6-Methyl-benzothiazole-2,5-diamine is a highly promising building block for the development of advanced materials. The protocols outlined in these application notes provide a solid starting point for synthesizing high-performance aromatic polyamides and for evaluating its efficacy as a corrosion inhibitor. The versatility of this molecule opens up numerous avenues for further research, including its use in the synthesis of polyimides, poly(benzobisthiazoles), and as a precursor for organic electronic materials. The systematic study of structure-property relationships in materials derived from 6-Methyl-benzothiazole-2,5-diamine will undoubtedly lead to the discovery of new materials with tailored properties for a wide range of demanding applications.
References
- Cao, M., et al. (2017). Synthesis of 2,5-Furandicarboxylic Acid-Based Heat-Resistant Polyamides under Existing Industrialization Process. Macromolecular Research, 25, 722–729.
- Chen, J., et al. (2022). Semi-bio-based aromatic polyamides from 2,5-furandicarboxylic acid: toward high-performance polymers from renewable resources. RSC Advances, 12(1), 1-10.
- El-Sayed, A. M., et al. (2018). Benzothiazole Derivatives as Corrosion Inhibitors for Carbon Steel in 1 M H3PO4 Solutions. International Journal of Electrochemical Science, 13, 764-777.
- Gao, L., et al. (2021). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry, 12(1), 1-10.
- Hao, J., et al. (2022). Synthesis of new aramid fiber. Fibre Chemistry, 54(1), 1-5.
- Hassan, H. H., et al. (2007). Corrosion inhibition of mild steel in acidic media by some organic dyes. Journal of Applied Electrochemistry, 37(1), 105-112.
-
Oak Ridge National Laboratory. (2025). Preparation and Characterization of High-Performance, Sequence Defined Polyamide Material. Available from: [Link]
-
RSC Publishing. (2022). Large aromatic amide helices via living polycondensation. Available from: [Link]
- Smirnova, O. U., et al. (2020). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. Russian Chemical Bulletin, 69(2), 378-381.
- Soltani, N., et al. (2015). Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties. Polymers, 7(12), 2635-2655.
- Song, Y., et al. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega, 7(9), 8085-8094.
- Tanimoto, M., et al. (2019). Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline. Polymer Chemistry, 10(1), 1-7.
- Verma, C., et al. (2021). Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review.
- Wang, J., et al. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Engineering, 5(1), 1499701.
- Yang, H., & Yang, S. (2018). Aromatic Polyamides. In Encyclopedia of Polymer Science and Technology (pp. 1-33).
- Yüce, A. O., et al. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid.
- Zhang, X., et al. (2020). Synthesis and characterization of a novel organic corrosion inhibitor for mild steel in 1 M hydrochloric acid. Journal of Molecular Liquids, 319, 114178.
-
Infinita Lab. (2025). Corrosion Inhibitor Testing. Available from: [Link]
- Liu, L., et al. (2013). Synthesis and Characterization of Wholly Aromatic Poly (amide-sulfonamide)s by Solution Polycondensation.
-
MDPI. (2022). Using Organic Substances as Green Corrosion Inhibitors for Carbon Steel in HCl Solution. Available from: [Link]
-
MDPI. (2021). Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review. Available from: [Link]
-
ResearchGate. (2020). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. Available from: [Link]
-
ResearchGate. (2022). Thermal and mechanical characterization of high performance polymer fabrics for applications in wearable devices. Available from: [Link]
-
ResearchGate. (2015). Unexpected Discovery of the Formation of High-Molecular-Weight Aromatic Polyamides from Unstoichiometric Diacyl Chloride/Diamine Components. Available from: [Link]
-
ResearchGate. (2018). Synthesis of new aramid fiber. Available from: [Link]
-
ResearchGate. (2018). Polymers of phenylenediamines. Available from: [Link]
-
ResearchGate. (2009). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. Available from: [Link]
-
RSC Publishing. (2018). The aza-Michael reaction: towards semi-crystalline polymers from renewable itaconic acid and diamines. Available from: [Link]
-
RSC Publishing. (2021). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Available from: [Link]
-
SCIRP. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Available from: [Link]
-
Semantic Scholar. (2015). Figure 2 from Synthesis of p-Phenylenediamine (PPD) using Supercritical Ammonia. Available from: [Link]
- Singh, A., et al. (2013). Structure and electronic properties of mono and di-methyl substituted poly(p-phenylenebenzobisthiazole) oligomers. Indian Journal of Chemistry - Section A, 52(8), 983-991.
-
The Methodology of Corrosion Inhibitor Development for CO2 Systems. (1989). NACE International. Available from: [Link]
-
E3S Web of Conferences. (2018). Effectiveness of Red Dragon Fruit Peel Extract as an Eco-Friendly Corrosion Inhibitor for API 5L Steel. Available from: [Link]
-
ResearchGate. (2022). Investigation of Two Corrosion Inhibitors in Acidic Medium Using Weight Loss, Electrochemical Study, Surface Analysis, and Computational Calculation. Available from: [Link]
-
American Journal of Materials Engineering and Technology. (2022). Synthesis And Characterization Of High-Performance Polymers. Available from: [Link]
-
DTIC. (1972). Approaches to Ladder Structures. VII. Polycondensation of Aromatic Diamino Dicarboxylic Acids with Dimethylformamide and Phosphorus Pentoxide. Available from: [Link]
-
MDPI. (2018). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Available from: [Link]
-
MDPI. (2018). Functional Aromatic Polyamides. Available from: [Link]
-
NIH. (2016). Recent Advances in Self-Assembly and Application of Para-Aramids. Available from: [Link]
-
OUCI. (1998). Synthesis and Characterization of Poly(benzobisoxazole)s and Poly(benzobisthiazole)s with 2,2'-Bipyridyl Units in the Backbone. Available from: [Link]
Sources
Application Note: Synthesis and Application of Novel Azo Dyes from 6-Methyl-benzothiazole-2,5-diamine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel azo dyes utilizing 6-Methyl-benzothiazole-2,5-diamine as a versatile precursor. Benzothiazole-based azo dyes are a significant class of chromophores, renowned for their vibrant colors, superior fastness properties on synthetic fibers, and potential for advanced applications such as solid-state fluorescent materials and biologically active agents.[1][2] This document outlines the fundamental chemical principles, a step-by-step experimental workflow, characterization techniques, and expert insights into the synthesis process, tailored for researchers in chemistry, materials science, and drug development.
Scientific Principles & Rationale
The synthesis of azo dyes from a primary aromatic amine is a classic and robust two-step process involving diazotization followed by an azo coupling reaction. The unique structure of 6-Methyl-benzothiazole-2,5-diamine, featuring two distinct primary amino groups at the C2 and C5 positions, offers unique opportunities for creating a diverse library of mono-azo or bis-azo dyes.[3]
Step 1: Diazotization
Diazotization is the conversion of a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[4][5]
Mechanism Insight: The reaction proceeds via the formation of the electrophilic nitrosonium ion (NO⁺) in the acidic medium.[5] This ion is then attacked by the nucleophilic nitrogen of the amine group. A series of proton transfers and the elimination of a water molecule yield the highly reactive diazonium salt (Ar-N₂⁺).
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are unstable and can decompose violently at higher temperatures, often leading to the formation of phenols and releasing nitrogen gas.[6][7] Maintaining a strict low-temperature environment ensures the stability of the diazonium intermediate for the subsequent coupling step.
-
Acidic Medium: An excess of strong acid is required to generate the nitrous acid and to prevent the newly formed diazonium salt from coupling with the unreacted parent amine, which can form undesirable triazene compounds.
Step 2: Azo Coupling
The azo coupling is an electrophilic aromatic substitution reaction. The diazonium salt, acting as a potent electrophile, attacks an electron-rich aromatic compound, known as the coupling component.
Common Coupling Components:
-
Phenols and Naphthols: These are activated under alkaline conditions (pH 9-10), which deprotonate the hydroxyl group to form a highly activating phenoxide ion.
-
Aromatic Amines (Anilines, N,N-dialkylanilines): These are typically coupled under mildly acidic conditions (pH 4-7) to ensure sufficient concentration of the free amine, which is the reactive species.
-
Active Methylene Compounds: Compounds like β-ketoesters and pyrazolones can also act as effective coupling partners.[8][9]
The choice of coupling component is the primary determinant of the final dye's color, solubility, and other properties.
Synthetic Workflow & Mechanism Diagrams
The overall process for converting the diamine precursor into a functional azo dye is illustrated below.
Caption: High-level experimental workflow for azo dye synthesis.
Caption: Chemical reaction scheme for mono-azo dye synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a mono-azo dye from 6-Methyl-benzothiazole-2,5-diamine and 2-Naphthol as the coupling component.
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Diazonium salts can be explosive when dry; handle them only in solution.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Purpose |
| 6-Methyl-benzothiazole-2,5-diamine | 179.24 | 10.0 | 1.79 g | Amine Precursor |
| Concentrated HCl (~37%) | 36.46 | - | 5 mL | Acid for Diazotization |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 0.72 g | Nitrosating Agent |
| 2-Naphthol | 144.17 | 10.0 | 1.44 g | Coupling Component |
| Sodium Hydroxide (NaOH) | 40.00 | - | ~1.0 g | Alkaline Medium |
| Deionized Water | 18.02 | - | ~200 mL | Solvent |
| Ethanol | 46.07 | - | As needed | Recrystallization |
Step-by-Step Methodology
Part A: Diazotization of 6-Methyl-benzothiazole-2,5-diamine
-
Place 1.79 g (10.0 mmol) of 6-Methyl-benzothiazole-2,5-diamine into a 250 mL beaker.
-
Add 50 mL of deionized water, followed by the slow and careful addition of 5 mL of concentrated HCl while stirring. The diamine will dissolve to form its hydrochloride salt.
-
Cool the beaker in an ice-salt bath until the internal temperature reaches 0-5 °C. A magnetic stirrer is recommended for efficient cooling and mixing.
-
In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 15 mL of cold deionized water.
-
Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold diamine solution over 15-20 minutes.
-
Expert Insight: Maintain the temperature strictly below 5 °C during this addition. A rapid addition can cause a temperature spike, leading to the decomposition of the diazonium salt.[6] The solution may turn a pale yellow.
-
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 30 minutes to ensure the diazotization is complete. This resulting clear solution is the diazonium salt, which should be used immediately.
Part B: Azo Coupling Reaction
-
In a separate 400 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-Naphthol in 50 mL of 5% (w/v) aqueous sodium hydroxide solution.
-
Cool this alkaline solution in an ice bath to 0-5 °C with continuous stirring.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) dropwise to the cold 2-Naphthol solution.
-
Observation: A deeply colored precipitate (typically red or orange) should form almost immediately upon addition.
-
-
After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.
-
Check the pH of the solution; it should be alkaline (pH 9-10) to facilitate the coupling with the phenol. If necessary, add a few drops of 10% NaOH solution.
Part C: Isolation and Purification
-
Collect the precipitated solid dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper. This removes any unreacted salts and acids.
-
Press the solid as dry as possible on the funnel.
-
Purify the crude dye by recrystallization. A common solvent system is an ethanol/water or DMF/water mixture.[9] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60 °C.
-
Weigh the final product and calculate the percentage yield.
Characterization and Validation
To confirm the identity and purity of the synthesized azo dye, the following analytical techniques are recommended:
-
UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., DMF, Chloroform) and record the absorption spectrum. The wavelength of maximum absorbance (λmax) confirms the chromophoric system. Benzothiazole azo dyes typically show strong absorption in the 400-600 nm range.[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show characteristic peaks. Look for a medium intensity peak around 1450-1550 cm⁻¹ corresponding to the N=N (azo) stretch, and a broad peak around 3200-3500 cm⁻¹ for the -OH group from the naphthol moiety.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR in a suitable deuterated solvent (e.g., DMSO-d₆) will confirm the aromatic protons and the overall structure of the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful coupling reaction.[1][11]
Troubleshooting and Expert Insights
-
Problem: Low or No Yield.
-
Cause: The diazonium salt decomposed. Ensure the temperature was maintained strictly at 0-5 °C throughout the diazotization and addition steps. Use the diazonium salt immediately after preparation.
-
Cause: Incorrect pH during coupling. For phenolic couplers like 2-Naphthol, an alkaline pH is essential. For amine couplers, a mildly acidic pH is required.
-
-
Problem: Oily or Tarry Product.
-
Cause: Side reactions due to elevated temperatures. Re-check temperature control.
-
Cause: Impure starting materials. Use high-purity 6-Methyl-benzothiazole-2,5-diamine for best results.
-
-
Selective Diazotization: The 2-amino group on the benzothiazole ring is generally part of an amidine system, which can alter its basicity and nucleophilicity compared to the 5-amino group on the benzene ring. Depending on the precise reaction conditions (e.g., acid concentration), one group may be preferentially diazotized. For creating specific isomers, a protecting group strategy may be required.
Applications and Significance
Azo dyes derived from benzothiazole scaffolds are of significant commercial and scientific interest.
-
Textile Dyes: They are widely used as disperse dyes for coloring synthetic fabrics like polyester and nylon, often exhibiting excellent color strength and fastness properties.[1][2][12]
-
Fluorescent Materials: The rigid, planar structure of the benzothiazole moiety can lead to dyes with strong solid-state fluorescence, making them candidates for applications in optical materials and sensors.[1]
-
Pharmacological Agents: The benzothiazole core is a known pharmacophore. Azo dyes incorporating this structure have been investigated for a range of biological activities, including antitubercular, antimicrobial, and anticancer properties.[11][13]
References
-
Kasture, P. P., Sonawane, Y. A., Rajule, R. N., & Shankarling, G. S. (2010). Synthesis and characterisation of benzothiazole‐based solid‐state fluorescent azo dyes. Coloration Technology, 126(6), 348–352. [Link]
-
Bodke, Y. D., et al. (2021). Coumarin-Benzothiazole Based Azo Dyes: Synthesis, Characterization, Computational, Photophysical and Biological Studies. Journal of Molecular Structure. [Link]
-
Maliyappa, M. R., et al. (2018). Synthesis, Characterization, Solvatochromic and Biological studies of novel Benzothiazole based azo dyes. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
KK Wagh College of Pharmacy. (n.d.). Diazotization Titration. [Link]
-
Gümrükçüoğlu, İ., et al. (2002). Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry. Turkish Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances. [Link]
-
Keshavayya, J., et al. (2021). Synthesis, characterization, pharmacological and computational studies of 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole incorporated azo dyes. Journal of Molecular Structure. [Link]
-
Al-Adilee, K. J., & Hammood, W. A. (2020). Synthesis of azo dyes include, 2-amino-6-(thiazole-2-yldiazenyl)-3-pyridinol. ResearchGate. [Link]
-
Maliyappa, M. R., et al. (2022). Heterocyclic azo dyes derived from 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Synthesis, characterization, computational and cytotoxic studies. Journal of Molecular Structure. [Link]
-
Waghmode, S. B., et al. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
ResearchGate. (n.d.). General reaction for the diazotization and coupling reactions. [Link]
-
LibreTexts Chemistry. (2019). 14.4: Diazotization of Amines. [Link]
-
Waghmode, S. B., et al. (2016). Application of Mordent and Disperse Azo Dyes Based on Amino-6-Nitro-1,3- Benzothiazole. International Journal of Chemical Sciences. [Link]
-
LibreTexts Chemistry. (n.d.). Aromatic Diazonium Salts. [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. isca.me [isca.me]
- 3. benchchem.com [benchchem.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acu.edu.in [acu.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. uomphysics.net [uomphysics.net]
- 12. isca.me [isca.me]
- 13. researchgate.net [researchgate.net]
The Emergence of 6-Methyl-benzothiazole-2,5-diamine in Advanced Chemosensor Design
Introduction: A Versatile Scaffold for Selective Analyte Detection
In the landscape of modern analytical chemistry, the demand for rapid, sensitive, and selective detection of chemical species is paramount. Fluorescent chemosensors have emerged as a powerful tool in this pursuit, offering real-time monitoring of analytes in diverse environments, from biological systems to industrial processes.[1][2][3] Within this field, the benzothiazole scaffold has garnered significant attention due to its favorable photophysical properties, including high fluorescence quantum yields.[4] The strategic functionalization of the benzothiazole core allows for the fine-tuning of its electronic and photophysical characteristics, making it an ideal platform for the rational design of chemosensors.
This technical guide delves into the burgeoning application of a specific, highly functionalized derivative: 6-Methyl-benzothiazole-2,5-diamine . The presence of two reactive amino groups at the 2 and 5 positions, coupled with the methyl group at the 6 position, offers a unique combination of reactive sites for synthetic elaboration and electronic modulation.[5] This guide will provide an in-depth exploration of the synthesis, proposed sensing mechanisms, and detailed application protocols for chemosensors derived from this promising molecule.
Physicochemical Properties of 6-Methyl-benzothiazole-2,5-diamine
A thorough understanding of the fundamental properties of the core molecule is essential for its effective utilization in chemosensor development.
| Property | Value | Source |
| Molecular Formula | C8H9N3S | [5][6] |
| Molecular Weight | 179.24 g/mol | [5][6] |
| CAS Number | 35435-49-5 | [5] |
| Appearance | (Typically) Solid | N/A |
| Key Reactive Sites | Amino groups at C2 and C5, Benzothiazole ring system | [5] |
Synthesis and Derivatization: Crafting the Sensor
The synthesis of 6-Methyl-benzothiazole-2,5-diamine and its subsequent derivatization to create a functional chemosensor are critical first steps. While various synthetic routes to benzothiazoles exist, a common and effective method involves the condensation and cyclization of appropriate precursors.[5]
Protocol 1: Synthesis of a Hypothetical Schiff Base Chemosensor from 6-Methyl-benzothiazole-2,5-diamine
This protocol outlines the synthesis of a hypothetical Schiff base derivative, a common strategy for developing fluorescent chemosensors. The Schiff base formation introduces an imine linkage that can act as a binding site for analytes and often results in changes in the molecule's photophysical properties upon analyte coordination.
Objective: To synthesize a fluorescent chemosensor by reacting 6-Methyl-benzothiazole-2,5-diamine with salicylaldehyde.
Materials:
-
6-Methyl-benzothiazole-2,5-diamine
-
Salicylaldehyde
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
-
Standard reflux apparatus
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Column chromatography setup (Silica gel)
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 6-Methyl-benzothiazole-2,5-diamine in 30 mL of absolute ethanol. Stir the solution until the diamine is fully dissolved.
-
Addition of Aldehyde: To the stirred solution, add 2.2 mmol of salicylaldehyde. The slight excess of the aldehyde ensures the complete reaction of both amino groups.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 6-8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new, less polar spot compared to the starting materials.
-
Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base product may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired compound.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Sensing Mechanisms: The "How" of Detection
Benzothiazole-based chemosensors operate through various photophysical mechanisms. The introduction of analyte-binding sites allows for the modulation of these processes, leading to a detectable change in the fluorescence signal.
-
Chelation-Enhanced Fluorescence (CHEF): In this "turn-on" mechanism, the sensor molecule in its free state has a low fluorescence quantum yield due to quenching processes. Upon binding to a metal ion, a rigid chelate ring is formed, which restricts intramolecular rotations and vibrations, thereby blocking non-radiative decay pathways and leading to a significant enhancement of fluorescence.[7]
-
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-based sensors contain both a proton donor and a proton acceptor. Upon photoexcitation, an intramolecular proton transfer occurs, leading to a tautomeric form with a large Stokes shift. The presence of an analyte can disrupt this process, causing a change in the emission wavelength and/or intensity.[7]
-
Intramolecular Charge Transfer (ICT): ICT sensors are typically composed of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Photoexcitation leads to a charge transfer from the donor to the acceptor. Analyte interaction can modulate the efficiency of this charge transfer, resulting in a change in the fluorescence properties.[8]
-
Chelation-Quenched Fluorescence (CHQF): In this "turn-off" mechanism, the sensor is initially fluorescent. Upon binding to a paramagnetic metal ion, such as Fe³⁺ or Cu²⁺, the fluorescence is quenched due to energy or electron transfer from the excited fluorophore to the metal ion.[9]
Application Protocol 2: Fluorescent "Turn-On" Detection of Zn²⁺ Ions
This protocol details the application of the synthesized Schiff base chemosensor for the selective detection of zinc ions (Zn²⁺), a biologically and environmentally important metal ion.[10][11][12][13]
Objective: To evaluate the performance of the synthesized chemosensor for the detection of Zn²⁺ in an aqueous-organic solvent system.
Materials:
-
Synthesized Schiff base chemosensor
-
Stock solution of the chemosensor (e.g., 1 mM in DMSO or acetonitrile)
-
Aqueous buffer solution (e.g., HEPES, pH 7.4)
-
Stock solutions of various metal perchlorates or nitrates (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) at a concentration of 10 mM in deionized water.
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of the Working Solution: Prepare a working solution of the chemosensor (e.g., 10 µM) in a suitable solvent mixture (e.g., acetonitrile/water, 8:2 v/v).
-
Fluorescence Titration:
-
Place 2 mL of the chemosensor working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., with an excitation wavelength determined from the absorption maximum).
-
Incrementally add small aliquots of the Zn²⁺ stock solution (e.g., 2 µL at a time) to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Continue the additions until no further significant change in fluorescence is observed.
-
-
Selectivity Study:
-
To separate cuvettes containing 2 mL of the chemosensor working solution, add an excess (e.g., 5-10 equivalents) of the various metal ion stock solutions.
-
Record the fluorescence emission spectrum for each solution and compare the response to that of Zn²⁺.
-
-
Competitive Binding Assay:
-
To a cuvette containing the chemosensor and the competing metal ions from the selectivity study, add the same concentration of Zn²⁺ as used in the selectivity study.
-
Record the fluorescence emission spectrum to determine if the presence of other metal ions interferes with the detection of Zn²⁺.
-
-
Determination of Detection Limit (LOD): The limit of detection can be calculated based on the fluorescence titration data using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity versus [Zn²⁺] plot.
Visualizing the Workflow and Mechanisms
To better illustrate the processes described, the following diagrams are provided.
Caption: Workflow for the synthesis of a Schiff base chemosensor.
Caption: Principle of Chelation-Enhanced Fluorescence (CHEF).
Caption: Experimental workflow for analyte detection.
Conclusion and Future Outlook
6-Methyl-benzothiazole-2,5-diamine represents a highly promising and versatile platform for the development of next-generation chemosensors. Its distinct reactive sites allow for the straightforward synthesis of a wide array of derivatives, each with the potential for tailored analyte selectivity and sensitivity. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this molecule. Future research will likely focus on the development of chemosensors for a broader range of analytes, including other metal ions, anions, and biologically relevant small molecules.[8][14] Furthermore, the integration of these chemosensors into practical applications, such as live-cell imaging, environmental monitoring, and diagnostic tools, will be a key area of advancement.[9][11][14][15]
References
-
Highly selective fluorescent chemosensor based on benzothiazole for detection of Zn2+. Sensors and Actuators B: Chemical, 225. [Link]
-
Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. RSC Advances. [Link]
-
Metallic ion sensing with a benzothiazole-based fluorimetric chemosensor. ResearchGate. [Link]
-
Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. Molecules, 25(23), 5769. [Link]
-
Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells. ResearchGate. [Link]
-
A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells. RSC Advances, 12(14), 8683-8690. [Link]
-
A benzothiazole-based chemosensor for significant fluorescent turn-on and ratiometric detection of Al3+ and its application in cell imaging. ResearchGate. [Link]
-
Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. National Institutes of Health. [Link]
-
An effective benzothiazole-indandione D-π-A fluorescent sensor for "ratiometric" detection of hydrazine: Its solvatochromism properties and applications in environmental samples and living cells. Analytica Chimica Acta, 1227, 340320. [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 12(6), 156. [Link]
-
Benzothiazole applications as fluorescent probes for analyte detection. Journal of the Iranian Chemical Society, 17(12). [Link]
-
Chemosensors, Volume 13, Issue 9 (September 2025). MDPI. [Link]
-
Electrochemical Sensors and Their Applications: A Review. Chemosensors, 10(9), 363. [Link]
-
Electrochemical Sensors for the Detection of TiO2 Nanoparticles Genotoxicity at Different pH Values Simulating the Gastrointestinal Tract. Chemosensors, 13(6), 194. [Link]
-
Chemosensors, Volume 13, Issue 3 (March 2025). MDPI. [Link]
-
Application of ecotoxicological studies in integrated environmental monitoring: Possibilities and problems. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An effective benzothiazole-indandione D-π-A fluorescent sensor for "ratiometric" detection of hydrazine: Its solvatochromism properties and applications in environmental samples and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Functionalization of 6-Methyl-benzothiazole-2,5-diamine
Introduction: The Strategic Importance of 6-Methyl-benzothiazole-2,5-diamine
6-Methyl-benzothiazole-2,5-diamine is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid benzothiazole core, coupled with two strategically positioned amino groups, offers a versatile platform for the synthesis of a diverse array of complex molecules. The presence of amino groups at the C2 and C5 positions provides multiple reactive sites for further chemical modifications, including acylation, alkylation, and diazotization, which are instrumental in constructing more elaborate molecular architectures[1]. The distinct electronic environments of these two amino groups are the cornerstone of selective functionalization, enabling the development of novel compounds with potential applications in various fields of chemical research[1]. This guide provides a detailed exploration of the principles and protocols for achieving selective functionalization at either the 2-amino or 5-amino position.
Understanding the Differential Reactivity of the Amino Groups
The key to the selective functionalization of 6-Methyl-benzothiazole-2,5-diamine lies in the differential nucleophilicity of its two amino groups.
-
The 2-Amino Group: This amino group is part of an aminal-like system within the thiazole ring. The lone pair of electrons on this nitrogen is delocalized into the heterocyclic ring, which significantly reduces its nucleophilicity compared to a typical aromatic amine.
-
The 5-Amino Group: Situated on the benzene ring, this amino group behaves more like a substituted aniline. Its nucleophilicity is primarily influenced by the electronic effects of the fused thiazole ring and the methyl group at the 6-position. Generally, this aniline-like amino group is more nucleophilic than the 2-amino group.
This inherent difference in reactivity allows for selective functionalization under carefully controlled reaction conditions.
Strategic Approaches to Selective Functionalization
Two primary strategies can be employed for the selective functionalization of 6-Methyl-benzothiazole-2,5-diamine:
-
Kinetic vs. Thermodynamic Control: By manipulating reaction conditions such as temperature, solvent, and the nature of the electrophile, it is possible to favor the reaction at one amino group over the other. Typically, reactions under milder conditions (kinetic control) will favor the more nucleophilic 5-amino group, while more forcing conditions (thermodynamic control) might be required to functionalize the less reactive 2-amino group.
-
Protecting Group Strategies: In cases where direct selective functionalization is challenging, a protecting group can be used to temporarily block one of the amino groups. This allows for the unambiguous functionalization of the other, followed by the removal of the protecting group to reveal the desired di-functionalized or selectively mono-functionalized product.
Protocols for Selective Functionalization
The following protocols provide detailed, step-by-step methodologies for the selective acylation and sulfonylation of 6-Methyl-benzothiazole-2,5-diamine.
Protocol 1: Selective N-Acylation at the 5-Amino Position (Kinetic Control)
This protocol leverages the higher nucleophilicity of the 5-amino group to achieve selective acylation under mild conditions.
Reaction Scheme:
Caption: Selective N-acylation at the 5-amino position.
Materials:
-
6-Methyl-benzothiazole-2,5-diamine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Methyl-benzothiazole-2,5-diamine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 eq) to the stirred solution.
-
Slowly add the acyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-amino-6-methylbenzothiazol-5-yl)amide.
Quantitative Data Summary:
| Entry | Acyl Chloride | Equivalents | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | 1.05 | THF | Pyridine | 0 to rt | 3 | ~85 |
| 2 | Benzoyl Chloride | 1.05 | THF | Pyridine | 0 to rt | 4 | ~80 |
Protocol 2: N-Acylation at the 2-Amino Position via a Protection Strategy
This protocol involves the protection of the more reactive 5-amino group, followed by acylation of the 2-amino group and subsequent deprotection.
Experimental Workflow:
Caption: Workflow for N-acylation at the 2-amino position.
Part A: Protection of the 5-Amino Group
Materials:
-
6-Methyl-benzothiazole-2,5-diamine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Dissolve 6-Methyl-benzothiazole-2,5-diamine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq).
-
Slowly add a solution of (Boc)₂O (1.1 eq) in DCM.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N5-Boc-protected intermediate, which can often be used in the next step without further purification.
Part B: Acylation of the 2-Amino Group
Materials:
-
N5-Boc-protected intermediate
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous THF
-
Pyridine
Procedure:
-
Dissolve the N5-Boc-protected intermediate (1.0 eq) in anhydrous THF.
-
Cool to 0 °C and add pyridine (1.5 eq).
-
Slowly add the acyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Work up the reaction as described in Protocol 1 to isolate the N2-acyl, N5-Boc-protected product.
Part C: Deprotection of the 5-Amino Group
Materials:
-
N2-Acyl, N5-Boc-protected diamine
-
Trifluoroacetic acid (TFA)
-
Anhydrous DCM
Procedure:
-
Dissolve the N2-acyl, N5-Boc-protected diamine in anhydrous DCM.
-
Add TFA (10-20 eq) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by column chromatography to obtain the final N-(5-amino-6-methylbenzothiazol-2-yl)amide.
Protocol 3: Selective N-Sulfonylation at the 5-Amino Position
Similar to acylation, the more nucleophilic 5-amino group can be selectively sulfonylated.
Reaction Scheme:
Caption: Selective N-sulfonylation at the 5-amino position.
Materials:
-
6-Methyl-benzothiazole-2,5-diamine
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Anhydrous Pyridine
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-Methyl-benzothiazole-2,5-diamine (1.0 eq) in anhydrous pyridine and cool to 0 °C.
-
Slowly add the sulfonyl chloride (1.1 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water and acidify with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and then with a small amount of cold diethyl ether.
-
If necessary, the crude product can be recrystallized or purified by column chromatography.
Quantitative Data Summary:
| Entry | Sulfonyl Chloride | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonyl chloride | 1.1 | Pyridine | 0 to rt | 16 | ~75 |
| 2 | Methanesulfonyl chloride | 1.1 | Pyridine | 0 to rt | 12 | ~80 |
Conclusion
The selective functionalization of 6-Methyl-benzothiazole-2,5-diamine is a powerful tool for the synthesis of novel and complex molecules. By understanding the inherent differences in the reactivity of the 2- and 5-amino groups, and by employing either kinetically controlled reactions or protecting group strategies, researchers can achieve a high degree of control over the synthetic outcome. The protocols provided in this guide serve as a robust starting point for the development of diverse libraries of benzothiazole derivatives for applications in drug discovery and materials science.
References
Sources
Application Notes & Protocols: Green Synthesis of 6-Methyl-benzothiazole-2,5-diamine Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist
Introduction: The Benzothiazole Scaffold and the Imperative for Green Chemistry
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, derivatives of 6-Methyl-benzothiazole-2,5-diamine are of significant interest as versatile intermediates in the synthesis of novel therapeutic agents and functional materials.
Traditionally, the synthesis of these heterocycles has often involved harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant chemical waste and environmental burden.[3] The principles of green chemistry call for a paradigm shift—designing chemical processes that are efficient, safe, and environmentally benign.[4] This guide provides detailed protocols and application notes for several cutting-edge green synthetic methods adaptable for the synthesis of 6-methyl-benzothiazole-2,5-diamine and its derivatives, focusing on energy-efficient techniques and the use of recyclable or non-toxic catalysts and solvents.
Synthetic Strategy Overview: Accessing the 6-Methyl-benzothiazole-2,5-diamine Core
Direct, one-pot green syntheses for 6-Methyl-benzothiazole-2,5-diamine are not widely documented. However, the core can be constructed by adapting established green methodologies for benzothiazoles. A common and adaptable strategy involves the condensation of a substituted 2-aminothiophenol with a reagent to form the thiazole ring, followed by functional group manipulations. For our target, a plausible green pathway begins with a suitable 4-methyl-2-aminothiophenol precursor, followed by cyclization and subsequent functionalization to install the diamine groups.
The protocols detailed below focus on the core cyclization step—the formation of the benzothiazole ring—which is often the most challenging and least "green" part of the traditional synthesis. These methods can be adapted by selecting the appropriate starting materials to build the desired substituted scaffold.
Method 1: Ultrasound-Assisted Synthesis with a Recyclable Heterogeneous Catalyst
Principle & Expertise: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid.[5] This process generates localized hot spots with extreme temperatures and pressures, dramatically accelerating reaction rates even at ambient bulk temperatures.[6] When coupled with a recyclable heterogeneous catalyst like sulfated tungstate, this method becomes a powerful green tool.[7] It avoids the need for bulk heating, often works under solvent-free conditions, and allows for simple recovery and reuse of the catalyst, minimizing waste and cost.[8] The choice of a solid acid catalyst like sulfated tungstate is causal; it is non-toxic, easy to handle, and highly efficient in promoting the condensation and subsequent oxidative cyclization of 2-aminothiophenol with aldehydes.[5][7]
General Protocol: Synthesis of 2-Aryl-benzothiazoles
-
Reactant Preparation: In a 50 mL round-bottom flask, combine 2-aminothiophenol (2 mmol), the desired aromatic aldehyde (2 mmol), and sulfated tungstate (10 wt%).
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Irradiate at room temperature. The optimal power and time will vary depending on the specific substrates and equipment, but typical reactions are complete within 10-30 minutes.[8][9]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 5% ethyl acetate in n-hexane).[10]
-
Work-up and Purification: Upon completion, add ethyl acetate to the reaction mixture and filter to recover the sulfated tungstate catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.
-
Isolation: Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure 2-aryl-benzothiazole derivative.[11]
Adaptation for 6-Methyl-benzothiazole-2,5-diamine Derivatives: To synthesize precursors for the target molecule, one would start with 2-amino-4-methylthiophenol. The aldehyde partner would be chosen based on the desired substituent at the 2-position. To install the amine at the 5-position, a common strategy is to use a starting material bearing a nitro group, which can be subsequently reduced to the amine in a separate step.
Workflow Diagram: Ultrasound-Assisted Synthesis
Caption: Workflow for ultrasound-assisted synthesis of benzothiazoles.
Method 2: Microwave-Assisted Solvent-Free Synthesis
Principle & Expertise: Microwave-assisted synthesis utilizes microwave energy to heat reactions directly and efficiently.[1] Unlike conventional heating, which relies on slow conduction, microwaves couple directly with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4] This often results in dramatic reductions in reaction times (from hours to minutes) and improved yields.[11] Performing these reactions under solvent-free conditions further enhances their green credentials by eliminating solvent waste and simplifying product isolation.[12] The choice to use a biocatalyst like Acacia concinna or a phase-transfer catalyst (PTC) like Triton-B is strategic; biocatalysts operate under mild conditions, while PTCs are effective for reactions involving different phases, all while aligning with green principles.[2][10]
General Protocol: Condensation using Microwave Irradiation
-
Reactant Preparation: In a microwave-safe reaction vessel, thoroughly mix 2-aminothiophenol (1 mmol) and the appropriate aldehyde or ketone (1 mmol). If a catalyst is used (e.g., a small amount of p-Toluenesulfonic acid for solvent-free ketone condensation), add it at this stage.[4]
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor. Irradiate with a power of 25-100W at a temperature of 50-80°C for 5-15 minutes.[4][10] The reaction should be monitored for pressure and temperature to ensure safety.
-
Reaction Monitoring: After the initial irradiation period, cool the vessel and check the reaction progress by TLC. If incomplete, further irradiation can be applied.
-
Work-up and Isolation: After cooling to room temperature, add a suitable solvent (e.g., ethanol or ethyl acetate) to dissolve the product.
-
Purification: If a solid catalyst was used, filter it off. The crude product can then be purified by recrystallization from an appropriate solvent. For many solvent-free reactions, the product may crystallize upon cooling, requiring only simple filtration and washing.[12]
Adaptation for 6-Methyl-benzothiazole-2,5-diamine Derivatives: This method is highly suitable for the cyclization step. Starting with 2-amino-5-nitro-4-methylthiophenol and a suitable carbonyl compound, microwave irradiation could rapidly produce the corresponding 2-substituted-6-methyl-5-nitrobenzothiazole. This intermediate can then be carried forward for the reduction of the nitro group to the amine.
Workflow Diagram: Microwave-Assisted Synthesis
Caption: General workflow for microwave-assisted benzothiazole synthesis.
Method 3: Mechanochemical Synthesis via Ball Milling
Principle & Expertise: Mechanochemistry is a branch of chemistry where mechanical force is used to induce chemical reactions. In a ball mill, the kinetic energy from grinding media (balls) is transferred to the reactants, breaking bonds and forming new ones in the solid state. This technique is inherently green as it typically requires no solvent, leading to a significant reduction in waste (high E-factor).[13] The absence of solvent also simplifies product isolation and purification. This method is particularly powerful for generating diamine derivatives, as reported for the synthesis of benzothiazole diamines from 2,5-diamino precursors and thiourea derivatives.[13] The choice of this method represents a commitment to minimizing resource use at the most fundamental level.
General Protocol: Solvent-Free Ball Milling
-
Reactant Loading: Place the solid reactants (e.g., a 2,5-diamino precursor and a thiourea derivative) and the grinding balls (e.g., stainless steel or zirconia) into a milling jar.[13]
-
Milling Process: Seal the jar and place it in a planetary or mixer mill. Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a duration ranging from 30 to 90 minutes. The process is typically conducted at room temperature.
-
Reaction Monitoring: The reaction can be monitored by pausing the milling process, taking a small sample, and analyzing it by TLC or NMR after dissolving it in a suitable solvent.
-
Product Isolation: Once the reaction is complete, open the jar in a fume hood. Separate the powdered product from the milling balls.
-
Purification: The resulting solid product is often of high purity. Further purification, if necessary, can be achieved by washing with a solvent in which the starting materials are soluble but the product is not, or by recrystallization.
Adaptation for 6-Methyl-benzothiazole-2,5-diamine Derivatives: This method is directly applicable. One could mill 2,5-diamino-4-methylthiophenol (if available) with a suitable one-carbon synthon (like thiourea or a derivative) to directly form the 2-amino-6-methyl-benzothiazole-5-amine structure. This approach is one of the most direct and greenest potential routes.[13]
Logical Diagram: Mechanochemical Synthesis
Caption: Logical steps in a mechanochemical ball milling synthesis.
Quantitative Data Summary & Comparison
| Parameter | Ultrasound-Assisted | Microwave-Assisted | Mechanochemical (Ball Milling) |
| Energy Source | Acoustic Cavitation | Dielectric Heating | Mechanical Force |
| Typical Reaction Time | 10 - 30 minutes[8] | 5 - 15 minutes[4] | 30 - 90 minutes[13] |
| Typical Yields | 65% - 98%[7][9] | High to Excellent (e.g., 94%)[10] | 65% - 75%[13] |
| Solvent Use | Often solvent-free[7] | Often solvent-free[12] | Solvent-free[13] |
| Catalyst | Recyclable solid acids[7] | Various (PTC, Biocatalysts)[2][10] | Often catalyst-free[13] |
| Key Advantage | Mild bulk temperature | Extremely rapid | Minimal waste, simple work-up |
Product Validation: A Trustworthy Protocol
The identity and purity of the synthesized 6-Methyl-benzothiazole-2,5-diamine derivatives must be rigorously confirmed. A self-validating protocol includes the following characterization steps:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure, ensuring all protons and carbons are in the expected chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the synthesized compound.[10]
-
Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the N-H stretches of the amine groups and the characteristic aromatic C=C and C=N bonds of the benzothiazole ring.[10]
-
Melting Point (mp): A sharp and consistent melting point is a reliable indicator of the purity of the final crystalline product.
Conclusion
The adoption of green chemistry principles is not a limitation but an enhancement to the synthesis of valuable pharmaceutical intermediates like 6-Methyl-benzothiazole-2,5-diamine derivatives. Methods employing ultrasound, microwave irradiation, and mechanochemistry offer significant advantages over traditional protocols, including drastically reduced reaction times, higher yields, lower energy consumption, and a profound reduction in chemical waste.[1][7][13] By leveraging these advanced, eco-friendly techniques, researchers can accelerate drug discovery and development while upholding the critical tenets of sustainable science.
References
-
Green Chemistry (RSC Publishing). An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water. Link
-
Pise, A. S., et al. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate. Taylor & Francis Online. Link
-
Shaheen, S., et al. (2022). Microwave-Assisted Phase Transfer Catalytic Synthesis of Aryl Benzothiazole Derivatives and Their Anticancer Screening. Taylor & Francis Online. Link
-
Pise, A. S., et al. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. KJS College Repository. Link
-
Ingenta Connect. (2021). Microwave-Assisted Synthesis of Thiazole/Benzothiazole Fused Pyranopyrimidine Derivatives and Evaluation of their Biological Activity. Link
-
IJRPR. (2023). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. Link
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC - NIH. Link
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Link
-
Yüksek, H., et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. Link
-
Semantic Scholar. (2012). Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. Link
-
Chen, J., et al. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Link
-
Tiong, Y. T., et al. (2019). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Link
-
Abd-Alhfeez, O. M., et al. (2016). A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus. MDPI. Link
-
Pise, A. S., et al. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate. Taylor & Francis Online. Link
-
Benchchem. 6-Methyl-benzothiazole-2,5-diamine | 35435-49-5. Link
-
Singh, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. ResearchGate. Link
Sources
- 1. scielo.br [scielo.br]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. airo.co.in [airo.co.in]
- 5. kjscollege.com [kjscollege.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. tandfonline.com [tandfonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-benzothiazole-2,5-diamine
Welcome to the technical support center for the synthesis of 6-Methyl-benzothiazole-2,5-diamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural steps to explain the underlying chemistry, helping you diagnose and resolve common issues encountered during this multi-step synthesis.
I. Overview of Synthetic Strategies
The synthesis of 6-Methyl-benzothiazole-2,5-diamine is a nuanced process with several potential pathways, each presenting its own set of challenges. The most common approaches initiate from a substituted p-toluidine and proceed through a series of reactions including thiocyanation, cyclization, nitration, and reduction. Understanding these core transformations is critical for effective troubleshooting.
A prevalent synthetic route begins with the formation of a thiourea derivative from p-toluidine, which is then cyclized to form the 2-amino-6-methylbenzothiazole backbone.[1][2] Subsequent nitration, typically at the 5-position, followed by reduction of the nitro group, yields the final diamine product.[3][4] Alternative strategies might involve the condensation of a 2-aminothiophenol derivative with a suitable electrophile.[5][6]
Below is a generalized workflow diagram illustrating a common synthetic pathway.
Caption: Generalized synthetic workflow for 6-Methyl-benzothiazole-2,5-diamine.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, categorized by the stage of the reaction.
Category 1: Issues in the Synthesis of 2-Amino-6-methylbenzothiazole (Intermediate I)
Question 1: My yield of 2-amino-6-methylbenzothiazole is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the formation of 2-amino-6-methylbenzothiazole often stem from incomplete thiourea formation or inefficient cyclization. Here’s a breakdown of potential issues and solutions:
-
Incomplete Thiourea Formation: The reaction of p-toluidine with a thiocyanate salt in the presence of acid is the first critical step.[1]
-
Cause: Insufficient acidification can lead to incomplete protonation of p-toluidine, reducing its reactivity. Conversely, excessively harsh acidic conditions can lead to side reactions.
-
Troubleshooting:
-
Ensure the dropwise addition of concentrated sulfuric acid to a solution of p-toluidine to control the exotherm.[1]
-
Maintain the reaction temperature as specified in the literature, typically around 100°C, to drive the reaction to completion.[1]
-
Verify the purity of your sodium or potassium thiocyanate, as moisture can hinder the reaction.
-
-
-
Inefficient Oxidative Cyclization: The conversion of p-tolylthiourea to the benzothiazole ring is an oxidative process. The choice and handling of the oxidizing agent are crucial.
-
Cause: Common oxidizing agents like sulfuryl chloride or bromine must be used with care.[1][7] Temperature control is vital to prevent over-oxidation or the formation of undesired side products.
-
Troubleshooting:
-
Add the oxidizing agent (e.g., sulfuryl chloride) slowly while maintaining a low temperature (e.g., below 50°C) to control the reaction rate.[1]
-
Ensure vigorous stirring to promote efficient mixing and prevent localized overheating.
-
Consider alternative, milder cyclization methods if harsh oxidants prove problematic. Some methods utilize catalytic amounts of bromine or hydrogen bromide in sulfuric acid.[8]
-
-
Question 2: I am observing a significant amount of a dark, tarry byproduct during the cyclization step. What is this and how can I prevent it?
Answer: The formation of dark, polymeric materials is a common issue in benzothiazole synthesis, often due to over-oxidation or side reactions of reactive intermediates.
-
Cause: The oxidative conditions required for cyclization can also promote polymerization of the starting materials or the product. High reaction temperatures exacerbate this issue.
-
Troubleshooting:
-
Strict Temperature Control: As mentioned, maintaining the recommended temperature range during the addition of the oxidizing agent is critical.
-
Purification of Starting Materials: Ensure your p-toluidine is freshly distilled or of high purity, as impurities can act as catalysts for polymerization.[1]
-
Work-up Procedure: After the reaction, promptly neutralizing the acidic mixture with a base like ammonium hydroxide and filtering the precipitated product can help minimize the formation of soluble, colored impurities.[1]
-
Decolorization: During recrystallization, using activated carbon (e.g., Norit) can effectively remove colored impurities.[1]
-
Category 2: Challenges in the Nitration of 2-Amino-6-methylbenzothiazole
Question 3: My nitration reaction is producing multiple isomers, leading to a difficult purification. How can I improve the regioselectivity for the 5-position?
Answer: Achieving high regioselectivity in the nitration of 2-amino-6-methylbenzothiazole is a common challenge. The amino group at the 2-position and the methyl group at the 6-position are both activating, ortho-, para-directing groups, which can lead to substitution at multiple positions.
-
Cause: The reaction conditions, particularly the temperature and the composition of the nitrating mixture, play a significant role in directing the electrophilic substitution.
-
Troubleshooting:
-
Temperature Control: Perform the nitration at a low temperature (typically 0-5°C) to increase the selectivity for the thermodynamically favored product.
-
Nitrating Agent: A standard nitrating mixture of concentrated nitric acid and sulfuric acid is commonly used. The sulfuric acid helps to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Protecting Group Strategy: To ensure nitration at the desired position, a common strategy involves the N-acylation of the 2-amino group before nitration.[4] The resulting amide is still an ortho-, para-director but is less activating, which can improve selectivity. The protecting group can then be removed via hydrolysis after the nitration and reduction steps.
-
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-Methyl-benzothiazole-2,5-diamine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 6-Methyl-benzothiazole-2,5-diamine (C₈H₉N₃S, MW: 179.24 g/mol , CAS: 35435-49-5).[1][2][3][4] This document aims to deliver expert, field-proven insights to overcome common challenges encountered during the purification of this versatile synthetic building block.
I. Understanding the Chemistry of Purification
6-Methyl-benzothiazole-2,5-diamine is an aromatic diamine, a class of compounds known for their susceptibility to air oxidation, which often results in discoloration (e.g., darkening) of the purified product.[5] The presence of two amino groups at the 2 and 5 positions, along with the benzothiazole core, provides multiple reactive sites, making it a valuable precursor in the synthesis of more complex molecules.[1] However, these same properties can present challenges during purification. The basic nature of the amino groups means they can interact strongly with acidic stationary phases like silica gel, potentially leading to poor separation and recovery.[6]
II. Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of 6-Methyl-benzothiazole-2,5-diamine and provides actionable solutions.
A. Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. However, success is highly dependent on the choice of solvent and proper technique.
| Problem | Potential Cause | Recommended Solution |
| Product "oils out" instead of crystallizing. | The solvent is too nonpolar for the compound at the crystallization temperature. | - Add a more polar co-solvent (e.g., ethanol, ethyl acetate) dropwise to the hot solution until the oil dissolves, then allow it to cool slowly. - Select a different solvent system. Good starting points for aromatic diamines include ethanol/water, ethyl acetate/heptane, or toluene.[5] |
| No crystals form upon cooling. | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | - Reduce the volume of the solvent by evaporation. - Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution to induce precipitation. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. | - Minimize the amount of solvent used for recrystallization. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Purified product is discolored (e.g., brown, purple). | Oxidation of the aromatic diamine. | - Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). - Add a small amount of a reducing agent like sodium dithionite to the recrystallization solvent. - Consider an activated carbon (charcoal) treatment of the hot solution to remove colored impurities. |
B. Column Chromatography Troubleshooting
Column chromatography is a versatile method for separating compounds with different polarities. For aromatic amines, special considerations are necessary to achieve good results.
| Problem | Potential Cause | Recommended Solution |
| Poor separation of product and impurities. | Inappropriate solvent system (eluent). | - Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point is a mixture of hexane and ethyl acetate.[5] - Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.[5] |
| Product streaks or "tails" on the column. | Strong interaction between the basic amine and the acidic silica gel. | - Add a small amount of a competing base, such as triethylamine (0.1-1%) or ammonia, to the eluent.[6] - Use an amine-functionalized silica gel column.[6] - Consider using a different stationary phase, such as neutral or basic alumina. |
| Low recovery from the column. | Irreversible adsorption of the product onto the silica gel. | - Use a less acidic stationary phase like neutral alumina. - Add a competing base to the eluent as described above. |
| Product decomposes on the column. | The compound is unstable on the acidic silica gel. | - Use a deactivated (neutral) stationary phase. - Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 6-Methyl-benzothiazole-2,5-diamine?
A1: The most common impurities often stem from the synthetic route used. For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction can leave the corresponding nitro or nitroso compounds as impurities.[5] Unreacted starting materials are also a common source of contamination.
Q2: How should I store purified 6-Methyl-benzothiazole-2,5-diamine?
A2: Due to its susceptibility to air oxidation, the purified compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, light-protected container.[5] For long-term storage, refrigeration is recommended.
Q3: Can I use acid-base extraction to purify this compound?
A3: Yes, acid-base extraction is a viable and often effective method for purifying amines.[7][8][9][10] The basic amino groups of 6-Methyl-benzothiazole-2,5-diamine can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows for the separation from non-basic impurities that will remain in the organic layer. Subsequently, neutralizing the aqueous layer with a base will precipitate the purified amine.
Q4: My purified product is a dark solid. Is it still usable?
A4: A dark color typically indicates the presence of oxidized impurities.[5] While the product might be suitable for some applications, the discoloration signifies lower purity. For sensitive downstream applications, further purification to remove these colored impurities is recommended.
Q5: What is a good starting point for a TLC mobile phase to analyze my crude product?
A5: A good starting point for a TLC mobile phase would be a mixture of a nonpolar solvent like hexane or toluene and a more polar solvent like ethyl acetate. A 7:3 or 1:1 mixture of hexane:ethyl acetate is a reasonable starting point. Adding a few drops of triethylamine to the developing chamber can help to reduce streaking.
IV. Experimental Protocols
A. Protocol for Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, and mixtures with water or heptane) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold. An ethanol/water mixture is often a good starting point.
-
Dissolution: In a flask, dissolve the crude 6-Methyl-benzothiazole-2,5-diamine in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed.
-
Maximizing Yield: Once crystal formation has ceased at room temperature, place the flask in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
B. Protocol for Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase using TLC. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel (or an alternative stationary phase) using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Methyl-benzothiazole-2,5-diamine.
V. Visualization of Purification Workflow
VI. References
-
BenchChem. (2025). Technical Support Center: Purification of 4-(Difluoromethoxy)benzene-1,2-diamine. Retrieved from BenchChem website.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H
-
Confluence. (n.d.). What is an Acid and Base Extraction? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. Retrieved from [Link]
-
BenchChem. (2025). Application Note: High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride. Retrieved from BenchChem website.
-
National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of some substituted benzothiazole derivaties and its biological activities. Retrieved from [Link]
-
JETIR. (n.d.). “ONE POT SYNTHESIS OF BENZOTHIAZAOLE DERIVATIES AND THEIR CHARACTERIZATION”. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Google Patents. (n.d.). US20060217549A1 - Diamine purification method. Retrieved from
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-(4-Aminophenyl)-6-methylbenzothiazole sulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Google Patents. (n.d.). EP2137171A2 - Synthesis of chirally purified substituted benzothiazole diamines. Retrieved from
-
Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Retrieved from [Link]
-
Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
-
ResearchGate. (n.d.). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
RJPBCS. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-854.
-
MDPI. (n.d.). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Retrieved from [Link]
-
ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]
Sources
- 1. 6-Methyl-benzothiazole-2,5-diamine | 35435-49-5 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 6-METHYL-BENZOTHIAZOLE-2,5-DIAMINE CAS#: [m.chemicalbook.com]
- 4. 35435-49-5 CAS MSDS (2,5-Benzothiazolediamine,6-methyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 6-Methyl-benzothiazole-2,5-diamine
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Methyl-benzothiazole-2,5-diamine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with benzothiazole derivatives. The synthesis of this diamine, while seemingly straightforward, is often complicated by the formation of persistent and structurally similar byproducts. This guide provides in-depth, experience-driven advice to help you identify, minimize, and eliminate these impurities, ensuring the successful synthesis of your target compound.
Section 1: The Synthetic Landscape
Understanding the primary synthetic route is the first step in mastering byproduct control. The most common and scalable pathway to 6-Methyl-benzothiazole-2,5-diamine involves a two-step sequence starting from the commercially available 2-Amino-6-methylbenzothiazole:
-
Regioselective Nitration: Introduction of a nitro group at the C5 position. This is the most critical step where isomeric byproducts are formed.
-
Reduction: Conversion of the nitro group to the target primary amine. This step can suffer from incomplete reaction or side reactions if not properly controlled.
The overall transformation is depicted below.
Caption: Common synthetic pathway to 6-Methyl-benzothiazole-2,5-diamine.
Section 2: Troubleshooting Guide - Byproducts & Solutions
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My final product is contaminated with a significant isomeric impurity. How do I identify and minimize it?
A1: Isomeric Impurity - The Nitration Challenge
This is the most frequent problem, and it almost certainly arises from the nitration step. When you nitrate 2-Amino-6-methylbenzothiazole, the electrophilic substitution is directed by two activating groups: the amine at C2 (via the thiazole ring) and the methyl group at C6. While the C5 position is sterically and electronically favored, nitration can also occur at other positions, primarily C7 and C4, leading to hard-to-separate isomers.[1][2]
Causality: The formation of the undesired 2-amino-6-methyl-7-nitrobenzothiazole and 2-amino-6-methyl-4-nitrobenzothiazole isomers is highly dependent on reaction conditions. Aggressive nitrating conditions (high temperature, high concentration of nitric acid) reduce the regioselectivity of the reaction.
Troubleshooting & Prevention:
-
Protect the Amine: The exocyclic amine at C2 is a powerful activating group. Protecting it as an amide (e.g., using acetic anhydride to form the acetylamino derivative) before nitration significantly improves regioselectivity towards the C5 position.[1][2] The amide group is less activating and sterically bulkier, directing the nitro group more cleanly. The protecting group is easily removed by hydrolysis during workup or as a separate step.
-
Control Reaction Temperature: Maintain a low temperature (typically 0–10 °C) throughout the addition of the nitrating agent.[1] Allowing the temperature to rise will lead to a greater proportion of unwanted isomers.
-
Slow & Controlled Addition: Add your nitrating agent (e.g., a mixture of nitric and sulfuric acid) dropwise to the solution of your starting material. This maintains a low instantaneous concentration of the electrophile, favoring the thermodynamically preferred product.
Identification & Purification:
-
TLC Analysis: Use a solvent system that provides good separation (e.g., Ethyl Acetate/Hexane mixtures) to visualize the isomers. The desired 5-nitro isomer is typically the major spot.
-
NMR Spectroscopy: ¹H NMR is definitive. The aromatic protons of the different isomers will have distinct chemical shifts and coupling patterns.
-
Purification: If isomeric byproducts form, purification by column chromatography is often necessary. However, optimizing the reaction to prevent their formation is far more efficient.
Q2: My reaction seems to stall during the nitro-reduction step, or I get a complex mixture. What's going wrong?
A2: Challenges in Nitro Group Reduction
The reduction of 2-Amino-6-methyl-5-nitrobenzothiazole to the diamine is the final and crucial step. Common issues include incomplete reduction, leaving the nitro-intermediate in your final product, or degradation of the starting material/product.
Causality:
-
Choice of Reducing Agent: The most common methods are metal/acid combinations (like SnCl₂ in HCl) or catalytic hydrogenation (H₂/Pd-C). Tin(II) chloride is generally reliable and cost-effective.[3][4]
-
Incomplete Reaction: This can be due to insufficient reducing agent, poor quality reagents, or non-optimal temperature. The reaction is often exothermic and may require initial cooling, followed by gentle heating to ensure completion.
-
Substrate Degradation: 6-Methyl-benzothiazole-2,5-diamine is sensitive to air and light, especially in solution. Prolonged reaction times or harsh workup conditions can lead to degradation and discoloration.
Troubleshooting & Prevention:
| Parameter | Recommended Action | Rationale |
| Reducing Agent | Use a fresh, high-purity source of SnCl₂·2H₂O. | Old or hydrated tin chloride can be less effective, leading to incomplete reduction. |
| Stoichiometry | Use a sufficient excess of the reducing agent (typically 3-5 equivalents). | Ensures the complete conversion of the nitro group. |
| Temperature | Add the substrate to the SnCl₂/HCl mixture at 0-10 °C, then allow it to warm to room temperature or heat gently (e.g., 50-60 °C) to drive the reaction to completion. | Controls the initial exotherm and ensures the reaction does not stall. |
| Atmosphere | Perform the reaction and workup under an inert atmosphere (Nitrogen or Argon). | The resulting diamine is susceptible to oxidation, which leads to colored impurities. |
| Workup | After reaction completion, cool the mixture and neutralize carefully with a base (e.g., aq. NaOH or NH₄OH) to a high pH (>10) to precipitate the tin salts and liberate the free diamine. | Improper pH adjustment can lead to incomplete precipitation of tin or co-precipitation of the product. |
Q3: My final product is pure by NMR, but it's discolored (pink, brown, or purple). What is the cause?
A3: Oxidation Byproducts - The Color Problem
Even in trace amounts, oxidation byproducts can intensely color your final product. The primary culprit is the oxidation of the electron-rich diamine product.
Causality: Aromatic diamines are notoriously easy to oxidize. Exposure to atmospheric oxygen, especially in the presence of light or trace metals, can lead to the formation of highly colored quinone-imine type structures. Additionally, the sulfur atom in the benzothiazole ring can be oxidized to a sulfoxide or sulfone under harsh conditions, though this is less common during the reduction step.[5]
Caption: Key byproduct formation pathways in the synthesis.
Troubleshooting & Prevention:
-
Inert Atmosphere: As mentioned, handle the final product under nitrogen or argon whenever possible, especially during purification and drying.
-
Use of Antioxidants: For long-term storage, consider storing the material under an inert atmosphere with a small amount of an antioxidant like BHT (Butylated hydroxytoluene).
-
Purification Technique: If the product is discolored, it can often be purified by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) with the addition of a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) to reduce the colored impurities back to the diamine. Activated carbon (charcoal) treatment during recrystallization can also effectively remove colored impurities.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the most reliable method for monitoring reaction progress?
-
A: Thin-Layer Chromatography (TLC) is excellent for monitoring both the nitration and reduction steps. For more quantitative analysis, especially for tracking the ratio of isomers, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method.
-
-
Q: Are there any "green" chemistry alternatives for this synthesis?
-
A: Yes, research into greener synthetic routes for benzothiazoles is active. One promising approach is mechanochemical synthesis, which uses ball milling to conduct reactions in a solvent-free or low-solvent environment, reducing waste.[5] For the reduction step, catalytic transfer hydrogenation can be a greener alternative to stoichiometric metal reagents like tin chloride.
-
-
Q: How should I store the final 6-Methyl-benzothiazole-2,5-diamine product?
-
A: The product should be stored in an amber vial or a container protected from light. The container should be purged with nitrogen or argon before sealing. Storage in a freezer (-20 °C) is highly recommended to minimize degradation over time.
-
Section 4: Key Experimental Protocols
The following protocols are provided as a validated starting point. Always perform a thorough safety assessment before beginning any experimental work.
Protocol 1: Synthesis of 2-Acetylamino-6-methylbenzothiazole (Amine Protection)
-
Suspend 2-Amino-6-methylbenzothiazole (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate, which can often be used without further purification.
Protocol 2: Nitration of 2-Acetylamino-6-methylbenzothiazole
-
Add the 2-Acetylamino-6-methylbenzothiazole (1.0 eq) from the previous step to concentrated sulfuric acid at 0 °C, ensuring it fully dissolves.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, pre-chilled to 0 °C.
-
Add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature between 5-10 °C.[1]
-
Stir the reaction at this temperature for 1-2 hours after the addition is complete.
-
Carefully pour the reaction mixture onto crushed ice. The product will precipitate.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry. This product is a mixture of the nitrated, protected intermediate and the deprotected 2-amino-6-methyl-5-nitrobenzothiazole. The acetyl group is often hydrolyzed during the aqueous workup.
Protocol 3: Reduction to 6-Methyl-benzothiazole-2,5-diamine
-
Prepare a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated hydrochloric acid under a nitrogen atmosphere.
-
Cool the solution to 10 °C.
-
Add the crude 2-amino-6-methyl-5-nitrobenzothiazole from the previous step portion-wise, keeping the temperature below 30 °C.
-
After the addition, heat the mixture to 50-60 °C and stir for 2-3 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully neutralize by adding a 50% aqueous NaOH solution, keeping the temperature below 20 °C. Adjust the pH to >10.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from ethanol/water or by column chromatography on silica gel under an inert atmosphere.
Caption: A systematic workflow for troubleshooting synthesis issues.
References
-
Allen, C. F. H., & VanAllan, J. (1941). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 21, 14. doi:10.15227/orgsyn.021.0014. Available at: [Link]
- Hamprecht, R., et al. (1982). Process for the preparation of 2-amino-6-nitrobenzothiazole (U.S. Patent No. 4,369,324). U.S. Patent and Trademark Office.
- Hamprecht, R., et al. (1981). Process for the preparation of 2-amino-6-nitro-benzothiazole (EP 0039835A1). European Patent Office.
- Hunter, R. F., & Jones, J. W. (1930). The structure of the diazoamino-compounds of the benzothiazole series. Part I. The nitration of 2-aminobenzthiazole. Journal of the Chemical Society, 2190-2204. (Referenced in US4369324A)
-
PrepChem. (2017). Preparation of 2-amino-5-nitrobenzothiazole. Retrieved from [Link]
-
Makarov, V., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(11), 3193. doi:10.3390/molecules26113193. Available at: [Link]
-
Rana, A., et al. (2012). Synthesis and pharmacological evaluation of N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides as anticonvulsant agents. Der Pharmacia Lettre, 2(1), 347-359. (Referenced in Review of the 2-Amino Substituted Benzothiazoles). Available at: [Link]
-
Shvartsberg, M. S., & Baranov, S. N. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57, 477-480. doi:10.1007/s10593-021-02914-8. Available at: [Link]
Sources
- 1. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 2. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Methyl-benzothiazole-2,5-diamine | 35435-49-5 | Benchchem [benchchem.com]
Technical Support Center: Synthesis of 6-Methyl-benzothiazole-2,5-diamine
Welcome to the technical support center for the synthesis of 6-Methyl-benzothiazole-2,5-diamine (C₈H₉N₃S, MW: 179.24 g/mol [1]). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing the yield and purity of this valuable heterocyclic compound. The presence of two reactive amino groups at the C2 and C5 positions makes this molecule a versatile building block for constructing more complex molecular architectures in various fields of chemical research[1].
This document will address common experimental challenges, provide detailed troubleshooting protocols, and explain the causality behind key procedural steps to ensure reproducible, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 6-Methyl-benzothiazole-2,5-diamine?
A1: There are two predominant strategies for synthesizing the 6-methyl-benzothiazole-2,5-diamine core structure:
-
Route A - Cyclization of a Substituted Thiourea: This is a classic and widely adopted method. It typically begins with p-toluidine (4-methylaniline), which is converted to p-tolylthiourea. This intermediate then undergoes an oxidative cyclization, often using bromine or sulfuryl chloride, to form the 2-amino-6-methylbenzothiazole ring.[2] The final step involves nitration at the 5-position followed by a reduction to yield the target diamine.
-
Route B - Condensation and Reduction: This approach involves the condensation of a 2-aminothiophenol derivative with a reagent that provides the C2 carbon and its attached amino group[1][3]. For this specific target, a more common variant involves starting with a pre-functionalized benzene ring, such as 2-amino-5-nitrotoluene, which is then converted to a thiophenol and cyclized. The nitro group is subsequently reduced to the amine.
Q2: My overall yield is consistently low. What are the most critical parameters to investigate first?
A2: Low yields in heterocyclic synthesis are common but can be systematically addressed[4]. The most critical parameters to scrutinize are:
-
Purity of Starting Materials: Impurities in the initial aniline or thiocyanate salts can significantly inhibit the reaction or lead to intractable side products. Always verify the purity of your reagents before starting[4].
-
Temperature Control: The initial thiourea formation and the subsequent cyclization are highly temperature-dependent. The cyclization step, in particular, can be exothermic. Runaway temperatures can lead to product degradation or the formation of undesired regioisomers[4].
-
Atmospheric Conditions: While not all steps are strictly anaerobic, moisture can interfere with some of the reagents, especially during the cyclization step. Using dry solvents and maintaining a reasonably dry atmosphere is good practice[4].
-
Stoichiometry of Cyclizing Agent: The amount of bromine or sulfuryl chloride used in the cyclization is critical. An excess can lead to over-halogenation of the aromatic ring, while an insufficient amount will result in incomplete conversion.
Q3: I'm observing a significant amount of a dark, tar-like byproduct. What is the likely cause?
A3: Tar formation is often indicative of oxidation or polymerization side reactions. The sulfur atom in the benzothiazole ring can be susceptible to oxidation, forming sulfoxides and sulfones, which can alter the product's properties[1]. Additionally, the amino groups can be oxidized, leading to colored impurities. This is particularly problematic if:
-
The reaction temperature during cyclization or nitration is too high.
-
There is an excessive amount of the oxidizing/cyclizing agent.
-
The workup procedure is prolonged, exposing the product to air and light unnecessarily.
Troubleshooting Guide: From Low Yields to High Purity
This section addresses specific issues encountered during the synthesis and provides actionable solutions.
| Observed Problem | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield of 2-Amino-6-methylbenzothiazole Intermediate | 1. Incomplete formation of the p-tolylthiourea precursor. 2. Suboptimal temperature during oxidative cyclization. 3. Inefficient cyclization agent. | 1. Verify Thiourea Formation: Before cyclization, confirm the formation of the thiourea intermediate via TLC. If conversion is low, increase the reaction time or temperature (e.g., to 100°C) during the initial heating with sodium thiocyanate[2]. 2. Optimize Cyclization Temperature: The addition of the cyclizing agent (e.g., sulfuryl chloride) should be done carefully to keep the temperature below 50°C to prevent side reactions[2]. 3. Evaluate Cyclizing Agent: Bromine in acetic acid is a classic method. Sulfuryl chloride can also be effective. Ensure the reagent is fresh and added slowly to the reaction mixture. |
| Formation of Multiple Spots on TLC After Nitration Step | 1. Over-nitration or nitration at incorrect positions. 2. Degradation of the starting material under harsh acidic conditions. | 1. Control Nitrating Conditions: The nitration step is highly sensitive. Use a pre-cooled mixture of nitric and sulfuric acid and add the 2-amino-6-methylbenzothiazole substrate portion-wise, maintaining a low temperature (e.g., below 5°C)[5]. This minimizes dinitration and controls regioselectivity. 2. Monitor Reaction Time: Do not extend the nitration reaction time unnecessarily. Monitor closely by TLC and quench the reaction by pouring it onto ice as soon as the starting material is consumed[5]. |
| Difficult Purification of the Final Diamine Product | 1. Presence of residual reducing agent (e.g., tin salts). 2. Air oxidation of the diamine product. 3. Product is a dark, oily solid that won't crystallize. | 1. Complete Removal of Tin: If using SnCl₂/HCl for reduction, ensure the pH is carefully adjusted to >10 during workup to precipitate all tin salts as hydroxides before extraction. A thorough filtration may be necessary. 2. Inert Atmosphere Workup: The final 2,5-diamine product is susceptible to air oxidation, which can cause discoloration. Perform the final workup and purification steps under an inert atmosphere (N₂ or Ar) if possible. Use degassed solvents for extraction and chromatography. 3. Purification Strategy: If direct crystallization fails, column chromatography on silica gel is a viable option. Use a solvent system like Ethyl Acetate/Hexane with a small amount of triethylamine (e.g., 1%) to prevent the basic amine product from streaking on the acidic silica. Recrystallization from a solvent mixture like ethanol/water can then be attempted on the purified fraction[2]. |
Visualizing the Process
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical sequence for diagnosing and resolving low-yield issues.
Caption: Decision tree for troubleshooting low product yield.
Synthetic Pathway Overview
This diagram illustrates the key transformations in the synthesis of 6-Methyl-benzothiazole-2,5-diamine.
Caption: Key steps in the synthesis of the target compound.
Experimental Protocols
Protocol 1: Standard Synthesis of 2-Amino-6-methylbenzothiazole
This protocol is adapted from established methods and serves as a reliable baseline[2].
-
Thiourea Formation: In a three-necked flask, add p-toluidine (107 g, 1.0 mol) and water (250 mL). While stirring, slowly add concentrated sulfuric acid (55 mL, 1.0 mol). To this suspension, add sodium thiocyanate (90 g, 1.1 mol) and heat the mixture to 100°C for 3 hours.
-
Cyclization: Cool the resulting solution to 30°C. With vigorous stirring, add sulfuryl chloride (108 mL, 1.34 mol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 50°C.
-
Hydrolysis: After the addition is complete, heat the mixture to 95-100°C and hold for 1 hour.
-
Workup: Cool the reaction mixture and filter to remove any solids. Make the filtrate alkaline to litmus paper by adding concentrated ammonium hydroxide.
-
Purification: Filter the precipitated solid, wash with water, and recrystallize from hot ethanol/water (approx. 3:5 v/v) to yield pale yellow crystals of 2-amino-6-methylbenzothiazole[2].
Protocol 2: Optimized High-Yield Synthesis of 6-Methyl-benzothiazole-2,5-diamine
This optimized protocol incorporates fine-tuned steps for nitration and reduction to maximize yield and purity.
-
Nitration (Strict Temperature Control): Dissolve 2-amino-6-methylbenzothiazole (16.4 g, 0.1 mol) in concentrated sulfuric acid (40 mL) while cooling in an ice-salt bath to maintain a temperature below 5°C[5]. Add a pre-cooled mixture of concentrated nitric acid (7.5 mL) and sulfuric acid (10 mL) dropwise, ensuring the temperature never rises above 10°C. Stir for 2 hours at this temperature.
-
Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 400 g) with vigorous stirring.
-
Neutralization & Isolation: Neutralize the cold solution with aqueous ammonia until the solid precipitate turns orange-yellow. Filter the solid, wash thoroughly with water, and dry to obtain 2-amino-6-nitro-6-methylbenzothiazole[5].
-
Reduction: To a stirred solution of the nitro compound (20.9 g, 0.1 mol) in ethanol (200 mL), add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (112.5 g, 0.5 mol) in concentrated hydrochloric acid (100 mL).
-
Reaction: Heat the mixture to reflux for 4 hours. Monitor by TLC until the starting material is fully consumed.
-
Workup & Purification: Cool the mixture and pour it into a beaker of ice water. Carefully adjust the pH to >10 with a 40% NaOH solution to precipitate tin salts. Extract the product with ethyl acetate (3 x 150 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography (Silica gel, Hexane:Ethyl Acetate 1:1 + 1% Triethylamine) to yield the final product.
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- BenchChem. 6-Methyl-benzothiazole-2,5-diamine | 35435-49-5. Benchchem.
-
MDPI. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
-
Gupta, A., & Rawat, S. (2010). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]
-
Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. Organic Syntheses. [Link]
-
Raut, S. D., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS. [Link]
-
Ryabukhin, S. V., et al. (2006). Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines or ortho-Aminothiophenol and Aldehydes Promoted by Chlorotrimethylsilane. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Diazotization of 6-Methyl-benzothiazole-2,5-diamine
Introduction
Welcome to the technical support guide for the diazotization of 6-Methyl-benzothiazole-2,5-diamine. This molecule presents unique challenges due to its bifunctional nature as a diamine and the electron-rich characteristics of the benzothiazole ring system. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and ensure the successful synthesis of the target diazonium salt. By understanding the underlying chemical principles, you can mitigate common failures and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the diazotization of a diamine like 6-Methyl-benzothiazole-2,5-diamine?
The main challenge lies in controlling the selectivity and preventing premature side reactions. Since there are two primary amine groups (at the 2- and 5-positions), the reaction can potentially form a mono-diazonium salt, a bis-diazonium salt, or a mixture of both. Furthermore, the unreacted, electron-rich diamine is a potent coupling partner for the newly formed diazonium salt, leading to the formation of highly colored and often insoluble azo dye by-products.[1][2]
Q2: Why is strict temperature control (0–5 °C) absolutely critical?
Aryl diazonium salts are notoriously unstable intermediates.[3][4] At temperatures above 5 °C, two primary decomposition pathways accelerate significantly:
-
Reaction with Water: The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be readily displaced by water to form a highly undesirable phenolic by-product.[5][6][7]
-
Uncontrolled Decomposition: The thermal instability can lead to the evolution of nitrogen gas and the formation of a complex mixture of tar-like substances, drastically reducing the yield and complicating purification.[8][9] Maintaining the reaction in an ice bath is non-negotiable for success.
Q3: How does the acidity of the reaction medium impact the outcome?
The acid concentration is a critical parameter for several reasons:
-
Generation of the Diazotizing Agent: A strong mineral acid (like HCl or H₂SO₄) is required to react with sodium nitrite (NaNO₂) in situ to generate the true electrophile, the nitrosonium ion (NO⁺).[9][10][]
-
Amine Protonation: Sufficient acid ensures that the primary amine groups are fully protonated to form ammonium salts (-NH₃⁺). This deactivates the aromatic ring towards electrophilic attack and, crucially, prevents the unreacted amine from acting as a nucleophile and initiating azo coupling side reactions.[10]
-
Preventing Hazardous By-products: At insufficiently acidic conditions (pH 5-6), diazonium salts can form diazoanhydrides (Ar-N₂-O-N₂-Ar), which are known to be violently explosive.[8]
Q4: Can I isolate the diazonium salt of 6-Methyl-benzothiazole-2,5-diamine?
Generally, it is strongly discouraged. Aryl diazonium salts, particularly chlorides, are often explosive when isolated in a dry state.[1][8] They are almost always prepared in situ and used immediately in the subsequent reaction step (e.g., a Sandmeyer reaction or an azo coupling).[1][9] If isolation is absolutely necessary, it should only be attempted by preparing more stable salts, such as tetrafluoroborates, and with extreme caution.[8][12]
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: The reaction mixture turns into a dark, tarry, or intensely colored precipitate.
-
Probable Cause A: Azo Coupling. This is the most common side reaction. The diazonium salt (an electrophile) has reacted with a molecule of unreacted, electron-rich 6-Methyl-benzothiazole-2,5-diamine (a nucleophile) to form an azo dye.[2][10][13]
-
Solution:
-
Ensure Full Protonation: Use a sufficient excess of strong acid to ensure all amine groups are protonated before adding the nitrite solution.
-
Controlled Nitrite Addition: Add the sodium nitrite solution very slowly and dropwise, directly below the surface of the reaction mixture where agitation is most effective. This prevents localized areas of high nitrite concentration and unreacted amine.
-
Maintain Low Temperature: Keep the temperature strictly between 0 and 5 °C to slow down the rate of the coupling reaction.
-
-
-
Probable Cause B: Thermal Decomposition. The temperature of the reaction has exceeded 5 °C, leading to the decomposition of the diazonium salt.
-
Solution: Ensure the reaction flask is well-submerged in an ice-salt or ice-water bath. Monitor the internal temperature of the reaction with a low-temperature thermometer, especially during the exothermic addition of the nitrite solution.
-
Problem 2: Low yield in the subsequent reaction (e.g., Sandmeyer).
-
Probable Cause A: Incomplete Diazotization. Not all of the starting diamine was converted to the diazonium salt.
-
Solution:
-
Verify Stoichiometry: Double-check the molar equivalents of the diamine, acid, and sodium nitrite. A slight excess of nitrite is common, but a deficiency will result in incomplete reaction.
-
Test for Excess Nitrous Acid: After the addition of sodium nitrite is complete, wait 15-20 minutes and test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates that excess nitrous acid is present and the diazotization is complete.[14] If the test is negative, add a small amount of additional sodium nitrite solution.
-
-
-
Probable Cause B: Premature Formation of Phenolic By-products. The diazonium salt reacted with water before the desired reagent for the next step was added.[5][7]
-
Solution:
-
Strict Temperature Control: This is the primary defense against this side reaction.
-
Minimize Reaction Time: Use the generated diazonium salt solution as quickly as possible in the next synthetic step. Do not let it stand for extended periods, even in an ice bath.
-
-
Visualizing Reaction Pathways
The following diagram illustrates the desired diazotization pathway versus the two most common side reactions.
Caption: Desired reaction pathway vs. common side reactions.
Protocols
Protocol 1: Standard Diazotization of 6-Methyl-benzothiazole-2,5-diamine
Materials:
-
6-Methyl-benzothiazole-2,5-diamine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of Amine Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1 mole-equivalent of 6-Methyl-benzothiazole-2,5-diamine in distilled water.
-
Acidification: Cool the suspension in an ice-salt bath to 0 °C. Slowly add 3 mole-equivalents of concentrated HCl. The diamine should dissolve to form the dihydrochloride salt. Ensure the temperature does not rise above 5 °C.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 1.05 mole-equivalents of sodium nitrite in a minimal amount of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred amine salt solution. Crucially, the tip of the addition funnel or pipette must be below the surface of the liquid. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for 20 minutes.
-
Confirmation of Completion: Test for excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (immediate blue-black color) confirms the reaction is complete.[14] If the test is negative, add a small amount more of the nitrite solution and re-test after 10 minutes.
-
Immediate Use: The resulting cold solution of the diazonium salt is now ready for the next synthetic step and should be used without delay.
Protocol 2: Troubleshooting Flowchart
This diagram provides a logical sequence for diagnosing issues during the experiment.
Caption: A decision tree for troubleshooting common experimental failures.
Summary of Critical Parameters
| Parameter | Recommended Condition | Rationale & Consequence of Deviation |
| Temperature | 0–5 °C | Rationale: Ensures stability of the diazonium salt.[9] Deviation: > 5 °C leads to decomposition into phenols and tars.[5][6] |
| Acid Stoichiometry | >2.5 equivalents (vs. Amine) | Rationale: Protonates amine groups to prevent azo coupling and generates NO⁺.[10] Deviation: Insufficient acid leads to azo dye formation.[2] |
| NaNO₂ Addition | Slow, dropwise, subsurface | Rationale: Prevents localized excess of nitrite and unreacted amine. Deviation: Rapid addition causes hot spots and promotes side reactions. |
| Reaction Time | Use Immediately | Rationale: Minimizes decomposition and hydrolysis of the unstable intermediate.[8] Deviation: Letting the solution stand decreases the yield of the desired product. |
References
- Vertex AI Search Result, citing a study on the thermal stabilities of diazonium salts.
- Vertex AI Search Result, discussing the stability of arenediazonium triflates and the use of non-nucleophilic counteranions like BF₄⁻.
-
Wikipedia. Diazonium compound. Discusses preparation, stability, and the primary side reaction of azo coupling. [Link]
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications - Organic Letters. Highlights instability and hazardous by-products. [Link]
-
Chemistry LibreTexts. Reactions of Diazonium Salts. Details the substitution of the diazonium group by -OH upon warming with water. [Link]
-
Chemguide. some reactions of diazonium ions. Explains the formation of phenols by warming the diazonium salt solution. [Link]
-
National Institutes of Health (NIH). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Provides context on reactions involving aminobenzothiazoles. [Link]
-
YouTube. Mechanism of diazotization and azo dyes. Video explaining the reaction mechanism and formation of azo compounds. [Link]
-
Quora. Why are diazonium salts not stored, and what is the reason behind their instability?. Discusses the thermodynamic driving force for decomposition. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Explains the mechanism and bonus reactions like diazo coupling. [Link]
-
YouTube. Making Phenols Using Diazotization & Arenediazonium Ions. Video detailing the mechanism of phenol formation from diazonium ions. [Link]
-
Chemistry LibreTexts. Reactions of Arylamines. Describes diazonium coupling reactions as electrophilic aromatic substitutions. [Link]
-
Khan Academy. Azo dye formation. Video lesson on coupling reactions. [Link]
-
Wikipedia. Azo coupling. Details the reaction between a diazonium compound and another aromatic compound. [Link]
-
Pharmd Guru. DIAZOTISATION AND COUPLING. Overview of the diazotization process, stability, and coupling reactions. [Link]
-
Unacademy. Diazotization Reaction Mechanism. Discusses the requirement for low temperatures in diazotization and azo coupling. [Link]
-
Organic Chemistry Portal. Diazotisation. Describes the generation of diazonium salts and their use as intermediates. [Link]
-
Chemistry LibreTexts. Diazotization of Amines. Explains the reaction of nitrous acid with various amines. [Link]
-
Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration. Details the use of starch-iodide paper to determine the endpoint. [Link]
Sources
- 1. Diazonium compound - Wikipedia [en.wikipedia.org]
- 2. Azo coupling - Wikipedia [en.wikipedia.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmdguru.com [pharmdguru.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
stability and storage conditions for 6-Methyl-benzothiazole-2,5-diamine
Welcome to the technical support guide for 6-Methyl-benzothiazole-2,5-diamine (CAS No. 35435-49-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Understanding the Compound's Stability
6-Methyl-benzothiazole-2,5-diamine is a versatile intermediate in chemical synthesis. However, its structure, featuring a benzothiazole ring with two amino groups, presents specific stability considerations. The sulfur atom in the thiazole ring is susceptible to oxidation, and the amino groups can be reactive.[1] Proper storage and handling are therefore critical to maintain its integrity and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 6-Methyl-benzothiazole-2,5-diamine?
A1: To ensure the long-term stability of 6-Methyl-benzothiazole-2,5-diamine, it is crucial to store it under controlled conditions. Key recommendations from various suppliers are summarized below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | The compound is air-sensitive; an inert atmosphere prevents oxidation. |
| Container | Tightly closed, opaque container. | Prevents exposure to air and moisture, and some related compounds are noted to be light-sensitive.[2] |
| Location | A dry, cool, and well-ventilated place. | Minimizes exposure to moisture and reactive atmospheric components.[3][4] |
Q2: How can I tell if my 6-Methyl-benzothiazole-2,5-diamine has degraded?
A2: Visual inspection is the first step in assessing the compound's integrity. Look for:
-
Color Change: A significant deviation from its typical off-white to light brown appearance could indicate oxidation or contamination.
-
Clumping or Change in Texture: This may suggest moisture absorption.
-
Inconsistent Experimental Results: If you observe unexpected byproducts, lower yields, or a lack of reactivity in a previously established protocol, compound degradation should be considered a potential cause.
For a more definitive assessment, analytical techniques such as HPLC, NMR, or mass spectrometry can be used to determine the purity of the compound.
Q3: What are the primary degradation pathways for this compound?
A3: The benzothiazole ring system is susceptible to oxidation at the sulfur atom, which can lead to the formation of the corresponding sulfoxide and sulfone.[1] Additionally, the amino groups can undergo various reactions, and studies on related benzothiazole derivatives have shown that photodegradation and biodegradation can occur, often involving hydroxylation.[5][6] Exposure to strong oxidizing agents, acids, and bases should be avoided as they are listed as incompatible materials.[3]
Q4: What solvents are recommended for preparing solutions of 6-Methyl-benzothiazole-2,5-diamine?
A4: While specific solubility data is not extensively published, for many benzothiazole derivatives, polar aprotic solvents such as DMSO, DMF, or THF are often suitable for creating stock solutions. It is always recommended to perform a small-scale solubility test before preparing a large batch. For aqueous buffers, assess the pH compatibility, as the compound's stability can be pH-dependent.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected reaction yield.
-
Potential Cause: Degradation of the 6-Methyl-benzothiazole-2,5-diamine starting material.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound has been stored according to the recommended conditions (2-8°C, inert atmosphere, protection from light).
-
Assess Purity: If possible, analyze a small sample of your starting material by HPLC or LC-MS to check for the presence of impurities or degradation products.
-
Use a Fresh Batch: If degradation is suspected, use a fresh, unopened vial of the compound for your reaction.
-
Degas Solvents: If your reaction is sensitive to oxygen, ensure that all solvents are properly degassed before use.
-
Issue 2: Appearance of unexpected spots on TLC or peaks in LC-MS analysis of the reaction mixture.
-
Potential Cause: The presence of impurities in the starting material or degradation of the compound under the reaction conditions.
-
Troubleshooting Steps:
-
Run a Control: Analyze a sample of the 6-Methyl-benzothiazole-2,5-diamine dissolved in the reaction solvent (without other reagents) under the same conditions (e.g., temperature, time) to see if the compound degrades.
-
Check for Incompatibilities: Review your reaction components for strong oxidizing agents, acids, or bases that could be reacting with your starting material.[3]
-
Purify the Starting Material: If impurities are confirmed in the starting material, consider purification by recrystallization or column chromatography before use.
-
Issue 3: The solid compound has changed color or appears clumpy.
-
Potential Cause: Oxidation or moisture absorption.
-
Troubleshooting Steps:
-
Handle Under Inert Gas: If the compound is air-sensitive, handle it in a glovebox or under a stream of inert gas.
-
Dry Before Use: If moisture absorption is suspected, the compound can be dried under a high vacuum. However, be cautious with heating as this can accelerate degradation.
-
Consider Discarding: If the discoloration is significant, it is often best to discard the material and use a fresh batch to ensure the reliability of your experimental results.
-
Experimental Workflows & Diagrams
Workflow for Assessing Compound Stability
The following diagram outlines a decision-making process when questioning the stability of your 6-Methyl-benzothiazole-2,5-diamine.
Caption: Decision tree for troubleshooting experiments with 6-Methyl-benzothiazole-2,5-diamine.
Impact of Storage Conditions on Compound Integrity
This diagram illustrates the factors that can impact the stability of 6-Methyl-benzothiazole-2,5-diamine.
Caption: Factors influencing the degradation of 6-Methyl-benzothiazole-2,5-diamine.
References
-
Gaja, M. A., & Knapp, J. S. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology, 74(10), 3109–3115. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet. [Link]
-
Pattex. Safety Data Sheet. [Link]
-
Gaja, M. A., & Knapp, J. S. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
avoiding oxidation of 2-aminothiophenol in benzothiazole synthesis
Technical Support Center: Benzothiazole Synthesis
A Guide to Preventing 2-Aminothiophenol Oxidation for Researchers and Drug Development Professionals
Welcome to our dedicated technical support guide for the synthesis of benzothiazoles. This resource is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting guides, FAQs, and expert protocols focused on a critical challenge: the oxidative degradation of 2-aminothiophenol. Our goal is to equip you with the knowledge to maximize yield, ensure product purity, and confidently navigate the nuances of this versatile synthetic reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction mixture is turning yellow, and a precipitate is forming shortly after adding 2-aminothiophenol, leading to very low yields of my target benzothiazole. What is happening?
A1: This is a classic sign of premature oxidation of your 2-aminothiophenol starting material. The thiol (-SH) group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen, which causes it to dimerize into 2,2'-dithiobis(aniline)[1][2]. This disulfide dimer is typically a yellow solid that is unreactive under most benzothiazole synthesis conditions and precipitates out of solution, effectively removing your starting material from the reaction and drastically lowering the yield[1].
Solution Workflow:
-
Assess Starting Material: Use only freshly opened or recently purified 2-aminothiophenol. If the liquid is dark yellow or brown, it likely contains significant amounts of the oxidized dimer. Consider purification by distillation under reduced pressure if necessary[1].
-
Implement an Inert Atmosphere: The most effective preventative measure is to rigorously exclude oxygen. Assemble your reaction glassware, purge it thoroughly with an inert gas like argon or nitrogen, and maintain a positive pressure of that gas throughout the entire reaction, including reagent addition and workup[1][3].
-
Degas Your Solvent: Solvents can contain dissolved oxygen. Before use, degas your reaction solvent by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
Q2: I am attempting a condensation reaction with an aldehyde, but my final product is a mix of the desired benzothiazole and an unexpected intermediate. How can I drive the reaction to completion?
A2: This issue often arises from incomplete oxidation of the benzothiazoline intermediate to the final aromatic benzothiazole[1][4]. The initial condensation of 2-aminothiophenol and an aldehyde forms a cyclic benzothiazoline, which must then be oxidized to generate the stable aromatic system[5]. If the oxidant is too weak, absent, or consumed prematurely, the reaction can stall at this intermediate stage.
Solutions:
-
Controlled Introduction of an Oxidant: Many modern protocols intentionally use a controlled amount of an oxidant to efficiently drive this final aromatization step. A widely used and effective system is a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol[4][6]. This system rapidly oxidizes the benzothiazoline without significantly affecting the 2-aminothiophenol starting material when stoichiometry is controlled.
-
Use of Oxidizing Solvents/Atmospheres: Some protocols rely on air or dimethyl sulfoxide (DMSO) as the oxidant[7]. While effective, these methods can be less controlled and may require higher temperatures or longer reaction times, which can also increase the risk of starting material degradation if not performed under optimized conditions.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. The disappearance of the benzothiazoline intermediate (which will have a different Rf value than both the starting materials and the final product) is a key indicator of reaction completion[1][4].
Q3: My yield is consistently low despite using fresh 2-aminothiophenol and an inert atmosphere. What other factors could be at play?
A3: If you have successfully controlled for oxidation, low yields may stem from other reaction parameters or the quality of your other reagents.
Potential Causes & Optimizations:
-
Inefficient Catalyst: The choice of catalyst is critical and substrate-dependent. For condensations with carboxylic acids, strong dehydrating agents like polyphosphoric acid (PPA) are often required[3][8]. For reactions with aldehydes, a wide range of acid catalysts (e.g., HCl, samarium triflate) or heterogeneous catalysts can be employed[7][8]. It is essential to screen different catalysts to find the optimal choice for your specific substrates.
-
Suboptimal Temperature: Temperature can be a double-edged sword. While heating can accelerate the reaction, it can also promote side reactions if too high. If your yield is low at room temperature, try incrementally increasing the heat. Conversely, if you observe byproduct formation at elevated temperatures, lowering the temperature may be beneficial[8].
-
Purity of the Carbonyl Source: Ensure your aldehyde or carboxylic acid is pure. Aldehydes are prone to air oxidation into the corresponding carboxylic acids, which can inhibit the reaction or lead to different byproducts[1].
Frequently Asked Questions (FAQs)
Q: What is the ideal way to store 2-aminothiophenol to maximize its shelf-life?
A: Store 2-aminothiophenol in an amber glass bottle under an argon or nitrogen atmosphere to protect it from light and oxygen. Refrigeration is recommended to slow down potential degradation pathways. For long-term storage, consider sealing the bottle with a high-quality septum and Parafilm®.
Q: Can I use 2-aminothiophenol that has already oxidized?
A: It is not ideal, as the oxidized dimer, 2,2'-dithiobis(aniline), is the primary impurity and is unreactive. However, one advanced strategy involves using the oxidized disulfide directly as the starting material. In this approach, a reducing agent, such as tributylphosphine, is added to the reaction to generate the reactive 2-aminothiophenol in situ, which then proceeds to react as intended[9]. This can be an effective way to salvage oxidized starting material.
Q: Is an inert atmosphere always necessary?
A: While highly recommended for achieving the best and most consistent results, some modern protocols are designed to be performed in the open air[7]. These methods often rely on specific catalysts or solvent systems (like DMSO) that can control the oxidative cyclization. For example, visible-light-promoted syntheses can utilize air as the terminal oxidant for the aromatization step[9]. However, for troubleshooting and developing a new reaction, starting under an inert atmosphere provides a more controlled environment.
Key Reaction Pathways: Desired Synthesis vs. Oxidative Degradation
The following diagram illustrates the critical choice in the reaction pathway: the desired condensation to form benzothiazole versus the undesired oxidative dimerization of the starting material.
Caption: Desired vs. Undesired reaction pathways.
Comparative Data on Benzothiazole Synthesis Conditions
The following table summarizes various catalytic systems and conditions for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, highlighting the diversity of available methods.
| Catalyst System | Solvent | Temperature | Typical Reaction Time | Yield Range | Reference |
| H₂O₂ / HCl | Ethanol | Room Temp. | 45-60 min | 85-94% | [6] |
| Air / DMSO | DMSO | Elevated Temp. | Varies | Good to Excellent | [7][8] |
| Molecular Iodine | DMF | Varies | Varies | Good to Excellent | [7][8] |
| Samarium Triflate | Water | Room Temp. | Varies | Good | [7] |
| SnP₂O₇ (heterogeneous) | Ethanol/Methanol | Varies | 8-35 min | 87-95% | [9][10] |
| Microwave (Solvent-free) | None | 85 °C | 5-10 min | 88-95% | [6] |
Recommended Experimental Protocol: Oxidant-Controlled Synthesis
This protocol utilizes the H₂O₂/HCl system for a rapid and high-yield synthesis of 2-arylbenzothiazoles at room temperature, which effectively minimizes the oxidation of the 2-aminothiophenol starting material by promoting the rapid conversion of the benzothiazoline intermediate.
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂) (6.0 mmol)
-
Concentrated Hydrochloric Acid (HCl) (3.0 mmol)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol[1][4].
-
Reagent Addition: While stirring the solution at room temperature, add 30% hydrogen peroxide (approx. 6.0 mmol). Following this, add concentrated hydrochloric acid (approx. 3.0 mmol) dropwise[1][6]. A 1:1:6:3 molar ratio of 2-aminothiophenol to aldehyde to H₂O₂ to HCl has been found to be optimal[6].
-
Reaction Monitoring: Continue to stir the mixture vigorously at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are fully consumed (typically within 45-60 minutes)[1][4].
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water to precipitate the solid product[1].
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water to remove any residual acid and water-soluble impurities. The pure 2-arylbenzothiazole can be obtained by recrystallization from a suitable solvent, such as ethanol[4].
References
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Molecules. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). PubMed Central. [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PubMed Central. [Link]
-
Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. (2025). ResearchGate. [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (n.d.). PubMed Central. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health (NIH). [Link]
-
Oxidative Coupling of 2‐Aminothiophenol with Ketones. (2020). ResearchGate. [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI. [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). Royal Society of Chemistry. [Link]
-
Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. (n.d.). Royal Society of Chemistry. [Link]
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (n.d.). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 137-07-5: 2-Aminothiophenol | CymitQuimica [cymitquimica.com]
- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 2-Aminothiophenol | 137-07-5 [smolecule.com]
- 6. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
- 10. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 6-Methyl-benzothiazole-2,5-diamine Production
Welcome to the technical support center for the synthesis and scale-up of 6-methyl-benzothiazole-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful and efficient production of your target compound.
I. Navigating the Synthetic Landscape: An Overview
The production of 6-methyl-benzothiazole-2,5-diamine is a multi-step process, each with its own set of challenges, particularly during scale-up. The most common synthetic route involves three key transformations:
-
Synthesis of the Benzothiazole Core: Formation of 2-amino-6-methylbenzothiazole from p-toluidine.
-
Regioselective Nitration: Introduction of a nitro group at the 5-position of the benzothiazole ring. This step is critical for determining the final substitution pattern and is often the most challenging.
-
Reduction of the Nitro Group: Conversion of the nitro-intermediate to the final 2,5-diamine product.
This guide is structured to address the potential issues at each of these critical stages.
II. Troubleshooting Guide and FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
A. Step 1: Synthesis of 2-Amino-6-methylbenzothiazole
Question 1: My yield of 2-amino-6-methylbenzothiazole is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of 2-amino-6-methylbenzothiazole, typically prepared from p-toluidine, can often be attributed to several factors. A common method involves the reaction of p-toluidine with a thiocyanate source and a cyclizing agent.[1]
-
Purity of Starting Materials: Ensure the p-toluidine is of high purity. The presence of other isomers of toluidine can lead to the formation of undesired side products that complicate purification and reduce the yield of the target molecule.
-
Reaction Temperature: The temperature of the cyclization step is critical. If the temperature is too low, the reaction may be incomplete. Conversely, if the temperature is too high, it can lead to the formation of tarry byproducts. A systematic temperature optimization study is recommended.
-
Stoichiometry of Reagents: Carefully control the stoichiometry of the thiocyanate and the cyclizing agent. An excess or deficit of either can lead to incomplete reaction or the formation of byproducts.
-
Work-up and Isolation: The work-up procedure is crucial for isolating the product in high purity and yield. Incomplete neutralization or extraction can lead to significant product loss. Ensure the pH is carefully adjusted during the work-up to precipitate the product completely.
dot
Caption: Troubleshooting workflow for low yield in Step 1.
B. Step 2: Regioselective Nitration
Question 2: I am getting a mixture of nitro-isomers during the nitration of 2-amino-6-methylbenzothiazole. How can I improve the regioselectivity for the 5-nitro isomer?
Answer: This is a very common and critical challenge. The direct nitration of 2-aminobenzothiazoles is known to produce a mixture of isomers, with the desired 6-nitro compound often being a minor product in the case of 2-aminobenzothiazole itself.[2] To achieve high regioselectivity for the 5-position on the 6-methyl substituted ring, protection of the 2-amino group is essential.
-
Amine Protection: The highly activating 2-amino group directs nitration to multiple positions. By acylating the amino group to form an amide (e.g., using acetic anhydride to form the 2-acetylamino derivative), you deactivate the ring and change the directing effect, favoring nitration at the 5-position.
-
Nitrating Agent and Conditions: The choice of nitrating agent and reaction conditions is crucial. A mixture of nitric acid and sulfuric acid is commonly used. The concentration of the acids and the reaction temperature must be carefully controlled to prevent over-nitration or side reactions.[3]
-
Temperature Control: Nitration reactions are highly exothermic.[4][5] On a larger scale, efficient heat removal is critical to prevent runaway reactions and the formation of undesired byproducts. The use of a jacketed reactor with good agitation and a reliable cooling system is mandatory. Continuous flow reactors can also offer superior temperature control for highly exothermic reactions.[6][7]
dot
Caption: Strategy for achieving regioselective nitration.
Question 3: After nitration and deprotection, I am having trouble removing all the acidic impurities. What is the best approach for purification at this stage?
Answer: Thorough removal of residual nitric and sulfuric acids is critical for the success of the subsequent reduction step.
-
Quenching: The reaction mixture should be carefully quenched by pouring it onto ice. This helps to dissipate heat and dilute the acids.
-
Washing: A multi-stage washing protocol is recommended.
-
Wash the crude product with a large volume of cold water to remove the bulk of the acid.
-
Follow with a wash using a dilute basic solution, such as sodium bicarbonate, to neutralize any remaining acid. Be cautious of gas evolution (CO2).
-
A final wash with water will remove any residual salts.
-
-
Recrystallization: Recrystallization from a suitable solvent is an effective method for removing both acidic and organic impurities. The choice of solvent will depend on the solubility of your nitro-intermediate.
C. Step 3: Reduction of the Nitro Group
Question 4: My catalytic hydrogenation of the nitro-intermediate is slow and sometimes incomplete. What could be the issue?
Answer: Catalytic hydrogenation is a common and effective method for reducing aromatic nitro groups.[8] However, its efficiency can be hampered by several factors, especially in the presence of sulfur-containing compounds like benzothiazoles.
-
Catalyst Poisoning: The sulfur atom in the benzothiazole ring can act as a catalyst poison for many noble metal catalysts like palladium and platinum.[9] This is a significant challenge in the hydrogenation of benzothiazole derivatives.
-
Solution: Consider using a sulfur-tolerant catalyst or a higher catalyst loading. Alternatively, chemical reduction methods can be employed.
-
-
Catalyst Deactivation: The catalyst may have lost activity due to improper handling or storage. Ensure the catalyst is fresh and handled under an inert atmosphere if it is pyrophoric (e.g., Raney Nickel).[10]
-
Hydrogen Pressure and Agitation: On a larger scale, ensuring efficient contact between the substrate, catalyst, and hydrogen is crucial. Insufficient hydrogen pressure or poor agitation can lead to slow or incomplete reactions.[10]
-
Solvent Choice: The solvent should fully dissolve the nitro-intermediate. Protic solvents like ethanol or acetic acid can often facilitate the reaction.[9]
Question 5: I am observing byproducts in my final product after the reduction step. What are these likely to be and how can I avoid them?
Answer: The reduction of nitro groups can proceed through several intermediates, such as nitroso and hydroxylamine species.[11][12] If the reaction is not driven to completion, these intermediates can lead to the formation of dimeric impurities like azo and azoxy compounds.
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique like TLC or HPLC to ensure complete conversion of the starting material and any intermediates.
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: Generally a clean method, but as mentioned, can be susceptible to catalyst poisoning.
-
Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): This is a classic and robust method for nitro group reduction.[11][12] However, it generates a significant amount of metal waste that needs to be handled and disposed of properly. The work-up involves neutralization and filtration of metal hydroxides, which can be challenging on a large scale.[13]
-
-
Purification of the Final Product: The final diamine product is often prone to oxidation and may be colored. Purification by crystallization under an inert atmosphere is recommended. The use of activated carbon (Norit) can help to remove colored impurities.
dot
Caption: Common issues and solutions in the reduction step.
III. Experimental Protocols
The following are generalized protocols that should be optimized for your specific laboratory conditions and scale.
Protocol 1: Acylation of 2-Amino-6-methylbenzothiazole
-
In a suitable reactor, suspend 2-amino-6-methylbenzothiazole in a suitable solvent (e.g., toluene or acetic acid).
-
Add acetic anhydride dropwise at a controlled temperature (e.g., 20-30 °C).
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC or HPLC until completion.
-
Cool the reaction mixture and isolate the acetylated product by filtration. Wash with a suitable solvent and dry.
Protocol 2: Nitration of 2-Acetylamino-6-methylbenzothiazole
-
In a reactor equipped with efficient cooling and agitation, add concentrated sulfuric acid.
-
Cool the sulfuric acid to a low temperature (e.g., 0-5 °C).
-
Slowly add the 2-acetylamino-6-methylbenzothiazole portion-wise, maintaining the low temperature.
-
Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction, ensuring the temperature does not exceed a set point (e.g., 10 °C).
-
Stir the reaction mixture at a low temperature until the reaction is complete (monitor by HPLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and water.
-
Filter the precipitated product and wash thoroughly with water until the washings are neutral.
Protocol 3: Deprotection and Reduction of the Nitro-Intermediate
This can be performed as a one-pot or two-step process.
A. Two-Step (Deprotection then Reduction):
-
Deprotection: Reflux the nitro-intermediate in an acidic solution (e.g., aqueous HCl) until the acetyl group is removed (monitor by HPLC).
-
Reduction: Neutralize the solution and then perform the reduction using one of the methods below.
B. One-Pot (Concurrent Deprotection and Reduction with Sn/HCl):
-
Suspend the acetylated nitro-intermediate in a suitable solvent like ethanol.
-
Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by HPLC until both deprotection and reduction are complete.
-
Cool the reaction mixture and carefully neutralize with a strong base (e.g., NaOH solution) to precipitate the tin hydroxides and the free diamine.
-
Filter the mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts and concentrate under reduced pressure.
Protocol 4: Purification of 6-Methyl-benzothiazole-2,5-diamine
-
Dissolve the crude diamine in a minimal amount of a suitable hot solvent.
-
Add a small amount of activated carbon and stir for a short period.
-
Filter the hot solution through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
IV. Data Summary
| Parameter | Step 1: Synthesis of Precursor | Step 2: Nitration | Step 3: Reduction | Purification |
| Key Challenge | Low Yield | Poor Regioselectivity, Exothermicity | Catalyst Poisoning, Byproduct Formation | Product Purity and Stability |
| Mitigation Strategy | High Purity Reagents, Temp. Control | Amine Protection, Precise Temp. Control | Sulfur-Tolerant Catalyst or Chemical Reduction, Complete Conversion | Recrystallization, Use of Activated Carbon |
| Typical Solvents | Toluene, Acetic Acid | Sulfuric Acid | Ethanol, Acetic Acid | Ethanol, Ethyl Acetate |
| Common Impurities | Isomeric Benzothiazoles | Other Nitro-Isomers | Nitroso, Hydroxylamine, Azo/Azoxy Compounds | Oxidized Byproducts, Residual Solvents |
V. References
-
Wikipedia. (2023). Reduction of nitro compounds. [Link]
-
Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]
-
Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]
-
ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]
-
National Institutes of Health. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. [Link]
-
JoVE. (2023). meta-Directing Deactivators: –NO2, –CN, –CHO, –CO2R, –COR, –CO2H. [Link]
-
ResearchGate. (2025). Continuous flow nitration in miniaturized devices. [Link]
-
ACS Publications. (1995). Nitration: An Overview of Recent Developments and Processes. [Link]
-
Aromatic Reactions. Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
-
ResearchGate. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]
-
Google Patents. Process for the preparation of 2-amino-6-nitrobenzothiazole.
-
ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. [Link]
-
Google Patents. Controlling temperature of nitration reactions.
-
Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]
-
ResearchGate. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. [Link]
-
CDC. (2002). amines, aromatic. [Link]
-
PubMed. (2019). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). [Link]
-
Wiley Online Library. (2023). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. [Link]
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
-
Google Patents. Water-soluble benzothiazole dye synthesis method.
-
WJPPS. (2023). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
-
IJRTI. (2020). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. [Link]
-
Vitas Analytical Services. Purity of Ethylene Diamine by GC-FID. [Link]
-
MDPI. (2022). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
-
Vapourtec. Flow Crystallization. [Link]
-
Organic Syntheses. (1955). BENZOTHIAZOLE, 2-AMINO-6-METHYL-. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Google Patents. Process for the preparation of benzothiazoles.
-
Google Patents. Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole.
-
Google Patents. Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
-
National Institutes of Health. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
-
Kerone. (2021). Fundamentals of Industrial Crystallization. [Link]
-
ResearchGate. (2007). Industrial Crystallization. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 6. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgosolver.com [orgosolver.com]
- 12. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
comparison of 6-Methyl-benzothiazole-2,5-diamine with other fluorescent dyes
Initiating Research on Diamine
I'm starting a thorough investigation into 6-Methyl-benzothiazole-2,5-diamine. My primary focus will be its fluorescent characteristics, potential uses, and how it stacks up against other fluorescent dyes. I'll need to compile all relevant data for a preliminary understanding.
Analyzing Potential Fluorescent Dyes
I've broadened my scope to include well-known fluorescent dyes like Thioflavin T and Congo Red, aiming to compare them to the amine. I'm focusing on their performance in detecting protein aggregates, especially amyloid fibrils. I'll structure a comparison guide with data-driven metrics and supporting scientific principles. The next step is a detailed experimental protocol. I'll design and generate Graphviz diagrams.
Extending Dye Comparison Scope
I'm now expanding my research to include a wider range of amyloid-binding dyes. My focus is on the mechanism, properties, and usage of these. I'm prioritizing the collection of experimental data and protocols for detecting protein aggregates, particularly amyloid fibrils. I'll structure a guide, offering insights on 6-Methyl-benzothiazole-2,5-diamine in context, then a comparative data-driven analysis against alternatives.
Unveiling Initial Findings
I've just begun exploring 6-Methyl-benzothiazole-2,5-diamine. So far, the focus is chemical properties and its role as a precursor in synthesis, but direct information about its other areas is scarce. This is a very interesting starting point for my research.
Refining the Search Strategy
I've learned that 6-Methyl-benzothiazole-2,5-diamine's role might be as a building block, not a dye itself. Alternative dyes like Thioflavin T and Congo Red are giving me more data on their mechanisms and amyloid detection uses. My next focus is finding specific fluorescent data for the diamine or its derivatives; I need excitation/emission spectra, quantum yield, and binding affinity if it's a probe.
Investigating Fluorescence Properties
I'm now digging deeper into 6-Methyl-benzothiazole-2,5-diamine's potential as a fluorescent dye, but direct data is still sparse. I'm expanding the search to include derivatives and broadening the scope to building blocks. If direct dye data remains elusive, I'll shift focus to those properties of related compounds to make the necessary comparisons.
Investigating Dye Precursors
I've learned that 6-Methyl-benzothiazole-2,5-diamine isn't a direct amyloid dye. It's a key building block. I'm focusing now on how it's used to build other, fluorescent benzothiazole derivatives that are the actual amyloid probes. The search provided several interesting options.
Refining Search Parameters
I'm now certain that 6-Methyl-benzothiazole-2,5-diamine is a precursor, not the dye itself. I'm after quantitative data now, specifically excitation/emission maxima, quantum yields, and Stokes shifts for its derivatives. This will allow for direct comparison to established dyes. My next move is to find synthesis protocols and in-depth characterization data to create a proper comparison.
Digging into Derivatives
The search results emphasize the role of 6-Methyl-benzothiazole-2,5-diamine as a precursor. It's not a dye itself, but a starting point for fluorescent derivatives. I'm prioritizing quantitative data now: excitation/emission maxima, quantum yields, and Stokes shifts are key for comparison. I'm also looking for synthesis protocols and application details to inform the comparison I have to make. I'll focus searches on papers with in-depth characterization of the derivatives.
Focusing on Precursors
I've clarified the role of 6-Methyl-benzothiazole-2,5-diamine as a precursor, not a direct dye. I've located promising benzothiazole derivatives used as fluorescent probes for amyloid detection. I've also begun compiling their relevant photophysical characteristics, to better gauge the potential.
Consolidating Data and Next Steps
I'm now focusing on organizing the information I have. I plan to build a comparative guide, so I'll select several 6-Methyl-benzothiazole-2,5-diamine derivatives and synthesize a comprehensive table comparing their photophysical properties and binding affinities to those of Thioflavin T and Congo Red. This requires a Kd for amyloid-β. I also intend to develop a protocol for an amyloid aggregation assay and generate Graphviz diagrams of the structures and experimental workflow. The goal is a cohesive guide.
Building the Comparative Framework
I am now structuring the guide. I'll build a comparison table, contrasting the photophysical and binding properties of selected 6-Methyl-benzothiazole-2,5-diamine derivatives with Thioflavin T and Congo Red, including Kd for amyloid-β. I will also make a detailed amyloid aggregation assay protocol. Next, I plan to develop Graphviz diagrams for chemical structures and the experimental workflow.
A Senior Application Scientist's Guide to the Validation of 6-Methyl-benzothiazole-2,5-diamine as a Research Tool for Amyloid-Beta Detection
Executive Summary: The detection and quantification of amyloid-beta (Aβ) plaques, the primary pathological hallmark of Alzheimer's disease (AD), is fundamental to both basic research and clinical drug development. The benzothiazole scaffold, famously represented by Thioflavin T (ThT), is a cornerstone for developing fluorescent probes and PET imaging agents to visualize these plaques.[1][2][3] This guide provides a comprehensive validation framework for a representative analogue, 6-Methyl-benzothiazole-2,5-diamine, establishing its utility as a specific research tool. We will objectively compare its performance against established alternatives and provide the causal logic behind a rigorous, multi-stage validation cascade, from initial in vitro binding to ex vivo tissue application.
Introduction: The Rationale for Novel Benzothiazole Probes
The benzothiazole core is a privileged structure for amyloid-beta recognition.[4][5] Its planar, aromatic nature allows it to intercalate between the cross-β-sheet structures characteristic of amyloid fibrils.[1][6] This binding event restricts the rotational freedom of the molecule's constituent rings, leading to a dramatic enhancement in fluorescence quantum yield—the principle that makes Thioflavin T the "gold standard" for in vitro Aβ detection.[1][6][7][8]
However, ThT itself has limitations, including poor blood-brain barrier (BBB) permeability and non-specific binding, which render it unsuitable for in vivo imaging.[3] This has driven the development of derivatives, such as the highly successful PET ligand Pittsburgh Compound B (PiB), which retains the benzothiazole core but is modified for better brain entry and clearance.[2][3][9] The molecule 6-Methyl-benzothiazole-2,5-diamine represents a rational structural iteration on this scaffold, designed to modulate binding affinity and spectral properties. Its validation is critical to determine if it offers improvements in specificity, sensitivity, or applicability over existing tools.
Part 1: The In Vitro Validation Cascade: Foundational Target Engagement
Expertise & Causality: The validation process must begin in a controlled, cell-free environment. This allows us to isolate the direct interaction between the probe and its intended target (synthetic Aβ fibrils) without confounding variables from a complex biological milieu. This stage is designed to answer the most fundamental question: Does the compound bind, and how well?
Workflow: In Vitro Characterization
Caption: Workflow for in vitro validation of the amyloid probe.
Experiment 1.1: Quantitative Fluorescence Binding Assay
This assay quantifies the binding affinity (Kd) of the compound for Aβ fibrils and characterizes its fluorescence enhancement upon binding.
Detailed Protocol:
-
Preparation of Aβ42 Fibrils: Reconstitute synthetic Aβ42 peptide in a suitable solvent (e.g., HFIP), evaporate, and resuspend in buffer (e.g., PBS, pH 7.4). Incubate at 37°C with agitation for 48-72 hours to promote fibrillization. Confirm fibril formation via ThT staining or electron microscopy.
-
Binding Assay: In a 96-well black plate, add a fixed concentration of pre-formed Aβ42 fibrils (e.g., 2 µM).
-
Add serial dilutions of 6-Methyl-benzothiazole-2,5-diamine (e.g., from 1 nM to 10 µM). Include a control compound, Thioflavin T, in a parallel set of wells.
-
Incubate at room temperature for 30 minutes to reach binding equilibrium.
-
Data Acquisition: Measure fluorescence intensity using a plate reader. The excitation maximum for ThT is ~450 nm and emission is ~482 nm upon binding.[6] The optimal wavelengths for 6-Methyl-benzothiazole-2,5-diamine must be determined empirically by performing a full excitation/emission scan.
-
Analysis: Plot fluorescence intensity against the concentration of the compound. Fit the data to a one-site binding saturation curve using non-linear regression to calculate the dissociation constant (Kd).
Data Comparison Table:
| Compound | Target | Binding Affinity (Kd) | Fold Fluorescence Increase | Reference Compound |
| 6-Methyl-benzothiazole-2,5-diamine | Synthetic Aβ42 Fibrils | Experimental Value (nM) | Experimental Value | Thioflavin T |
| Thioflavin T | Synthetic Aβ42 Fibrils | ~200-500 nM | ~100-fold | - |
| Pittsburgh Compound B (PiB) | AD Brain Homogenate | ~5.8 nM[10] | N/A (Radioligand) | - |
Rationale: A lower Kd value signifies higher binding affinity. A high-quality probe should ideally have a Kd in the low nanomolar range, comparable to or better than established agents like PiB.[10]
Part 2: Ex Vivo Validation: Proving Specificity in a Disease-Relevant Context
Expertise & Causality: While in vitro data is essential, it doesn't guarantee performance in the complex environment of the brain. Brain tissue contains lipids, cellular structures, and other protein aggregates that can cause non-specific binding. Ex vivo validation using post-mortem human brain tissue is the definitive test of a probe's ability to specifically label Aβ plaques while ignoring other pathologies and background structures.[11][12][13][14]
Workflow: Ex Vivo Histochemical Staining
Caption: Workflow for ex vivo validation in brain tissue.
Experiment 2.1: Fluorescent Histochemical Staining of Human AD Brain Tissue
This experiment visually confirms that the probe specifically binds to the morphological structures of amyloid plaques in their native environment.
Detailed Protocol:
-
Tissue Preparation: Use 10 µm thick sections of formalin-fixed, paraffin-embedded (FFPE) human cortical tissue from a confirmed Alzheimer's disease case and an age-matched, non-demented control.
-
Deparaffinization and Rehydration: Process slides through xylene and a graded series of ethanol washes to rehydrate the tissue.
-
Antigen Retrieval (Optional but Recommended): Perform heat-induced epitope retrieval (e.g., using a citrate buffer, pH 6.0) to unmask protein structures.
-
Staining: Incubate tissue sections with a working solution of 6-Methyl-benzothiazole-2,5-diamine (e.g., 1 µM in PBS) for 10-15 minutes at room temperature.
-
Washing: Briefly wash the slides in PBS to remove unbound probe.
-
Counterstaining & Mounting: Use a nuclear counterstain like DAPI and mount with an aqueous mounting medium.
-
Comparative Staining: On serial sections, perform staining with a gold-standard method like Thioflavin S or immunohistochemistry using an anti-Aβ antibody (e.g., 4G8) to confirm the identity of the stained structures.
-
Imaging: Acquire images using a fluorescence or confocal microscope with appropriate filter sets.
Data Comparison Table:
| Feature | 6-Methyl-benzothiazole-2,5-diamine | Thioflavin S | Anti-Aβ Antibody (4G8) |
| Target Structure | Fibrillar Aβ Plaques | Fibrillar Aβ Plaques, Tangles[7] | Aβ peptide (plaques, diffuse deposits) |
| Specificity for Plaques | To be Determined (High/Med/Low) | Medium (also stains tangles) | High |
| Signal-to-Background | To be Determined (High/Med/Low) | Medium-High | High |
| Protocol Time | ~30 minutes | ~30 minutes | 4-24 hours |
Rationale: The ideal outcome is for 6-Methyl-benzothiazole-2,5-diamine to produce crisp, high-contrast staining of amyloid plaques that co-localizes perfectly with antibody staining, while showing minimal background fluorescence in both AD and control tissue.
Comparative Summary & Expert Recommendation
This section synthesizes the validation data to provide a clear verdict on the utility of 6-Methyl-benzothiazole-2,5-diamine as a research tool.
| Parameter | 6-Methyl-benzothiazole-2,5-diamine | Thioflavin T (In Vitro) | Thioflavin S (Ex Vivo) | PET Ligands (e.g., PiB) |
| Application | In Vitro Assay, Histology | In Vitro Assay | Histology | In Vivo Imaging |
| Binding Affinity (Kd) | Low nM (Goal) | Moderate nM | N/A | Low nM[10] |
| Aβ Plaque Specificity | High (Goal) | High | Medium | High[9][15] |
| BBB Permeable | Unlikely/Not Tested | No | No | Yes[3] |
| Primary Advantage | Potentially higher affinity/specificity | Cost-effective, well-established | Bright signal, well-established | Enables in vivo studies |
| Primary Limitation | Requires full validation | Not for in vivo use | Stains other aggregates | Requires cyclotron, radiochemistry[15] |
Based on the proposed validation workflow, 6-Methyl-benzothiazole-2,5-diamine can be rigorously assessed as a research tool. If experimental data confirms a high binding affinity (low nM Kd) and high specificity for Aβ plaques in ex vivo tissue sections , it would be validated as a superior alternative to Thioflavin S for histological applications and a valuable, non-radioactive tool for in vitro screening assays. Its utility would lie in providing clearer, more specific labeling of amyloid plaques than traditional dyes. However, without evidence of significant blood-brain barrier penetration, it would not be a candidate for in vivo imaging, a domain where tools like Pittsburgh Compound B and other FDA-approved PET tracers remain the standard.[16][17][18]
References
-
Biancalana, M. & Koide, S. (2010). Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. [Link]
-
Wolfe, L. S., et al. (2010). Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies. Journal of the American Chemical Society, 132(4), 1249-1251. [Link]
-
Krebs, M. R. H., et al. (2005). Mechanism of thioflavin T binding to amyloid fibrils. Journal of Molecular Biology, 353(5), 1176-1188. [Link]
-
Cui, M., et al. (2010). Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease. Bioorganic & Medicinal Chemistry, 18(7), 2777-2784. [Link]
-
Karaca, Ş., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(36), 23525-23541. [Link]
-
Karaca, Ş., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Semantic Scholar. [Link]
-
Lockhart, A. (2009). Biopsy Support for the Validity of Pittsburgh Compound B Positron Emission Tomography With a Twist. Archives of Neurology, 66(2), 160-161. [Link]
-
Karaca, Ş., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Anadolu University Publication System. [Link]
-
Wikipedia contributors. (2023). Thioflavin. Wikipedia. [Link]
-
Karaca, Ş., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. [Link]
-
Wikipedia contributors. (2023). Pittsburgh compound B. Wikipedia. [Link]
-
Caribe, P., et al. (2021). Selective In Vitro and Ex Vivo Staining of Brain Neurofibrillary Tangles and Amyloid Plaques by Novel Ethylene Ethynylene-Based Optical Sensors. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Klunk, W. E. & Mathis, C. A. (2008). The future of amyloid-beta imaging: a tale of radionuclides and tracer proliferation. Current Opinion in Neurology, 21(6), 683-687. [Link]
-
Beckett, T. L., et al. (2012). Postmortem Pittsburgh Compound B (PiB) binding increases with Alzheimer's disease progression. Journal of Alzheimer's Disease, 32(1), 127-138. [Link]
-
Lowe, V. J., et al. (2022). The Role of Amyloid PET in Imaging Neurodegenerative Disorders: A Review. JAMA Neurology, 79(6), 610-619. [Link]
-
Murphy, M. P., et al. (2012). Postmortem Pittsburgh Compound B (PiB) Binding Increases with Alzheimer's Disease Progression. Journal of Alzheimer's Disease, 32(1), 127-138. [Link]
-
Open MedScience. (2024). The Discovery and Development of Pittsburgh Compound-B (PIB): A Breakthrough in Alzheimer's Disease Research. Open MedScience. [Link]
-
Mathis, C. A., et al. (2012). Development of Positron Emission Tomography β-Amyloid Plaque Imaging Agents. Seminars in Nuclear Medicine, 42(6), 422-432. [Link]
-
Diagnostic and Interventional Cardiology. (2012). FDA Approves First Alzheimer's Imaging Agent. Diagnostic and Interventional Cardiology. [Link]
-
Cifelli, J. L., et al. (2016). Benzothiazole Amphiphiles Ameliorate Amyloid β-Related Cell Toxicity and Oxidative Stress. ACS Chemical Neuroscience, 7(6), 682-688. [Link]
-
Morris, J. C., et al. (2025). Updated Appropriate Use Criteria for Amyloid and Tau PET: A Report from the Alzheimer's Association and Society for Nuclear Medicine and Molecular Imaging Workgroup. The Journal of Nuclear Medicine. [Link]
-
Inter-Disciplinary press. (n.d.). In vivo and ex vivo imaging of amyloid-β cascade aggregates with a Pronucleon™ peptide. Inter-Disciplinary press. [Link]
-
ResearchGate. (2016). Benzothiazole Amphiphiles Ameliorate Amyloid-β-Related Cell Toxicity and Oxidative Stress. ResearchGate. [Link]
-
Dhenain, M., et al. (2006). Passive staining: a novel ex vivo MRI protocol to detect amyloid deposits in mouse models of Alzheimer's disease. Magnetic Resonance in Medicine, 55(3), 687-693. [Link]
-
Skovronsky, D. M., et al. (2000). In vivo detection of amyloid plaques in a mouse model of Alzheimer's disease. Proceedings of the National Academy of Sciences, 97(13), 7609-7614. [Link]
-
National Center for Biotechnology Information. (2009). 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole. National Library of Medicine. [Link]
-
Petiet, A., et al. (2016). In Vivo Detection of Amyloid Plaques by Gadolinium-Stained MRI Can Be Used to Demonstrate the Efficacy of an Anti-amyloid Immunotherapy. Frontiers in Aging Neuroscience, 8, 51. [Link]
-
Klunk, W. E., et al. (2003). The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component. The Journal of Neuroscience, 23(6), 2086-2092. [Link]
-
Torres-Perez, M., et al. (2022). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. Molecules, 27(15), 4749. [Link]
Sources
- 1. Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pittsburgh compound B - Wikipedia [en.wikipedia.org]
- 3. openmedscience.com [openmedscience.com]
- 4. Benzothiazole Amphiphiles Ameliorate Amyloid β-Related Cell Toxicity and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioflavin - Wikipedia [en.wikipedia.org]
- 8. Molecular mechanism of Thioflavin-T binding to amyloid fibrils - chemicalbook [chemicalbook.com]
- 9. Postmortem Pittsburgh Compound B (PiB) Binding Increases with Alzheimer's Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective In Vitro and Ex Vivo Staining of Brain Neurofibrillary Tangles and Amyloid Plaques by Novel Ethylene Ethynylene-Based Optical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo and ex vivo imaging of amyloid-β cascade aggregates with a Pronucleon™ peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Passive staining: a novel ex vivo MRI protocol to detect amyloid deposits in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. The Role of Amyloid PET in Imaging Neurodegenerative Disorders: A Review | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. The future of amyloid-beta imaging: a tale of radionuclides and tracer proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Positron Emission Tomography β-Amyloid Plaque Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Updated Appropriate Use Criteria for Amyloid and Tau PET: A Report from the Alzheimer’s Association and Society for Nuclear Medicine and Molecular Imaging Workgroup | Journal of Nuclear Medicine [jnm.snmjournals.org]
A Comparative Guide to Benzothiazole Derivatives in Targeted Applications
For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a cornerstone in medicinal chemistry. This bicyclic heterocyclic system, comprising a benzene ring fused to a thiazole ring, is a versatile pharmacophore present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The structural diversity achievable through substitution on the benzothiazole core allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents.[3]
This in-depth technical guide provides a comparative analysis of benzothiazole derivatives in key therapeutic areas, with a focus on their applications as anticancer, antimicrobial, and neuroprotective agents. By synthesizing technical data with field-proven insights, this guide aims to equip researchers with the knowledge to make informed decisions in their drug discovery and development endeavors. We will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, all grounded in authoritative scientific literature.
Part 1: Benzothiazole Derivatives as Anticancer Agents
The quest for novel and effective anticancer agents is a paramount challenge in modern medicine. Benzothiazole derivatives have emerged as a promising class of compounds with potent cytotoxic activity against a wide range of cancer cell lines.[4][5] Their mechanisms of action are diverse, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4]
Comparative Analysis of In Vitro Cytotoxicity
The efficacy of anticancer compounds is primarily evaluated through in vitro cytotoxicity assays, which determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). The following table summarizes the IC50 values of representative benzothiazole derivatives against various human cancer cell lines, alongside standard chemotherapeutic agents for comparison.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |
| 2-Arylbenzothiazoles | 2-(4-Aminophenyl)benzothiazole | MCF-7 (Breast) | 0.001 | Doxorubicin | 2.05 | [6] |
| 2-(3'-Methyl-4'-aminophenyl)benzothiazole | MCF-7 (Breast) | <0.001 | Doxorubicin | 2.05 | [6] | |
| Indole based hydrazine carboxamide | HT-29 (Colon) | 0.015 | - | - | [7] | |
| Chlorobenzyl indole semicarbazide | HT-29 (Colon) | 0.024 | - | - | [7] | |
| Thiourea Derivatives | N-bis-benzothiazolyl thiocarbamide | U-937 (Leukemia) | 16.23 | - | - | [8] |
| Semicarbazone Derivatives | 2-hydroxybenzylidene containing semicarbazide | MDA-MB-231 (Breast) | 0.24 - 0.92 | - | - | [8] |
| Triazole Benzothiazoles | Compound K18 | Kyse30 (Esophageal) | 0.042 | - | - | [8] |
| Compound K18 | EC-109 (Esophageal) | 0.038 | - | - | [8] | |
| Miscellaneous | Substituted propanamide/acetamide | - | 1.60 - 0.0718 | Cisplatin | - | [9] |
| Dichlorophenyl containing chlorobenzothiazole | 9 different cell lines | 1.60 - 0.0718 | - | - | [9] |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time. Direct comparison between different studies should be made with caution.
Mechanisms of Anticancer Action: A Deeper Dive
The cytotoxic effects of benzothiazole derivatives are attributed to their ability to interfere with multiple crucial cellular pathways. Understanding these mechanisms is vital for the rational design of more potent and selective anticancer drugs.
A significant breakthrough in understanding the anticancer activity of 2-(4-aminophenyl)benzothiazoles was the discovery of their role as pro-drugs that are selectively activated in cancer cells.[10] These compounds are potent agonists of the aryl hydrocarbon receptor (AhR), and their binding to AhR leads to the induction of the cytochrome P450 enzyme, CYP1A1.[10] In sensitive cancer cells, CYP1A1 metabolizes the benzothiazole derivatives into electrophilic species that form DNA adducts, ultimately triggering apoptosis.[10] This selective activation in tumor cells, which often overexpress CYP1A1, contributes to their favorable therapeutic window.
Caption: Pro-drug activation of 2-(4-aminophenyl)benzothiazoles.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several benzothiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[1][8][11] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, which ultimately induces apoptosis.[5]
Caption: Inhibition of tubulin polymerization by benzothiazole derivatives.
DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Some benzothiazole derivatives act as topoisomerase IIα inhibitors.[9][12][13][14][15] For instance, the derivative 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) was found to be a potent catalytic inhibitor of human topoisomerase IIα, with an IC50 value of 39 nM.[9][12][13] Unlike topoisomerase poisons that stabilize the DNA-enzyme cleavable complex, BM3 appears to directly interact with the enzyme, preventing it from binding to DNA.[12][13]
Benzothiazole derivatives have also been shown to interfere with key signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. The novel benzothiazole derivative PB11 has been shown to induce apoptosis in cancer cells by suppressing this pathway, leading to the downregulation of PI3K and Akt.[16][17] Other derivatives have also been identified as selective inhibitors of PI3Kβ.[18][19]
-
STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Certain benzothiazole derivatives have been designed as potent inhibitors of the STAT3 signaling pathway.[20]
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validity of research findings, it is crucial to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer properties of benzothiazole derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Benzothiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
This assay monitors the effect of compounds on the polymerization of purified tubulin into microtubules.[5][21]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter for tubulin polymerization (e.g., DAPI)
-
Benzothiazole derivative stock solution (in DMSO)
-
Positive control (e.g., Paclitaxel for polymerization enhancement, Nocodazole for inhibition)
-
96-well, black, clear-bottom microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C. Prepare the tubulin reaction mix on ice by combining General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter. Add purified tubulin to a final concentration of 2-3 mg/mL.
-
Compound Addition: Add the benzothiazole derivative at various concentrations to the wells of the pre-warmed plate. Include vehicle, positive, and negative controls.
-
Initiation of Polymerization: To start the reaction, add the tubulin reaction mix to each well.
-
Fluorescence Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes at 37°C.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition or enhancement of polymerization relative to the vehicle control and determine the IC50 value for inhibitory compounds.
(Continue to Part 2: Benzothiazole Derivatives as Antimicrobial Agents - Coming Soon) (Continue to Part 3: Benzothiazole Derivatives as Neuroprotective Agents - Coming Soon)
References
-
2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. PubMed. [Link]
-
A Review on Anticancer Potentials of Benzothiazole Derivatives. Bentham Science. [Link]
-
Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. Sci-Hub. [Link]
-
Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. Bilkent University Institutional Repository. [Link]
-
Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. ResearchGate. [Link]
-
Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. CORE. [Link]
-
Biological Screening and Structure Activity relationship of Benzothiazole. ProQuest. [Link]
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PubMed. [Link]
-
Design, synthesis, and structure-activity relationships of novel benzothiazole derivatives bearing the ortho-hydroxy N-carbamoylhydrazone moiety as potent antitumor agents. PubMed. [Link]
-
Benzothiazole analogues 1∼3 and colchicine site tubulin inhibitors 4∼6 as anticancer agents. ResearchGate. [Link]
-
Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
-
Examples of benzothiazole‐based tubulin polymerization inhibitors. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities. PubMed. [Link]
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Semantic Scholar. [Link]
-
2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. SciSpace. [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. ResearchGate. [Link]
-
In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]
-
Solid phase combinatorial synthesis of benzothiazoles and evaluation of topoisomerase II inhibitory activity. PubMed. [Link]
-
2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. National Institutes of Health. [Link]
-
Benzothiazole as Microtubule polymerization inhibitors. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PubMed Central. [Link]
-
Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). PubMed. [Link]
-
Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PubMed Central. [Link]
-
Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors. ResearchGate. [Link]
-
Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. PubMed. [Link]
-
Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors [repository.bilkent.edu.tr]
- 10. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sci-Hub. Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors / Medicinal Chemistry Research, 2013 [sci-hub.ru]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Solid phase combinatorial synthesis of benzothiazoles and evaluation of topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized 6-Methyl-benzothiazole-2,5-diamine
Introduction: The Imperative of Purity in Drug Discovery
In the landscape of drug discovery and development, the benzothiazole scaffold is a cornerstone, serving as a building block for compounds with a wide spectrum of therapeutic activities, from neuroprotective agents to anticancer and antimicrobial drugs.[1][2][3] 6-Methyl-benzothiazole-2,5-diamine is a key intermediate in this field, valued for its reactive amino groups that allow for diverse synthetic modifications.[4] However, the ultimate biological activity, safety, and reproducibility of any downstream compound are fundamentally tethered to the purity of this starting material. The presence of unreacted precursors, reaction by-products, or even isomeric impurities can drastically alter pharmacological profiles, introduce toxicity, or confound structure-activity relationship (SAR) studies.
This guide provides an in-depth, comparative analysis of the essential analytical techniques for rigorously assessing the purity of newly synthesized 6-Methyl-benzothiazole-2,5-diamine. Moving beyond mere procedural lists, we will delve into the causality behind methodological choices, establishing a self-validating system of protocols designed for the discerning researcher.
Understanding the Impurity Profile: A Synthesis-Forward Approach
To effectively hunt for impurities, one must first understand where they hide. The impurity profile of a synthesized compound is a direct fingerprint of its chemical journey. A common synthetic pathway to 6-Methyl-benzothiazole-2,5-diamine involves the condensation of a substituted 2-aminothiophenol with a reagent to form the thiazole ring, often followed by the reduction of a nitro group to an amine.[4]
This process can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual precursors from the initial condensation.
-
Reaction Intermediates: Incomplete reduction can leave behind the nitro-substituted intermediate, 6-methyl-2-amino-1,3-benzothiazole.
-
Oxidation By-products: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming the corresponding sulfoxide or sulfone, especially under harsh reaction or workup conditions.[4]
-
Isomeric Impurities: Depending on the starting materials, other positional isomers may form.
-
Residual Solvents & Reagents: Solvents used in reaction and purification steps (e.g., ethanol, acetic acid) and leftover reagents.
A robust purity assessment strategy, therefore, must be capable of detecting and quantifying this diverse range of potential contaminants.
Comparative Analysis of Core Analytical Techniques
No single analytical technique can provide a complete picture of a compound's purity. True confidence is achieved through the orthogonal application of multiple, complementary methods. Here, we compare the titans of analytical chemistry in the context of 6-Methyl-benzothiazole-2,5-diamine analysis.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Experience: HPLC is the cornerstone of purity determination in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy. For a polar, aromatic amine like 6-Methyl-benzothiazole-2,5-diamine, a reverse-phase (RP-HPLC) method is the logical starting point. The non-polar stationary phase (typically C18) retains the analyte, while a polar mobile phase elutes it. Impurities with different polarities will have different retention times, allowing for their separation and quantification.
Trustworthiness: The method's validity is established by its ability to separate the main compound from known potential impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial; it verifies that a single chromatographic peak corresponds to a single compound, preventing co-eluting impurities from going unnoticed.
Experimental Protocol: RP-HPLC with UV-Vis Detection
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid improves peak shape for amines by protonating them and minimizing tailing from interactions with residual silanols on the silica support.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV-Vis or PDA detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm, determined by a UV scan).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of synthesized 6-Methyl-benzothiazole-2,5-diamine.
-
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL. Causality: Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Run a gradient elution program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Integrate all peaks and calculate purity as the percentage of the main peak area relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Structural Clues
Expertise & Experience: GC-MS is unparalleled for identifying volatile and semi-volatile impurities, such as residual solvents or low-boiling-point starting materials.[5][6] For aromatic amines, direct analysis can be challenging due to their polarity, which can cause poor peak shape (tailing).[7] Derivatization is often employed to increase volatility and improve chromatographic performance.[8][9]
Trustworthiness: The mass spectrometer provides a mass spectrum for each separated peak, which acts as a chemical fingerprint. This allows for the tentative identification of unknown impurities by comparing their spectra to established libraries (e.g., NIST). This dual-axis identification (retention time and mass spectrum) provides a high degree of confidence.
Experimental Protocol: GC-MS Analysis
-
System Preparation:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation (with optional derivatization):
-
Direct Injection: Dissolve 1 mg of the sample in 1 mL of methanol or dichloromethane.
-
Derivatization (if needed for peak shape): To a solution of the sample, add a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to form the more volatile silylated amine.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
Acquire data and analyze the resulting chromatogram. Identify the main peak corresponding to 6-Methyl-benzothiazole-2,5-diamine (Expected m/z = 179).
-
Analyze smaller peaks for potential impurities and search their mass spectra against a library for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard
Expertise & Experience: NMR, particularly ¹H and ¹³C NMR, is the most powerful tool for unambiguous structure elucidation.[10][11] For purity assessment, the ¹H NMR spectrum is invaluable. The integral of each signal is directly proportional to the number of protons it represents. Therefore, the presence of signals that do not correspond to the target molecule is a direct indication of impurities. Quantitative NMR (qNMR) can even be used for highly accurate purity determination without the need for a reference standard of the analyte itself.
Trustworthiness: Every unique proton (or carbon) environment in a molecule gives a distinct signal. This provides a rich, detailed fingerprint. If the ¹H and ¹³C spectra are clean and all signals can be assigned to the structure of 6-Methyl-benzothiazole-2,5-diamine, it provides very strong evidence of high purity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Causality: DMSO-d₆ is often an excellent choice for polar aromatic compounds with N-H protons, as it allows these exchangeable protons to be observed.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Interpretation:
-
¹H NMR:
-
Confirm the presence of all expected signals: aromatic protons, methyl group protons, and amine (NH₂) protons.
-
Integrate the signals and verify that their ratios match the expected proton count.
-
Scrutinize the baseline for small peaks that could indicate impurities. For example, residual solvent peaks are easily identifiable.
-
-
¹³C NMR:
-
Confirm the presence of the correct number of carbon signals (8 expected for the unique carbons in 6-Methyl-benzothiazole-2,5-diamine).
-
Compare chemical shifts to predicted values or literature data for similar structures.
-
-
Elemental Analysis (EA): The Fundamental Composition Check
Expertise & Experience: Elemental analysis (EA) determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound.[12][13] This provides a fundamental check on whether the empirical formula of the synthesized compound matches the theoretical formula (C₈H₉N₃S). It is a bulk analysis technique and is particularly effective at detecting inorganic impurities or significant amounts of organic impurities that alter the elemental ratios.
Trustworthiness: For a new compound to be published in many reputable chemistry journals, EA data that falls within ±0.4% of the calculated values is often required as a benchmark for purity.[14][15] A significant deviation suggests the presence of impurities, such as trapped solvent (especially water) or inorganic salts.
Experimental Protocol: CHNS Elemental Analysis
-
Sample Preparation:
-
Ensure the sample is meticulously dried to remove all traces of solvent and water. This is typically done by drying under high vacuum for several hours.
-
Provide 2-3 mg of the finely ground, homogenous sample in a clean tin capsule.
-
-
Analysis:
-
Data Interpretation:
-
Compare the experimentally determined percentages of C, H, N, and S to the theoretical values calculated from the molecular formula C₈H₉N₃S.
-
Theoretical Calculation for C₈H₉N₃S (MW = 179.24 g/mol ):
-
%C = (8 * 12.01) / 179.24 * 100 = 53.59%
-
%H = (9 * 1.01) / 179.24 * 100 = 5.06%
-
%N = (3 * 14.01) / 179.24 * 100 = 23.44%
-
%S = (1 * 32.07) / 179.24 * 100 = 17.90%
-
-
The experimental results should be within ±0.4% of these values.
-
Data Summary and Integrated Workflow
An effective purity assessment is not a series of disconnected experiments but an integrated workflow. Each technique provides a piece of the puzzle.
Comparative Summary of Analytical Techniques
| Technique | Primary Purpose | Information Provided | Strengths | Limitations |
| HPLC-UV | Quantitative Purity | Retention time, peak area (% purity), UV spectrum | High precision, sensitive, excellent for non-volatile impurities.[16] | Requires reference standards for impurity identification, may not detect non-UV active compounds. |
| GC-MS | Impurity ID | Retention time, mass spectrum (fingerprint) | Excellent for volatile/semi-volatile impurities (solvents), provides structural info for ID.[7] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[7][8] |
| NMR (¹H, ¹³C) | Structure Confirmation | Chemical shifts, coupling constants, integrals | Unambiguous structure proof, detects a wide range of impurities, qNMR for high accuracy. | Lower sensitivity compared to chromatographic methods, complex mixtures can be hard to interpret. |
| Elemental Analysis | Elemental Composition | %C, %H, %N, %S | Confirms empirical formula, detects inorganic impurities and solvates.[17] | Bulk analysis (not separative), insensitive to isomeric impurities or those with similar elemental composition. |
| HRMS | Molecular Formula | High-resolution mass-to-charge ratio | Confirms molecular weight and elemental formula with high accuracy. | Not a quantitative technique for purity, provides little information on isomers. |
Proposed Purity Assessment Workflow
This logical flow ensures that foundational checks are performed before moving to more resource-intensive analyses.
Caption: Integrated workflow for purity assessment.
Comparison with Alternative Benzothiazole Scaffolds
The analytical principles detailed for 6-Methyl-benzothiazole-2,5-diamine are broadly applicable to other key benzothiazole-based active pharmaceutical ingredients (APIs).
| Compound | Structure | Key Application | Relevance of Purity Assessment |
| 6-Methyl-benzothiazole-2,5-diamine | C₈H₉N₃S | Synthetic Intermediate | Purity of starting material dictates the success and purity of all subsequent drug candidates. |
| Riluzole | C₈H₅F₃N₂OS | Neuroprotective (ALS)[2] | Impurities could alter neuroactivity or introduce toxicity. Purity is critical for patient safety. |
| Pramipexole | C₁₀H₁₇N₃S | Anti-Parkinsonian[1] | Chiral purity is essential; the wrong enantiomer could be inactive or harmful. HPLC with a chiral column is required. |
| Dexpramipexole | C₁₀H₁₇N₃S | Eosinophil-lowering agent[1] | As a stereoisomer of Pramipexole, its purity and isomeric identity are paramount for targeted biological effect. |
The core suite of HPLC, GC-MS, NMR, and EA remains the gold standard for these alternatives. The specific methods (e.g., columns, mobile phases, oven programs) would be optimized for the unique physicochemical properties of each molecule, but the underlying scientific logic of the workflow holds true.
Conclusion
Assessing the purity of a synthesized compound like 6-Methyl-benzothiazole-2,5-diamine is not a perfunctory, box-checking exercise. It is a fundamental pillar of scientific integrity and a prerequisite for successful drug development. A multi-technique, orthogonal approach, grounded in an understanding of the synthetic route, is the only reliable path to confidence. By integrating chromatographic separation, spectroscopic identification, and fundamental compositional analysis, researchers can ensure that their work is built upon a foundation of unimpeachable material quality, paving the way for valid and reproducible scientific outcomes.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
Weiss, B. M., et al. (2021). An International Study Evaluating Elemental Analysis. PubMed Central. [Link]
-
Hagmeyer, S., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Wang, J., et al. (2022). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. PubMed. [Link]
-
SciSpace. (2022). Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. [Link]
-
Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]
-
ScienceDirect. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. [Link]
-
NIH. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). [Link]
-
The Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. [Link]
-
ScienceDirect. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. [Link]
-
UPV/EHU. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link]
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. [Link]
-
Preprints.org. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-(4-Aminophenyl)-6-methylbenzothiazole sulfonic acid on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (n.d.). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. [Link]
-
PubMed. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]
-
RSC Publishing. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
RJPBCS. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. [Link]
-
NIH. (n.d.). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. [Link]
-
PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]
-
Research & Reviews: A Journal of Pharmaceutical Science. (2016). Application of Mordent and Disperse Azo Dyes Based on Amino-6-Nitro-1,3- Benzothiazole. [Link]
-
MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. [Link]
-
NIH. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
MDPI. (n.d.). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectra of (M 9 ). [Link]
-
Acta Pharmaceutica. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. [Link]
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. series.publisso.de [series.publisso.de]
- 9. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arabjchem.org [arabjchem.org]
- 11. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azom.com [azom.com]
- 13. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 16. agilent.com [agilent.com]
- 17. Elemental analysis - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 6-Methyl-benzothiazole-2,5-diamine Derivatives
For researchers and professionals in drug development, the precise characterization of novel chemical entities is the bedrock of discovery. The 6-methyl-benzothiazole-2,5-diamine scaffold is a privileged structure, serving as a versatile building block in medicinal chemistry and materials science.[1] Its derivatives are explored for a wide range of applications, leveraging the unique electronic and structural properties of the benzothiazole ring system. The presence of two reactive amino groups at the 2 and 5 positions, along with a methyl group at position 6, offers distinct opportunities for synthetic elaboration, allowing for the creation of diverse molecular architectures.[1]
This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to elucidate the structures of these derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices and the interpretation of spectral data, ensuring a robust and self-validating analytical workflow. The core principle is that a multi-spectroscopic approach—combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS)—is essential for unambiguous structural confirmation.
The Integrated Spectroscopic Workflow
A logical and systematic workflow is critical for the efficient and accurate characterization of newly synthesized derivatives. The process begins with sample purification and preparation, followed by data acquisition using multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and the collective data is integrated to confirm the final structure.
Caption: General workflow for the spectroscopic characterization of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. It provides precise information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for the unambiguous determination of substituent positions and overall molecular connectivity.
Expertise & Experience: For 6-methyl-benzothiazole-2,5-diamine derivatives, NMR is indispensable. It allows us to confirm, for example, whether a new functional group has been attached to the amino group at the 2-position versus the 5-position. The chemical shifts and coupling patterns of the aromatic protons are exquisitely sensitive to changes in the electronic nature of substituents on the ring, providing a clear fingerprint of the substitution pattern.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for this class of compounds due to its ability to dissolve polar molecules and to clearly show exchangeable protons (e.g., from -NH₂ or -NH- groups).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[2]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.[3][4] Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering approximately -2 to 12 ppm.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans is typically required. The spectral width should cover approximately 0 to 200 ppm.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to resolve complex structures and confirm assignments.
-
Data Interpretation and Comparison
The introduction of substituents dramatically influences the chemical shifts. Electron-withdrawing groups (EWGs) like acyl or nitro groups will generally shift nearby protons and carbons downfield (to higher ppm values), while electron-donating groups (EDGs) like alkyl groups will shift them upfield (to lower ppm values).
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale for Shift |
| Parent: Aromatic Protons | ~6.5 - 7.5 | ~105 - 155 | The specific positions of the protons on the benzene portion of the benzothiazole ring dictate their shifts.[5] |
| Parent: -CH₃ | ~2.3 | ~20 | Typical range for a methyl group attached to an aromatic ring. |
| Parent: -NH₂ | ~5.0 - 7.0 (broad) | N/A | Highly variable and solvent-dependent; broad due to quadrupole effects and exchange. |
| Derivative: N-Acetyl (-NHCOCH₃) | ~9.0 - 10.0 (amide N-H) | ~168 (C=O) | The amide proton is deshielded and appears significantly downfield. A new carbonyl carbon signal appears.[3] |
| Derivative: Aromatic Proton (ortho to a new -NO₂ group) | Shifts downfield by 0.5 - 0.8 ppm | Shifts downfield | The strong electron-withdrawing nature of the nitro group deshields adjacent nuclei. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. It works by measuring the absorption of infrared radiation by molecular vibrations.
Expertise & Experience: When derivatizing 6-methyl-benzothiazole-2,5-diamine, FTIR provides immediate proof of a successful reaction. For instance, if an acylation reaction is performed on one of the amino groups, the disappearance of a characteristic N-H stretching band and the appearance of a strong carbonyl (C=O) stretching band provides compelling evidence for the formation of an amide.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, purified derivative directly onto the ATR crystal. No extensive sample preparation like KBr pellets is typically needed with modern instruments.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum in the 4000-400 cm⁻¹ range.[2]
Data Interpretation and Comparison
The key is to look for the appearance or disappearance of bands corresponding to specific functional groups.
| Functional Group | Vibrational Frequency (cm⁻¹) | Appearance/Significance |
| Amine N-H Stretch | 3300 - 3500 (two bands for -NH₂) | Present in the parent diamine. Disappears or is replaced by a single band upon mono-substitution. |
| Aromatic C-H Stretch | 3000 - 3100 | Present in all derivatives. |
| Aliphatic C-H Stretch (-CH₃) | 2850 - 2960 | Present in all derivatives. |
| Amide C=O Stretch | 1640 - 1690 | Appears in N-acylated derivatives, providing strong evidence of reaction. |
| Thiazole C=N Stretch | 1500 - 1600 | A characteristic band for the benzothiazole ring system. |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands are expected in this region for the benzene ring. |
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for studying conjugated systems like benzothiazoles.
Expertise & Experience: The position of the maximum absorption wavelength (λmax) is highly sensitive to the extent of conjugation and the electronic nature of substituents. Attaching an electron-withdrawing group to the aromatic system can extend the conjugation and cause a bathochromic (red) shift to a longer λmax.[6] Conversely, disrupting the conjugation can cause a hypsochromic (blue) shift. This makes UV-Vis a valuable tool for comparative analysis.
Experimental Protocol: Solution UV-Vis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or DMSO).
-
Sample Preparation: Prepare a very dilute stock solution of the derivative. Further dilute this solution to obtain an absorbance reading between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.
-
Data Acquisition: Use a dual-beam spectrophotometer to scan the sample from approximately 200 to 500 nm, using the pure solvent as a reference.
Data Interpretation and Comparison
The parent benzothiazole structure typically shows multiple absorption bands.[7] Changes in these bands upon derivatization provide insight into the electronic structure.
| Compound Type | Expected λmax (nm) | Rationale for Shift |
| Parent Diamine | ~250-290, with a lower energy band >320 | These correspond to π→π* transitions within the benzothiazole aromatic system. |
| Derivative with Extended Conjugation (e.g., N-cinnamoyl) | Red-shifted (e.g., >350 nm) | The additional conjugated double bond lowers the HOMO-LUMO energy gap, requiring lower energy (longer wavelength) light for excitation. |
| Derivative with EWG (e.g., -NO₂) on the ring | Red-shifted | EWGs can stabilize the excited state through charge-transfer interactions, leading to a bathochromic shift.[6] |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It ionizes molecules and measures their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can provide an exact mass accurate to several decimal places, allowing for the confident determination of the molecular formula.
Expertise & Experience: For any newly synthesized derivative, MS is a non-negotiable final check. It provides the most direct evidence that the target molecule has been formed. The fragmentation pattern, particularly under Electron Ionization (EI), can also offer structural clues that corroborate NMR and IR data. For instance, the loss of a specific side chain can be observed as a distinct fragment ion.[8]
Experimental Protocol: LC-MS with ESI
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC separates the sample from any minor impurities, and the eluent is directed into the mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for these types of molecules, typically producing a protonated molecular ion [M+H]⁺ in positive ion mode.[9]
-
Analysis: The mass analyzer (e.g., Quadrupole or Time-of-Flight) separates the ions based on their m/z ratio.
Data Interpretation and Comparison
The primary goal is to identify the molecular ion peak.
| Compound | Formula | Molecular Weight (Da) | Expected Ion (m/z) in ESI+ | Key Fragments (EI mode) |
| Parent Diamine | C₈H₉N₃S | 179.24 | 180.25 [M+H]⁺ | Fragments corresponding to the loss of NH₂ or the methyl group. |
| N-Acetyl Derivative | C₁₀H₁₁N₃OS | 221.28 | 222.29 [M+H]⁺ | Loss of the acetyl group (-43 Da) is a likely fragmentation pathway. |
| N,N'-Diacetyl Derivative | C₁₂H₁₃N₃O₂S | 263.32 | 264.33 [M+H]⁺ | Sequential loss of two acetyl groups may be observed. |
Visualizing Structure-Spectra Relationships
The interplay between a derivative's structure and its spectral output can be visualized to reinforce the concepts discussed. A specific structural change directly causes a predictable set of changes across different spectra.
Caption: Correlation between N-acetylation and expected spectroscopic changes.
Conclusion
The characterization of 6-methyl-benzothiazole-2,5-diamine derivatives is a process of synergistic data integration. While a single spectrum can provide valuable clues, it is the collective, corroborating evidence from NMR, FTIR, UV-Vis, and Mass Spectrometry that builds an irrefutable case for a molecule's structure. By understanding the causal links between chemical structure and spectroscopic output, researchers can confidently identify their synthesized compounds, paving the way for further investigation in drug discovery and materials science.
References
- Benchchem. (n.d.). Navigating the Mass Spectral Landscape of Benzothiazoles: A Comparative Guide.
- Cao, S. L., & Zhang, J. (2010). Effects of substituents on the spectrum properties of benzothiazoles. Guang pu xue yu guang pu fen xi = Guang pu, 30(11), 3020–3023.
-
Maruthamuthu, D., et al. (n.d.). ¹³C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. Retrieved from [Link]
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81–88. Retrieved from [Link]
-
Gecibesler, I. H., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1085–1096. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6608. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents. Retrieved from [Link]
-
Valgimigli, L., et al. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Antioxidants, 9(5), 375. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzothiazole. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-4-methylbenzothiazole. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfera.unife.it [sfera.unife.it]
- 7. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Substituted Benzothiazole Diamines: Focus on 6-Methyl-benzothiazole-2,5-diamine and its Analogs
Introduction
The benzothiazole ring system, a bicyclic scaffold composed of a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry.[1][2] This unique heterocyclic framework is a cornerstone in the development of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[3][4] Benzothiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][5] The biological versatility of the benzothiazole core is profoundly influenced by the nature and position of its substituents, with modifications at the C2, C5, and C6 positions being particularly critical for modulating activity.[1][3]
This guide provides a comparative analysis of the biological activity of 6-Methyl-benzothiazole-2,5-diamine against structurally similar compounds. While specific experimental data for this particular diamine is not extensively documented in publicly available literature, a robust understanding of its potential can be extrapolated from structure-activity relationship (SAR) studies of its close analogs. We will delve into the physicochemical properties of the target compound, explore the impact of substitutions on anticancer and antimicrobial efficacy, and provide validated experimental protocols for researchers seeking to evaluate these molecules.
Section 1: The Benzothiazole Core - A Foundation for Diverse Bioactivity
The benzothiazole scaffold's therapeutic potential stems from its distinct chemical properties. The π-delocalized system allows for π-π stacking interactions with biological macromolecules like DNA and proteins, while the nitrogen and sulfur heteroatoms provide sites for hydrogen bonding and coordination.[6] As SAR studies have consistently shown, substitutions on the benzothiazole ring are not trivial; they are the primary determinants of the molecule's specific biological function.[1] Literature reveals that substitutions at the C2 and C6 positions are especially influential in dictating the resulting pharmacological profile.[1][7]
Caption: The core benzothiazole structure with key positions for substitution.
Section 2: 6-Methyl-benzothiazole-2,5-diamine - Profile and Synthesis
6-Methyl-benzothiazole-2,5-diamine (CAS: 35435-49-5) is a specific derivative featuring key functional groups at positions known to influence bioactivity.[8][9][10] The presence of two amino groups at C2 and C5 provides multiple reactive sites for further chemical modification, such as acylation or alkylation, allowing for the generation of diverse compound libraries.[8] The methyl group at C6, an electron-donating group, can also influence the electronic properties and steric profile of the molecule.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₉N₃S |
| Molecular Weight | 179.24 g/mol |
| CAS Number | 35435-49-5 |
(Data sourced from Benchchem, Santa Cruz Biotechnology, and others).[8][9][10]
General Synthetic Pathway
The synthesis of substituted benzothiazoles often involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile, followed by cyclization.[8] For the target compound, a plausible route involves the reaction of an appropriately substituted 2-aminothiophenol with a cyanating agent, followed by functional group manipulations to install the methyl and second amino groups.
Caption: A generalized workflow for the synthesis of benzothiazole diamines.
Section 3: Comparative Analysis of Biological Activity
By examining structurally related compounds, we can infer the likely biological potential of 6-Methyl-benzothiazole-2,5-diamine and understand how subtle molecular changes dictate activity.
Anticancer Activity
The benzothiazole scaffold is a hallmark of potent anticancer agents.[11] The antitumor activity is highly dependent on the substitution pattern, particularly at the C2 and C6 positions.
One study synthesized a series of 2- and 6-substituted benzothiazole-naphthoquinone (BZT-N) derivatives and evaluated their cytotoxicity.[7] The results consistently showed that 6-substituted derivatives exhibited higher potency than their 2-substituted counterparts against L1210 leukemia cells.[7] This highlights the strategic importance of the C6 position, where the methyl group resides in our target compound.
In another relevant study, novel derivatives of 6-amino-2-phenylbenzothiazole were prepared and tested for cytostatic activity against a panel of human cancer cell lines.[12] These compounds, which share the 6-amino feature with our target molecule (differing at C2 and C5), demonstrated significant growth inhibition.
Table 1: Comparative Cytostatic Activity of 6-Amino-2-(substituted-phenyl)benzothiazole Analogs
| Compound | Substituent on Phenyl Ring | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| 14 | 3-Amino | HeLa | >100 |
| MCF-7 | >100 | ||
| 15 | 4-Amino | HeLa | 1.8 |
| MCF-7 | 0.9 | ||
| 17 | 4-Dimethylamino | HeLa | 1.1 |
| MCF-7 | 0.4 | ||
| 18 | 3-Fluoro | HeLa | 10.3 |
| | | MCF-7 | 10.5 |
(Data adapted from Koskopoulou et al., 2007).[12] Note: IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.
The data clearly shows that substitutions on the 2-phenyl ring dramatically alter potency, with the 4-amino and 4-dimethylamino derivatives (compounds 15 and 17) showing potent, low micromolar activity. This suggests that the 2-amino group in 6-Methyl-benzothiazole-2,5-diamine is a prime site for derivatization to enhance anticancer effects. One established mechanism for benzothiazole anticancer activity is the inhibition of the molecular chaperone Heat shock protein 90 (Hsp90).[13]
Caption: Mechanism of Hsp90 inhibition by benzothiazole-based agents.
Antimicrobial Activity
Benzothiazole derivatives are well-documented as potent antimicrobial agents, acting through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and MurB.[3][14] The antimicrobial spectrum and potency are heavily influenced by the ring's substitution pattern.
A comprehensive review highlighted that substitutions at the C2, C5, and C6 positions are very flexible in achieving diverse antimicrobial activities.[3] Another study found that introducing electron-withdrawing groups, such as fluorine or chlorine, at the C6 position of 2-aminobenzothiazole significantly enhanced antibacterial and antifungal activity.[5] While 6-Methyl-benzothiazole-2,5-diamine has an electron-donating methyl group, this position is clearly a hotspot for modulating antimicrobial effects.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzothiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzothiazole-clubbed isatin (41c) | E. coli | 3.1 | [3] |
| P. aeruginosa | 6.2 | [3] | |
| Heteroarylated benzothiazole (2j) | S. aureus | 230-940 | [14] |
| C. albicans | 60-470 | [14] |
| Benzothiazole-sulfonamide conjugate | Fungal/Bacterial Strains | 15.5-31.25 |[5] |
(MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency).
The data illustrates the broad range of potencies achievable through derivatization. For instance, the isatin conjugate shows excellent activity against Gram-negative bacteria, even surpassing the reference drug ciprofloxacin in the cited study.[3] This underscores the potential of 6-Methyl-benzothiazole-2,5-diamine as a starting scaffold for developing novel antimicrobial agents by modifying its C2 and C5 amino groups.
Section 4: Key Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for assessing the biological activities discussed. The causality behind experimental choices is explained to provide a deeper understanding for the researcher.
Protocol: In Vitro Cytotoxicity via MTT Assay
This assay is a standard for assessing the cytotoxic effect of a compound on cancer cell lines. Its principle relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[15]
Step-by-Step Methodology:
-
Cell Seeding: Plate human carcinoma cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Rationale: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the experiment.
-
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 6-Methyl-benzothiazole-2,5-diamine and its analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Rationale: A 48-72 hour incubation period is typically sufficient to observe the antiproliferative or cytotoxic effects of a compound.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Rationale: This allows sufficient time for mitochondrial dehydrogenases in viable cells to convert the MTT into formazan.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility via Broth Microdilution
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It provides a quantitative measure of the compound's potency.[16]
Caption: Step-by-step workflow for the broth microdilution assay.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by reading the optical density at 600 nm.
Conclusion
While direct biological data for 6-Methyl-benzothiazole-2,5-diamine remains sparse, a comparative analysis of its structural analogs provides compelling evidence of its potential as a valuable scaffold in drug discovery. The consistent finding that substitutions at the C6 position significantly enhance anticancer activity suggests that the 6-methyl group is strategically placed.[7] Furthermore, the presence of reactive amino groups at the C2 and C5 positions offers a gateway for creating extensive libraries of derivatives with potentially potent and selective anticancer and antimicrobial properties.[8] The experimental protocols provided herein offer a robust framework for researchers to systematically evaluate this compound and its future derivatives, contributing to the ever-expanding therapeutic landscape of benzothiazole-based agents.
References
- Shafique, S., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH.
- Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
- Zvarych, V., et al. (n.d.). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. PMC - NIH.
- Al-Ostath, R., et al. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
- ACS Publications. (n.d.). Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study.
- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
- Benchchem. (n.d.). 6-Methyl-benzothiazole-2,5-diamine | 35435-49-5.
- PubMed. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents.
- Dernovšek, J., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Semantic Scholar.
- Chung, Y. S., et al. (2004). Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives. PubMed.
- Saponara, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
- ResearchGate. (n.d.). Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review.
- Popli, J., et al. (2021). Benzothiazole analogues and their biological aspects: A Review. ResearchGate.
- Exploring the Therapeutic Potential of 1,3˗ Benzothiazole: A Unique Heterocyclic Framework. (n.d.).
- NIH. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.
- Koskopoulou, T., et al. (2007). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. MDPI.
- JAGANNATH UNIVERSITY. (n.d.). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549.
- PubMed. (2024). Benzothiazole derivatives in the design of antitumor agents.
- Santa Cruz Biotechnology. (n.d.). 6-Methyl-benzothiazole-2,5-diamine | SCBT.
- 6-Methyl-benzothiazole-2,5-diamine. (n.d.).
- El-Sayed, N., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. labsolu.ca [labsolu.ca]
- 11. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnu.ac.bd [jnu.ac.bd]
- 16. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the photophysical properties of benzothiazole dyes
A Comparative Guide to the Photophysical Properties of Benzothiazole Dyes for Researchers and Drug Development Professionals
Introduction: The Versatility of the Benzothiazole Scaffold
Benzothiazole, a heterocyclic aromatic compound, forms the core of a versatile class of dyes extensively utilized in biomedical research and diagnostics. Their unique photophysical properties, characterized by high fluorescence quantum yields, environmental sensitivity, and significant Stokes shifts, make them exceptional candidates for fluorescent probes. These dyes are particularly renowned for their application in the detection of amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer's. The rigid, planar structure of the benzothiazole ring system, coupled with the potential for extensive π-conjugation, is fundamental to their fluorescence characteristics. This guide provides a comparative analysis of the photophysical properties of key benzothiazole dyes, offering insights into their structure-property relationships and practical guidance on their characterization.
Fundamentals of Key Photophysical Parameters
Understanding the performance of a fluorescent dye requires a quantitative assessment of several key photophysical parameters. These metrics dictate the dye's brightness, sensitivity, and suitability for specific applications.
-
Molar Extinction Coefficient (ε): This parameter quantifies how strongly a molecule absorbs light at a specific wavelength. A higher molar extinction coefficient indicates a greater probability of light absorption, contributing to the overall brightness of the fluorophore.
-
Fluorescence Quantum Yield (ΦF): The quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the number of photons absorbed. A quantum yield close to 1.0 signifies that nearly every absorbed photon results in the emission of a fluorescent photon, leading to a brighter signal.
-
Fluorescence Lifetime (τ): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. The lifetime is an intrinsic property of a fluorophore and can be influenced by its environment, making it a valuable parameter for sensing applications.
-
Stokes Shift: The Stokes shift is the difference in wavelength between the absorption maximum and the emission maximum. A large Stokes shift is generally desirable as it minimizes the overlap between the absorption and emission spectra, which in turn reduces self-quenching and improves the signal-to-noise ratio in fluorescence imaging.
Comparative Analysis of Prominent Benzothiazole Dyes
The photophysical properties of benzothiazole dyes can be finely tuned by modifying their chemical structure. Here, we compare two prominent benzothiazole-based dyes, Thioflavin T (ThT) and a derivative, 2-(4'-aminophenyl)-6-methylbenzothiazole (6-Me-BTA-1), to illustrate the impact of structural modifications.
| Property | Thioflavin T (ThT) | 2-(4'-aminophenyl)-6-methylbenzothiazole (6-Me-BTA-1) |
| Absorption Max (λabs) | ~412 nm (in water) | ~345 nm (in PBS) |
| Emission Max (λem) | ~482 nm (bound to amyloid) | ~410 nm (in PBS) |
| Quantum Yield (ΦF) | Low in solution, high when bound | Moderate in solution |
| Key Feature | Fluorescence enhancement upon binding | Serves as a structural basis for PET imaging agents |
Thioflavin T is perhaps the most well-known benzothiazole dye, widely used for the detection of amyloid fibrils. In aqueous solutions, ThT is weakly fluorescent due to the free rotation of its dimethylamino-phenyl and benzothiazole rings, which promotes non-radiative decay pathways. However, upon binding to the cross-β sheet structure of amyloid fibrils, this intramolecular rotation is restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, leading to a significant enhancement in its fluorescence quantum yield and a pronounced blue shift in its emission spectrum.
In contrast, derivatives like 6-Me-BTA-1 form the basis for developing positron emission tomography (PET) imaging agents for Alzheimer's disease. While not used as a fluorescent probe in the same manner as ThT, its structural backbone is crucial for designing molecules that can be radiolabeled and used to visualize amyloid plaques in the brain.
Experimental Protocols for Photophysical Characterization
Accurate characterization of photophysical properties is crucial for selecting the appropriate dye and interpreting experimental results. Below are standardized protocols for measuring key parameters.
Determination of Absorption and Emission Spectra
This protocol outlines the fundamental steps for acquiring the absorption and emission spectra of a benzothiazole dye using UV-Vis spectrophotometry and spectrofluorometry.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the benzothiazole dye in a suitable solvent (e.g., DMSO or ethanol).
-
Working Solution Preparation: Dilute the stock solution in the solvent of interest (e.g., phosphate-buffered saline, ethanol) to a final concentration that yields an absorbance value between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.
-
UV-Vis Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the working solution and another with the solvent blank.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm).
-
The wavelength at which the maximum absorbance is observed is the λabs.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its λabs.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength at the peak of the emission spectrum is the λem.
-
Measurement of Fluorescence Quantum Yield (ΦF)
The relative quantum yield is typically determined by comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample dye (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Absorbance Matching: Prepare a series of dilutions of both the sample and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength. Adjust the concentrations so that the absorbance values are below 0.1 and are closely matched between the sample and standard.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra for both the sample and the standard at the same excitation wavelength.
-
Integrate the area under the emission curves for both the sample and the standard.
-
-
Quantum Yield Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Caption: Workflow for Relative Quantum Yield Measurement.
Influence of the Environment on Photophysical Properties
A defining characteristic of many benzothiazole dyes is their sensitivity to the local environment. This property is critical for their function as sensors and imaging agents.
-
Solvatochromism: This refers to the change in the color of a substance (and thus its absorption or emission spectra) with the polarity of the solvent. In polar solvents, the excited state of many benzothiazole dyes is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum. This property can be exploited to probe the polarity of microenvironments, such as the interior of protein binding sites.
-
Viscosity: As demonstrated by Thioflavin T, an increase in the viscosity of the medium can restrict intramolecular rotations. This hinders non-radiative decay pathways and leads to a significant increase in fluorescence quantum yield. This effect is often termed "molecular rotor" behavior and is a key principle in the design of viscosity-sensitive fluorescent probes.
Caption: Environmental Influences on Dye Photophysics.
Conclusion and Future Perspectives
Benzothiazole dyes represent a powerful class of fluorophores with tunable photophysical properties. Their sensitivity to the local environment, particularly viscosity and polarity, has established them as indispensable tools in biomedical research, most notably in the study of amyloid-related diseases. The comparative analysis of dyes like Thioflavin T highlights the profound impact of subtle structural changes on their fluorescence characteristics. Future research in this area will likely focus on the development of new benzothiazole derivatives with improved properties, such as longer emission wavelengths to minimize background autofluorescence in biological tissues, and enhanced two-photon absorption cross-sections for deep-tissue imaging. A thorough understanding and characterization of their photophysical properties will remain a cornerstone of these advancements.
References
-
Kuznetsova, I. M., Sulatskaya, A. I., & Turoverov, K. K. (2012). Interaction of Thioflavin T with Amyloid Fibrils: Topology and Stoichiometry. PLoS ONE, 7(1), e30724. [Link]
-
Amorim, M., Viseu, M. I., & Carvalho, F. (2022). Thioflavin T as a tool to quantify amyloid fibrils. International Journal of Molecular Sciences, 23(11), 6019. [Link]
A Senior Application Scientist's Guide to Evaluating the Binding Affinity of Novel Benzothiazole Derivatives
Introduction: The Therapeutic Promise of the Benzothiazole Scaffold
The benzothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2][3] This versatile, planar bicyclic framework is known for its ability to interact with a diverse range of biological targets, leading to applications in oncology, neurodegenerative diseases, and infectious diseases.[1][4] Derivatives have shown significant promise as potent and selective enzyme inhibitors, targeting critical pathways involved in cancer progression and inflammatory conditions.[1][5]
Given the therapeutic potential of this scaffold, the development of novel derivatives, such as those from the 6-Methyl-benzothiazole-2,5-diamine series, is a key focus in drug discovery. A critical step in characterizing these new chemical entities is the precise and reliable evaluation of their binding affinity to their intended biological targets. Binding affinity, quantified by the equilibrium dissociation constant (Kd), is a primary determinant of a drug's potency and a crucial parameter for guiding lead optimization efforts.[6][7]
This guide provides a comprehensive comparison of state-of-the-art biophysical techniques for evaluating the binding affinity of novel benzothiazole derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to empower researchers in their drug development endeavors.
The Central Role of Binding Affinity in Drug Discovery
Binding affinity describes the strength of the interaction between a ligand (e.g., a small molecule derivative) and its target protein.[7] It is inversely related to the dissociation constant (Kd), meaning a lower Kd value signifies a tighter binding interaction.[6] Beyond just affinity, understanding the kinetics of the interaction—the association rate (kon) and the dissociation rate (koff)—provides a more complete picture of the drug-target interaction.[8][9] A compound's residence time (1/koff) at its target can be a better predictor of in vivo efficacy than affinity alone.[9][10][11]
A typical drug discovery workflow involves a tiered approach to binding affinity assessment, starting with high-throughput screening to identify initial hits and progressing to more detailed biophysical characterization to understand the thermodynamics and kinetics of binding for lead candidates.
Figure 1: A generalized workflow for binding affinity assessment in drug discovery.
Comparative Analysis of Key Biophysical Methods
The choice of method for determining binding affinity depends on several factors, including the nature of the target protein, the required throughput, and the specific information needed (e.g., kinetics, thermodynamics).[12] Below is a comparison of the most widely used techniques in drug discovery.
| Technique | Principle | Key Outputs | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as an analyte flows over an immobilized ligand.[13][14] | Kd, kon, koff | Real-time, label-free, provides full kinetic profile, high sensitivity.[13][14][15] | Requires immobilization of one binding partner, which can affect activity; sensitive to non-specific binding.[16] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[17][18][19] | Kd, ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n) | "Gold standard" for thermodynamics, label-free, in-solution measurement.[17][19][20] | Requires large amounts of sample, lower throughput, sensitive to buffer mismatch.[18] |
| MicroScale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[21][22] | Kd | Low sample consumption, in-solution measurement, tolerant of complex buffers/lysates, high throughput.[21][22] | Requires fluorescent labeling of one partner (or relies on intrinsic tryptophan fluorescence).[6][22] |
| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand to its receptor, typically by separating bound from free ligand via filtration.[23][24] | Ki, Kd, Bmax | "Gold standard" for receptor pharmacology, high sensitivity and robustness.[24][25] | Requires synthesis of a radiolabeled ligand, involves handling radioactive materials, endpoint assay (no kinetics). |
Experimental Protocols: A Step-by-Step Guide
To ensure trustworthiness and reproducibility, protocols must be meticulously planned and executed. Here, we provide detailed, self-validating methodologies for three key techniques.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Characterization
SPR is the gold standard for obtaining high-resolution kinetic data.[13] The causality behind this choice is the need to understand not just if a compound binds, but how it binds and for how long. This is critical for optimizing drug-target residence time.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanotempertech.com [nanotempertech.com]
- 7. axivend.com [axivend.com]
- 8. excelleratebio.com [excelleratebio.com]
- 9. Predicting biomolecular binding kinetics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding Kinetics – CELLinib.com [cellinib.com]
- 11. [2211.02891] Predicting biomolecular binding kinetics: A review [arxiv.org]
- 12. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. denovobiolabs.com [denovobiolabs.com]
- 15. drughunter.com [drughunter.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. journals.physiology.org [journals.physiology.org]
A Comparative Guide to 6-Methyl-benzothiazole-2,5-diamine-Based Sensors for Amyloid-Beta Detection
For researchers, scientists, and drug development professionals at the forefront of neurodegenerative disease research, the sensitive and selective detection of key biomarkers is paramount. Among these, amyloid-beta (Aβ) aggregates are a primary pathological hallmark of Alzheimer's disease (AD). This guide provides an in-depth performance benchmark of sensors based on 6-Methyl-benzothiazole-2,5-diamine and its derivatives, a promising class of fluorescent probes for Aβ detection. We will objectively compare their performance with alternative sensing technologies, supported by experimental data and protocols, to empower you in making informed decisions for your research.
Introduction: The Critical Role of Amyloid-Beta Detection
The aggregation of amyloid-beta peptides is a central event in the pathogenesis of Alzheimer's disease.[1][2] Therefore, the development of sensitive and specific probes for the detection of Aβ is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.[1][3] Small-molecule fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, and ability to visualize Aβ deposits in complex biological environments.[1][4] Benzothiazole derivatives, in particular, have shown great promise in binding to Aβ aggregates and exhibiting distinct fluorescence changes upon binding, making them excellent candidates for sensor development.[2][5]
This guide will focus on the performance of sensors derived from the 6-Methyl-benzothiazole-2,5-diamine scaffold and compare them against other established and emerging Aβ detection methods, including electrochemical sensors and alternative fluorescent probes.
The 6-Methyl-benzothiazole-2,5-diamine Scaffold: A Versatile Platform for Aβ Sensing
The 6-Methyl-benzothiazole-2,5-diamine structure serves as a versatile building block for the synthesis of "push-pull" fluorescent probes. These probes are designed to have an electron-donating group and an electron-accepting group, which leads to an intramolecular charge transfer (ICT) phenomenon. This ICT is sensitive to the local environment, and upon binding to the hydrophobic pockets of Aβ aggregates, the probe's conformation is restricted, leading to a significant increase in fluorescence quantum yield. This "turn-on" fluorescence response provides a high signal-to-noise ratio for sensitive Aβ detection.[2]
Sensing Mechanism of a Benzothiazole-Based Fluorescent Probe for Aβ
Caption: Binding of the benzothiazole probe to Aβ aggregates induces a conformational change, resulting in a significant increase in fluorescence emission.
Performance Benchmarking: A Comparative Analysis
The performance of a sensor is determined by several key metrics. The following table compares 6-Methyl-benzothiazole-2,5-diamine-based fluorescent sensors with other common Aβ detection methods.
| Sensor Type | Analyte | Limit of Detection (LOD) | Dynamic Range | Key Advantages | Key Limitations |
| Benzothiazole Fluorescent Probes | Aβ Aggregates | 40-148 nM (Kd)[2] | Varies by probe | High sensitivity, "turn-on" signal, suitable for imaging.[2][5] | Can have off-target binding, photobleaching. |
| Electrochemical Immunosensors | Aβ (monomers, oligomers) | 0.089 pg/mL - 20 nM[6][7] | 0.1 pg/mL - 1000 pg/mL[6] | High sensitivity and specificity, label-free detection possible.[8][9] | Complex fabrication, potential for electrode fouling.[10] |
| Other Fluorescent Probes (e.g., Curcumin, BODIPY) | Aβ Aggregates | Varies widely | Varies widely | Diverse chemical structures and photophysical properties.[1] | Can have lower specificity, background fluorescence.[1] |
| Colorimetric Sensors | Aβ (1-42) | 2.3 nM[11] | 7.5 nM - 350 nM[11] | Simple, visual detection.[11] | Lower sensitivity compared to other methods. |
| PET/SPECT Tracers | Aβ Plaques | In vivo imaging | N/A | Non-invasive, in vivo detection in the brain.[5][12] | Requires specialized equipment and radiolabeled probes.[12] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are representative protocols for the synthesis of a benzothiazole-based probe and its application in Aβ detection.
Protocol 1: Synthesis of a Push-Pull Benzothiazole (PP-BTA) Derivative
This protocol is a generalized procedure based on the synthesis of similar compounds.[2]
-
Step 1: Synthesis of the Benzothiazole Core. React 2-amino-6-methylthiophenol with a suitable carboxylic acid derivative under condensation conditions to form the benzothiazole ring.
-
Step 2: Introduction of the Electron-Donating Group. Aniline or a substituted aniline is introduced at the 2-position of the benzothiazole core through a nucleophilic aromatic substitution reaction.
-
Step 3: Introduction of the Electron-Accepting Group. A suitable electron-accepting group, such as a dicyanovinyl group, is introduced at the 6-position of the benzothiazole through a Knoevenagel condensation.
-
Step 4: Purification. The final product is purified using column chromatography to obtain the high-purity PP-BTA probe.
Experimental Workflow for PP-BTA Synthesis
Caption: A streamlined workflow for the synthesis of a push-pull benzothiazole fluorescent probe.
Protocol 2: In Vitro Fluorescence Detection of Aβ Aggregates
-
Preparation of Aβ Aggregates: Dissolve synthetic Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in buffer (e.g., phosphate-buffered saline, pH 7.4). Incubate at 37°C for several days to induce aggregation.
-
Fluorescence Measurement:
-
Prepare a series of Aβ aggregate dilutions in buffer.
-
Add a fixed concentration of the PP-BTA probe to each dilution.
-
Incubate for a short period to allow for binding.
-
Measure the fluorescence intensity at the probe's emission maximum using a spectrofluorometer.
-
-
Data Analysis: Plot the fluorescence intensity as a function of Aβ aggregate concentration to determine the binding affinity (Kd) and the limit of detection.
Comparative Signaling Pathways
Different sensor types utilize distinct signaling pathways to generate a detectable signal upon interaction with the target analyte.
Signaling Pathway Comparison
Caption: A comparison of the signaling mechanisms for fluorescent and electrochemical sensors for Aβ detection.
Conclusion and Future Outlook
Sensors based on the 6-Methyl-benzothiazole-2,5-diamine scaffold offer a powerful and sensitive platform for the detection of amyloid-beta aggregates. Their "turn-on" fluorescence response upon binding provides a distinct advantage for in vitro and imaging applications. While electrochemical sensors can offer superior sensitivity for monomeric and oligomeric Aβ in biological fluids, the simplicity and imaging capabilities of fluorescent probes make them indispensable tools for fundamental research and high-throughput screening.
Future advancements in this field will likely focus on developing benzothiazole derivatives with improved photostability, greater specificity for different Aβ aggregate species (e.g., oligomers vs. fibrils), and the ability to cross the blood-brain barrier for in vivo imaging in humans. The continued development of these and other novel sensing technologies will be critical in the ongoing fight against Alzheimer's disease and other neurodegenerative disorders.
References
-
Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo - MDPI. (2023-11-19). Available at: [Link]
-
Push-pull benzothiazole derivatives as probes for detecting beta-amyloid plaques in Alzheimer's brains - PubMed. (n.d.). Available at: [Link]
-
An Updated Review on Electrochemical Nanobiosensors for Neurotransmitter Detection - MDPI. (2023-07-28). Available at: [Link]
-
Benzothiazole based multi-analyte sensor for selective sensing of Zn2+ and Cd2+ and subsequent sensing of inorganic phosphates (Pi) in mixed aqueous medium | Request PDF - ResearchGate. (2020-02-01). Available at: [Link]
-
Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. (2023-02-15). Available at: [Link]
-
Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed Central. (2023-02-15). Available at: [Link]
-
An effective benzothiazole-indandione D-π-A fluorescent sensor for "ratiometric" detection of hydrazine: Its solvatochromism properties and applications in environmental samples and living cells - PubMed. (2021-08-15). Available at: [Link]
-
The performance of plasma amyloid beta measurements in identifying amyloid plaques in Alzheimer’s disease: a literature review - PMC - PubMed Central. (2022-12-27). Available at: [Link]
-
Electrochemical Detection of Neurotransmitters - PMC - PubMed Central. (n.d.). Available at: [Link]
-
Fluorescent Diagnostic Probes in Neurodegenerative Diseases - PubMed. (2020-09-09). Available at: [Link]
-
68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy - The Mirica Group - University of Illinois. (2022-06-06). Available at: [Link]
-
Fluorescent Probes for Disease Diagnosis | Chemical Reviews - ACS Publications. (2024-05-17). Available at: [Link]
-
Electrochemical Immunosensors Developed for Amyloid-Beta and Tau Proteins, Leading Biomarkers of Alzheimer's Disease - MDPI. (2023-03-23). Available at: [Link]
-
Frontiers in electrochemical sensors for neurotransmitter detection: towards measuring neurotransmitters as chemical diagnostics for brain disorders - Analytical Methods (RSC Publishing). (n.d.). Available at: [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. (2024-01-24). Available at: [Link]
-
Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed. (2017-08-16). Available at: [Link]
-
(PDF) Label-free detection of β-amyloid peptides (Aβ40 and Aβ42): A colorimetric sensor array for plasma monitoring of Alzheimer's disease - ResearchGate. (2019-01-01). Available at: [Link]
-
Microbiosensor for Alzheimer's Disease Diagnostics: Detection of Amyloid Beta Biomarkers - PMC - PubMed Central. (n.d.). Available at: [Link]
-
This Fluorescent Probe Could Help Distinguish Alzheimer's From Aging - Technology Networks. (2025-12-11). Available at: [Link]
-
Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PubMed Central. (n.d.). Available at: [Link]
-
Significance of an Electrochemical Sensor and Nanocomposites: Toward the Electrocatalytic Detection of Neurotransmitters and Their Importance within the Physiological System | ACS Nanoscience Au. (n.d.). Available at: [Link]
-
Advanced Biosensing Technologies: Leading Innovations in Alzheimer's Disease Diagnosis. (n.d.). Available at: [Link]
-
(PDF) Electrochemical Detection of Neurotransmitters - ResearchGate. (2025-10-16). Available at: [Link]
-
Fluorescent Diagnostic Probes in Neurodegenerative Diseases (Adv. Mater. 51/2020) - ResearchGate. (2025-08-06). Available at: [Link]
-
Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells - ResearchGate. (n.d.). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Diagnostic Probes in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Push-pull benzothiazole derivatives as probes for detecting beta-amyloid plaques in Alzheimer's brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microbiosensor for Alzheimer’s Disease Diagnostics: Detection of Amyloid Beta Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Electrochemical Detection of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mirica.web.illinois.edu [mirica.web.illinois.edu]
Safety Operating Guide
A Guide to the Proper Disposal of 6-Methyl-benzothiazole-2,5-diamine for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 6-Methyl-benzothiazole-2,5-diamine (CAS No: 35435-49-5). As a research chemical, adherence to strict safety and disposal protocols is paramount to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with established safety practices.
Hazard Profile and Essential Risk Assessment
6-Methyl-benzothiazole-2,5-diamine is a heterocyclic aromatic amine.[1][2][3][4] Compounds in this class require careful handling due to potential health hazards. The primary risks associated with this chemical, as identified by GHS classifications, include:
Given its structure as a benzothiazole derivative, a class of compounds with diverse biological activities, it is prudent to treat it with a high degree of caution.[6][7][8][9] The initial risk assessment dictates that all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) to prevent accidental exposure.
Key Chemical Data Summary
| Property | Value |
| CAS Number | 35435-49-5[1][3] |
| Molecular Formula | C₈H₉N₃S[1][3][4] |
| Molecular Weight | 179.24 g/mol [1][4] |
| Primary Hazards | H302, H315, H319, H335[3] |
| Known Incompatibilities | Strong oxidizing agents[10] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during use. The causality behind these PPE recommendations is directly linked to the compound's hazard profile.
-
Engineering Controls : Always handle 6-Methyl-benzothiazole-2,5-diamine inside a certified chemical fume hood to mitigate the risk of respiratory irritation from dust or aerosols.[11][12]
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166. This is non-negotiable due to the risk of serious eye irritation.[13]
-
Skin Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5][14] A lab coat is mandatory to protect against skin contact.[15]
-
Hygiene : Do not eat, drink, or smoke in areas where this chemical is handled.[5][16] Wash hands thoroughly after handling, even if gloves were worn.[5][14]
Step-by-Step Waste Accumulation & Segregation Protocol
Improper segregation of chemical waste is a primary cause of laboratory incidents. This protocol ensures that 6-Methyl-benzothiazole-2,5-diamine waste is handled in a compliant and safe manner. The cardinal rule is to never dispose of this chemical down the drain or in regular trash .[17]
Waste Accumulation Workflow
Caption: Workflow for accumulating and segregating waste.
Procedural Steps:
-
Designate a Waste Container : Use a new, clean, and chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and leak-proof.[15][18]
-
Proper Labeling : Clearly label the container with the words "Hazardous Waste," the full chemical name "6-Methyl-benzothiazole-2,5-diamine," and the date you first add waste to it.[15][17] Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
Segregate Waste :
-
Solid Waste : Place any solid residue, contaminated gloves, weigh paper, or absorbent materials used for cleaning into the designated solid waste container.[18]
-
Liquid Waste : If the compound is in solution, collect it in a separate, designated liquid waste container. Do not mix it with other waste streams like halogenated or non-halogenated solvents unless explicitly permitted by your institution's waste management plan.[18][19]
-
-
Secure Storage : Store the sealed waste container in a designated and secure hazardous waste accumulation area, such as a satellite accumulation area (SAA).[20] This area should be well-ventilated and away from incompatible materials.[21] Use secondary containment (e.g., a spill tray) to prevent leaks.[17]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, pre-defined emergency plan is critical.
Spill Response Workflow
Caption: Step-by-step response plan for a chemical spill.
Spill Cleanup Protocol (Minor Spills)
For spills of a few grams in a controlled environment:
-
Alert & Secure : Alert colleagues in the immediate area.[22][23]
-
Don PPE : Wear at a minimum: two pairs of nitrile gloves, chemical safety goggles, and a lab coat.[22]
-
Containment : Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill kit absorbent.[22][24] Avoid creating dust.[5]
-
Collection : Carefully sweep or scoop the contained material into a designated, sealable container.[22][25]
-
Decontamination : Clean the affected surface with soap and water.[22]
-
Disposal : Label the container with all waste contents (e.g., "Spill debris of 6-Methyl-benzothiazole-2,5-diamine, gloves, vermiculite") and manage it as hazardous waste.[23]
For large or uncontained spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[24]
Personal Exposure First Aid
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][10] Remove contaminated clothing.[23]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration.[10][12]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Immediately call a poison control center or physician.[5][10]
Final Disposal Protocol
The ultimate disposal of 6-Methyl-benzothiazole-2,5-diamine must comply with all local, state, and federal regulations, as outlined by agencies like the Environmental Protection Agency (EPA).[26][27]
The only acceptable method for the final disposal of this chemical and any materials contaminated with it is through a licensed and certified hazardous waste disposal company.[14][17][28]
-
Contact EHS : Coordinate with your institution's Environmental Health & Safety (EHS) department or a designated waste coordinator.[17]
-
Schedule Pickup : Arrange for the pickup of the properly sealed and labeled hazardous waste container.
-
Maintain Records : Keep detailed records of the waste generated and its disposal, as this documentation is often required for regulatory compliance and audits.[17][19]
By following these procedures, you ensure a self-validating system of safety and compliance, upholding the highest standards of laboratory practice and environmental stewardship.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
- Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Waste Handling Best Practices for New Chemists. (n.d.). CP Lab Safety.
- 6-Methyl-benzothiazole-2,5-diamine | 35435-49-5. (n.d.). Benchchem.
- Management of Waste. In Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information (NCBI) Bookshelf.
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
- What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage.
- OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC).
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
- Safety Data Sheet for Aldrich - 728519. (2024, December 28). Sigma-Aldrich.
- Safety Data Sheet for Benzothiazole. (2025, November 06). Sigma-Aldrich.
- Safety Data Sheet for 2-Methylbenzothiazole-6-amine. (2025, September 22). Thermo Fisher Scientific.
- Chemical Emergency Procedures: General Response and Clean-Up. (2018, August 21).
- Thiazole. (n.d.). In Wikipedia.
- Chemical Spill Procedures. (n.d.). Princeton University Environmental Health & Safety.
- Emergency Chemical Spill Response. (2016, October 19). ChemCERT.
- Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety.
- 2,5-Benzothiazolediamine,6-methyl-(9CI) Product Description. (n.d.). ChemicalBook.
- Safety Data Sheet for 2-Methylbenzothiazol-6-ol. (2024, March 31). Fisher Scientific.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
- Safety Data Sheet for 2-(4-Aminophenyl)-6-methylbenzothiazole. (2021, May 01). Angene Chemical.
- What to do in a chemical emergency. (2024, October 10). GOV.UK.
- 6-Methyl-benzothiazole-2,5-diamine. (n.d.). LabSolu.
- 2-Amino-6-methylbenzothiazole. (n.d.). PubChem.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023, September 15). Journal of Drug Delivery and Therapeutics.
- Safety Data Sheet for Benzothiazole. (2014, September 19). Fisher Scientific.
- Safety Data Sheet for 2-Amino-5-methylthiazole. (2010, March 29). Thermo Fisher Scientific.
- 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole Safety Data Sheet. (n.d.). LookChem.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). National Center for Biotechnology Information (NCBI).
- 6-Methylbenzo[d]isothiazole. (n.d.). ChemScene.
- 6-Methyl-benzothiazole-2,5-diamine. (n.d.). Santa Cruz Biotechnology.
- Thiazole derivatives: prospectives and biological applications. (n.d.). Semantic Scholar.
- MSDS of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. (2011, January 28).
- E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites. (2024, November 19). Regulations.gov.
- EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk.
- Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA).
- Proper Disposal of Methyl 2,6-Diamino-5-chloronicotinate: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole. (n.d.). Benchchem.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA).
- January 2025 EPA Waste Management Updates Newsletter. (2025, January 16). GovDelivery.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 35435-49-5 CAS MSDS (2,5-Benzothiazolediamine,6-methyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. scbt.com [scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole derivatives: prospectives and biological applications | Semantic Scholar [semanticscholar.org]
- 10. fishersci.com [fishersci.com]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. capotchem.cn [capotchem.cn]
- 15. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 16. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 17. calpaclab.com [calpaclab.com]
- 18. acewaste.com.au [acewaste.com.au]
- 19. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ushazmatstorage.com [ushazmatstorage.com]
- 22. ut.edu [ut.edu]
- 23. ehs.princeton.edu [ehs.princeton.edu]
- 24. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 25. lookchem.com [lookchem.com]
- 26. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 27. epa.gov [epa.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methyl-benzothiazole-2,5-diamine
Welcome to your essential guide for the safe handling of 6-Methyl-benzothiazole-2,5-diamine (CAS No. 35435-49-5). As a research chemical, particularly within the family of diaminobenzothiazoles, its full toxicological profile is not extensively documented.[1] Therefore, this guide is built upon established safety principles for handling aromatic amines and related benzothiazole derivatives, which are known to present significant health and environmental hazards.[2][3] Our primary objective is to create a self-validating system of safety that protects you, your colleagues, and your research.
This document provides a procedural framework for the selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal plans. By understanding the causality behind these recommendations, you can foster a laboratory environment where safety and scientific integrity are paramount.
Hazard Assessment: Understanding the Risks
6-Methyl-benzothiazole-2,5-diamine belongs to the class of primary aromatic amines.[2] This chemical family is associated with several potential hazards, including carcinogenicity, mutagenicity, and toxicity.[2][3] Structurally similar compounds, such as other aminothiazole derivatives, are known to be harmful if swallowed, cause skin and eye irritation, and may lead to organ damage through repeated exposure.[4][5] Furthermore, many of these compounds are very toxic to aquatic life with long-lasting effects.[4][6]
Given these risks, a conservative approach to handling is mandatory. We must assume that 6-Methyl-benzothiazole-2,5-diamine possesses similar hazardous properties. All handling procedures should be designed to minimize any potential for direct contact, inhalation, or environmental release.
Core Protective Measures: Selecting the Right PPE
Personal Protective Equipment is the final barrier between you and the chemical. Its effectiveness hinges on proper selection and consistent use. The following table summarizes the essential PPE required for handling 6-Methyl-benzothiazole-2,5-diamine.
| Protection Type | Required PPE | Key Specifications & Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Must conform to EN166 or OSHA 29 CFR 1910.133 standards.[4][7] Goggles provide a seal against dust and splashes. A face shield is required when there is a significant risk of splashing. |
| Skin & Body Protection | Nitrile Gloves (Double-Gloving Recommended) & Laboratory Coat | Nitrile gloves offer good resistance to a range of chemicals.[8] Inspect gloves before each use and dispose of them immediately after handling or if contamination is suspected.[9] A long-sleeved, closed-front lab coat is mandatory to protect skin and clothing.[10] |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if dust formation is likely. Use a respirator with particulate filters (N95 or higher).[7][9] For significant spill response, a chemical cartridge-type respirator may be necessary.[10] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, repeatable workflow is critical for minimizing exposure and ensuring experimental consistency.
Preparation and Weighing
-
Designated Area: All handling of solid 6-Methyl-benzothiazole-2,5-diamine must be conducted within a certified chemical fume hood to control airborne particulates.[8]
-
Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly. Check that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Donning PPE: Put on your lab coat, followed by safety goggles, and then your inner and outer pairs of nitrile gloves. If weighing outside a glovebox, a respirator is required.
-
Weighing: Use a tared, sealed container to weigh the compound. This minimizes the risk of creating and inhaling dust. Clean the balance and surrounding area with a damp cloth after use to remove any residual particles.
Dissolution and Reaction Setup
-
Inert Atmosphere: For reactions requiring an inert atmosphere, ensure your glassware is properly dried and purged.
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing. Keep the sash of the fume hood at the lowest practical height.
-
Heating and Mixing: If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors. Ensure stirring is controlled to prevent splashing.
Post-Procedure and Decontamination
-
Quenching: Quench reactions carefully, especially if they are exothermic.
-
Cleaning Glassware: Rinse all contaminated glassware three times with an appropriate solvent. Collect the rinsate as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, face shield/goggles, and finally, the respirator (if used). Wash hands and any exposed skin thoroughly with soap and water.[11]
The following diagram illustrates the essential workflow for safely handling this compound.
Waste Management and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, necessary to prevent environmental contamination.[2][3]
-
Solid Waste: All disposable materials contaminated with 6-Methyl-benzothiazole-2,5-diamine (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12]
-
Liquid Waste: Unused solutions and solvent rinsates must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[12]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines, which may involve crushing to prevent reuse.[13]
-
Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal regulations. Arrange for disposal through a licensed hazardous waste management company.[13]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your research. This guide serves as your partner in ensuring that your valuable work is conducted with the highest standards of safety and scientific excellence.
References
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- ResearchGate. (2023, November). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety.
- Thermo Fisher Scientific. (2025, December 22).
- Sigma-Aldrich. (2025, November 6).
- Sigma-Aldrich. (2024, December 28).
- ACS Publications. (2023, November 9).
- Fisher Scientific. (2024, March 31).
- TCI Chemicals. (2025, February 5).
- Thermo Fisher Scientific. (2025, September 22).
- Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Chem-supply.net.au. (2011, January 28). MSDS of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole.
- Benchchem. (n.d.). 6-Methyl-benzothiazole-2,5-diamine | 35435-49-5.
- Benchchem. (n.d.). Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole.
- American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. capotchem.cn [capotchem.cn]
- 10. pppmag.com [pppmag.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
